4-Cyano-1-butyne
Description
Structure
3D Structure
Properties
IUPAC Name |
pent-4-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWIDHKAIGONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173257 | |
| Record name | 4-Cyano-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19596-07-7 | |
| Record name | 4-Cyano-1-butyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyano-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Cyano-1-butyne (CAS 19596-07-7): A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of a Bifunctional Alkyne
In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds that can accelerate the drug discovery process is insatiable. Among the myriad of chemical building blocks, 4-Cyano-1-butyne, also known as 4-pentynenitrile, emerges as a molecule of significant strategic importance. Its unique bifunctional nature, possessing both a terminal alkyne and a nitrile group, offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of complex nitrogen heterocycles and its role as a key player in "click chemistry," a cornerstone of modern bioconjugation and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent's potential can unlock new avenues for lead generation and optimization.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19596-07-7 | Multiple Sources |
| Molecular Formula | C₅H₅N | Multiple Sources |
| Molecular Weight | 79.10 g/mol | Multiple Sources |
| Appearance | Liquid | Multiple Sources |
| Density | 0.88 - 0.9063 g/mL at 25 °C | Multiple Sources |
| Boiling Point | 169 °C at 760 mmHg | Multiple Sources |
| Flash Point | 55.4 - 65.5 °C | Multiple Sources |
| Refractive Index | n20/D 1.4350 - 1.44 | Multiple Sources |
| Storage Temperature | 2-8 °C | Multiple Sources |
Spectroscopic Characterization:
The structural integrity of this compound can be readily confirmed by standard spectroscopic techniques. While a dedicated full spectral analysis is not available in the provided search results, a predicted spectroscopic profile is as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the acetylenic proton (C≡C-H) around 2.0 ppm, and two triplets for the two methylene groups (-CH₂-CH₂-) in the region of 2.4-2.6 ppm.
-
¹³C NMR: The carbon NMR would reveal five distinct signals. The nitrile carbon (C≡N) would appear around 118-120 ppm. The two acetylenic carbons would be in the range of 70-85 ppm, and the two methylene carbons would be observed at lower field, typically between 15-30 ppm.
-
IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups. A sharp, medium intensity peak around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. A sharp, medium intensity absorption around 2250 cm⁻¹ corresponds to the C≡N stretch of the nitrile group. A weaker absorption around 2120 cm⁻¹ is indicative of the C≡C stretch.
Safety and Handling: A Prudent Approach
As with any reactive chemical, proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on available safety data sheets[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound[1].
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors[1].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition[1]. The recommended storage temperature is between 2-8 °C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Pathways: Accessing the Building Block
While this compound is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A common approach to synthesizing such bifunctional molecules involves the reaction of a bifunctional starting material with appropriate reagents to introduce the desired functionalities. A plausible synthetic route, based on general organic chemistry principles, is the cyanation of a suitable halo-alkyne.
Illustrative Protocol: Synthesis of this compound from 4-Bromo-1-butyne
This protocol is a representative example based on established methods for nucleophilic substitution with cyanide.
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (NaCN) to a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Substrate: Slowly add 4-bromo-1-butyne dropwise to the stirred suspension of sodium cyanide at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Causality and Experimental Choices:
-
Solvent: DMSO is an excellent solvent for Sₙ2 reactions involving cyanide as it solvates the cation (Na⁺) effectively, leaving the cyanide anion more nucleophilic.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if any moisture-sensitive reagents or intermediates are involved.
-
Temperature Control: The reaction is heated to increase the rate of reaction, but excessive heat should be avoided to prevent potential polymerization of the alkyne or other side reactions.
-
Aqueous Work-up: The aqueous work-up is essential to remove the inorganic salts (NaBr and excess NaCN) and the polar solvent (DMSO).
Applications in Drug Discovery: A Gateway to Molecular Diversity
The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in many approved drugs[2].
Synthesis of Substituted Pyrroles
The pyrrole scaffold is a fundamental structural motif in numerous biologically active compounds. This compound can be a valuable starting material for the synthesis of substituted pyrroles through various cyclization strategies.
Diagram 2: General Strategy for Pyrrole Synthesis
Caption: A typical workflow for the CuAAC reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound and benzyl azide in a mixture of tert-butanol and water (1:1), add a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Causality and Experimental Choices:
-
Catalytic System: The combination of CuSO₄ and sodium ascorbate is a widely used and convenient method for generating the active Cu(I) catalyst in situ. Sodium ascorbate acts as a reducing agent, converting Cu(II) to Cu(I).
-
Solvent System: A mixture of t-butanol and water is often used to solubilize both the organic substrates and the inorganic copper catalyst.
-
Room Temperature: The high efficiency of the CuAAC reaction often allows it to proceed smoothly at room temperature, which is advantageous for thermally sensitive substrates.
The Cyano Group in Medicinal Chemistry
The nitrile functionality in this compound is not merely a synthetic handle but also a key pharmacophore in its own right. The cyano group can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[2][3][4][5] Furthermore, it can serve as a bioisostere for other functional groups and can be used to block metabolic hotspots in a drug candidate, improving its pharmacokinetic profile.[2] The incorporation of a cyano group has been a successful strategy in the development of various therapeutic agents, including kinase inhibitors and antiviral drugs.[6][7][8][9][10][11][12][13]
Conclusion: A Building Block with a Bright Future
This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its bifunctional nature allows for the rapid and efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles and triazole-linked conjugates. As the principles of atom economy and modular synthesis continue to gain prominence in drug discovery, the strategic application of such well-defined and reactive building blocks will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics. This guide has aimed to provide a comprehensive and practical overview to empower researchers to fully leverage the synthetic potential of this compound in their quest for novel and effective medicines.
References
- Fisher Scientific. (2014, March 13).
- Aldrich. (2023, September 13).
- Organic & Biomolecular Chemistry. (n.d.). Chemoselective synthesis of fully substituted pyrroles via a one-pot four-component isocyanide-based reaction. Royal Society of Chemistry.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. U.S.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- SciSpace. (2022, October 11). A practical flow synthesis of 1,2,3-triazoles.
- Taylor & Francis Online. (2021, January 19). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
- National Center for Biotechnology Information. (n.d.). Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti(II)/Ti(IV) redox catalysis. U.S.
- National Center for Biotechnology Information. (2021, April 3). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. U.S.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. U.S.
- California State University, Bakersfield. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025, August 7).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. U.S.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. U.S.
- Technion – Israel Institute of Technology. (n.d.).
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure.
- ResearchGate. (n.d.). Click reaction of benzyl azide with terminal alkynes in the presence of CuO-600 a.
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- National Center for Biotechnology Information. (n.d.). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. U.S.
- National Center for Biotechnology Information. (n.d.). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. U.S.
- National Center for Biotechnology Information. (n.d.). 4-Pentenenitrile | C5H7N | CID 11604 - PubChem. U.S.
- Physical Chemistry Chemical Physics. (2021, January 9).
- National Center for Biotechnology Information. (n.d.). Natural Products as Antiviral Agents - PMC - PubMed Central. U.S.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. U.S.
- Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.
- RSC Medicinal Chemistry. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- National Center for Biotechnology Information. (2021, February 11). Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo. U.S.
- RSC Medicinal Chemistry. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- National Center for Biotechnology Information. (2021, April 13). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC. U.S.
- Organic Syntheses. (n.d.). diphenylacetonitrile - Organic Syntheses Procedure.
- AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
- National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. U.S.
- National Center for Biotechnology Information. (n.d.). Furano pyrimidines as novel potent and selective anti-VZV agents. U.S.
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure.
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Furano pyrimidines as novel potent and selective anti-VZV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Cyano-1-butyne (C₅H₅N): A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-1-butyne, with the molecular formula C₅H₅N, is a bifunctional organic molecule that has garnered significant interest in the field of synthetic chemistry.[1][2][3][4] Its unique structure, featuring both a terminal alkyne and a nitrile group, makes it a highly versatile building block for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility in research and drug development.
Physicochemical and Spectroscopic Properties
This compound is a clear, colorless to yellow liquid at room temperature.[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N | [4][5] |
| Molecular Weight | 79.10 g/mol | [4] |
| CAS Number | 19596-07-7 | [5] |
| IUPAC Name | pent-4-ynenitrile | [4][5] |
| Density | 0.9063 g/mL | [6] |
| Boiling Point | 79.0°C (at 39.0 mmHg) | [6] |
| Flash Point | 65.5°C | [6] |
| Refractive Index | 1.4340 to 1.4380 (20°C, 589 nm) | [5] |
The spectroscopic characteristics of this compound are dictated by its two functional groups. The infrared (IR) spectrum is expected to show characteristic absorption bands for the terminal alkyne (≡C-H stretch around 3300 cm⁻¹ and C≡C stretch near 2100 cm⁻¹) and the nitrile group (C≡N stretch around 2250 cm⁻¹).
Synthesis of this compound
A practical and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of a suitable leaving group with a cyanide salt. A reported method utilizes 3-butyn-1-yl p-toluenesulfonate as the starting material, which is reacted with sodium cyanide in dimethyl sulfoxide (DMSO) at 70°C for 30 minutes to afford the desired product in high yield.[12]
Another general approach for the synthesis of cyanoalkynes involves the reaction of an alkyne bromide with copper(I) cyanide.[13] This method could potentially be adapted for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its alkyne and nitrile functionalities. This allows for selective transformations at either end of the molecule, providing access to a diverse range of chemical structures.
Reactions of the Alkyne Moiety
The terminal alkyne is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[14][15][16] this compound is an excellent substrate for CuAAC, reacting with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is widely employed in drug discovery, bioconjugation, and materials science for the rapid assembly of molecular libraries and functional constructs.
The alkyne functionality of this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[17][18][19][20][21] For instance, it can participate in cascade reactions to form substituted pyrroles.[17] Furthermore, intramolecular cyclization reactions involving the alkyne and a suitably positioned nitrogen nucleophile can lead to the formation of a variety of ring systems. A notable application is in the regioselective synthesis of cyano-substituted indolizine scaffolds through a cyanofunctionalization–benzannulation cascade reaction.[22]
Reactions of the Nitrile Moiety
The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.
The cyano group can act as a dienophile in intramolecular Diels-Alder reactions, leading to the formation of complex polycyclic structures.[23][24] Although less common, the participation of an unactivated cyano group in thermal ene reactions has also been reported.[23] These reactions provide powerful strategies for the construction of intricate molecular frameworks.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using reducing agents such as lithium aluminum hydride. These transformations provide access to other important functional groups, further expanding the synthetic utility of this compound derivatives.
Applications in Drug Development
The structural motifs accessible from this compound are of significant interest in drug discovery and development. Nitrogen heterocycles, such as pyrroles, triazoles, and indolizines, are core components of numerous approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities.[25][26][27][28][29]
The ability to rapidly generate libraries of diverse compounds through "click chemistry" using this compound as a building block is a valuable tool in lead discovery and optimization.[14][15][16] The resulting triazole-containing molecules can be screened for various biological activities.
Furthermore, the cyano group itself is a common functional group in pharmaceuticals, often acting as a bioisostere for other functional groups or participating in key interactions with biological targets.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6]
Conclusion
This compound is a valuable and versatile bifunctional building block with significant potential in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and for applications in "click chemistry." Its orthogonal reactivity allows for a wide range of chemical transformations, making it a powerful tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. As the demand for efficient and modular synthetic methods continues to grow, the importance of reagents like this compound in the modern synthetic chemist's toolbox is set to increase.
References
- NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]
- Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]
- An Atom-Economic Synthesis of Nitrogen Heterocycles
- This compound | 19596-07-7. LookChem. [Link]
- Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine | Request PDF.
- Synthesis of Nitrogen Heterocycles by Intramolecular Radical Addition to Alkynes: A Systematic Study | Request PDF.
- Asymmetric Synthesis of Nitrogen Heterocycles.
- Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000133). HMDB. [Link]
- This compound | C5H5N | CID 140560. PubChem - NIH. [Link]
- Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]
- Click chemistry. Wikipedia. [Link]
- 13C NMR Chemical Shifts.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- pharmacologically active derivatives: Topics by Science.gov. Science.gov. [Link]
- This compound (C5H5N). PubChemLite. [Link]
- This compound. NIST WebBook. [Link]
- TBACN-Promoted Regioselective Cyanofunctionalization and Benzannulation: Enabling Access to Cyanoindolizine Scaffolds via Alkyne Cycliz
- This compound | C5H5N | CID 140560. PubChem. [Link]
- Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC - NIH. [Link]
- Antileukemic activity of 4-pyranone deriv
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. [Link]
- Synthesis of Cyanoalkynes from Alkyne Bromide and CuCN | Request PDF.
- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
- A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene.
- Synthesis of 4-chalcogeno-1-aza-1,3-butadiene derivatives by intramolecular cyano-Diels-Alder reaction and borane-coordination-induced fluorescence enhancement. PubMed. [Link]
- 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions. NIH. [Link]
- ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in...
- Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. [Link]
- Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Deriv
Sources
- 1. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H5N) [pubchemlite.lcsb.uni.lu]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Click chemistry - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. N-Heterocycle synthesis [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. TBACN-Promoted Regioselective Cyanofunctionalization and Benzannulation: Enabling Access to Cyanoindolizine Scaffolds via Alkyne Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of 4-chalcogeno-1-aza-1,3-butadiene derivatives by intramolecular cyano-Diels-Alder reaction and borane-coordination-induced fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmacologically active derivatives: Topics by Science.gov [science.gov]
- 26. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 28. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Pent-4-ynenitrile: A Technical Guide for Advanced Synthesis and Drug Discovery
Introduction: The Strategic Value of a Bifunctional Synthon
In the landscape of modern medicinal chemistry and materials science, the demand for versatile, high-utility building blocks is perpetual. Pent-4-ynenitrile (also known as 4-cyano-1-butyne) emerges as a distinguished synthon, valued not for extreme complexity but for its strategic simplicity and potent bifunctionality. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond catalog data to explore the causality behind its synthesis, its rich reactive potential, and its proven applications in constructing complex, high-value molecules.
Possessing a terminal alkyne and a nitrile group separated by a flexible ethylene linker, pent-4-ynenitrile offers two orthogonal, highly reactive sites. The terminal alkyne serves as a cornerstone for carbon-carbon bond formation through modern coupling methodologies like Sonogashira and click chemistry, enabling the construction of rigid molecular frameworks or the conjugation to biomolecules. Simultaneously, the nitrile moiety is a valuable pharmacophore in its own right and a versatile precursor for a range of nitrogen-containing functional groups, including primary amines and carboxylic acids. This dual-reactivity profile makes it an efficient and powerful tool for library synthesis, fragment-based drug design, and the development of chemical probes and advanced materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is foundational to its effective use in the laboratory. All data presented is for pent-4-ynenitrile (CAS: 19596-07-7).
Physical and Chemical Properties
The key physicochemical properties of pent-4-ynenitrile are summarized below. These values are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source |
| CAS Number | 19596-07-7 | [1][2] |
| Molecular Formula | C₅H₅N | [1][2] |
| Molecular Weight | 79.10 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 0.9063 g/mL at 25 °C | [1] |
| Boiling Point | ~116-118 °C | [3] |
| Refractive Index (n20/D) | 1.4350 | [1] |
| Flash Point | 65.5 °C (149.9 °F) | [1] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides unambiguous confirmation of the molecule's structure and purity. The following data is based on spectra reported in the supporting information of Esselman et al., 2021[4].
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is characterized by three distinct signal regions corresponding to the unique protons in the molecule.
-
δ ~2.55 (m, 2H): Corresponds to the protons on the carbon adjacent to the nitrile group (-CH₂ -CN).
-
δ ~2.45 (m, 2H): Corresponds to the propargylic protons adjacent to the alkyne (-C≡C-CH₂ -).
-
δ ~2.05 (t, J ≈ 2.7 Hz, 1H): This triplet is the characteristic signal for the terminal alkyne proton (-C≡C-H ). The small coupling constant (J) arises from the long-range coupling to the propargylic CH₂ group.
-
-
¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum confirms the five distinct carbon environments.
-
δ ~117.0: The nitrile carbon (C N).
-
δ ~81.0: The internal, substituted alkyne carbon (-C ≡CH).
-
δ ~71.0: The terminal alkyne carbon (-C≡C H).
-
δ ~18.5: The propargylic carbon (-C≡C-C H₂-).
-
δ ~12.5: The carbon adjacent to the nitrile (-C H₂-CN).
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays two highly characteristic absorption bands that are invaluable for monitoring reactions.
-
~3300 cm⁻¹ (strong, sharp): This peak is indicative of the C(sp)-H stretch of the terminal alkyne. Its presence or absence is a key diagnostic in reactions that modify this group, such as Sonogashira coupling or deprotonation.
-
~2250 cm⁻¹ (medium, sharp): This absorption corresponds to the C≡N stretch of the nitrile group. It is in a relatively clean region of the spectrum, making it easy to track.
-
~2120 cm⁻¹ (weak, sharp): The C≡C stretch of the terminal alkyne. This peak is often weak due to the low change in dipole moment during the vibration.
-
Synthesis Protocol: A Validated Approach
The most common and reliable synthesis of pent-4-ynenitrile is via a nucleophilic substitution (Sₙ2) reaction between a homopropargyl halide and an alkali metal cyanide. This method is efficient and utilizes readily available starting materials.
Detailed Experimental Protocol
Reaction: 3-Bromopropyne (Homopropargyl Bromide) + Sodium Cyanide → Pent-4-ynenitrile
Caption: Workflow for the synthesis of pent-4-ynenitrile.
Materials:
-
3-Bromopropyne (Homopropargyl bromide), solution in toluene or neat
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium cyanide (1.05 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask to form a slurry. The volume should be sufficient to make a ~0.5 M solution with respect to the limiting reagent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Causality: This initial cooling mitigates the exothermic nature of the Sₙ2 reaction and minimizes potential side reactions.
-
-
Reagent Addition: Slowly add 3-bromopropyne (1.0 equivalent) dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: DMSO is the solvent of choice as it is a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked," highly nucleophilic cyanide anion, which accelerates the Sₙ2 reaction. Slow addition prevents a dangerous exotherm.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting halide is consumed.
-
Quench & Extraction: Carefully pour the reaction mixture into a separatory funnel containing four times the volume of cold water. Extract the aqueous layer with diethyl ether (3x).
-
Causality: The reaction is quenched with water to dissolve the inorganic salts (NaBr, excess NaCN). Pent-4-ynenitrile, being organic, partitions into the ether layer. Multiple extractions ensure quantitative recovery.
-
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure pent-4-ynenitrile.
Chemical Reactivity & Synthetic Utility
The synthetic power of pent-4-ynenitrile lies in the selective and sequential reactions of its two functional groups.
Reactions of the Terminal Alkyne
The acidic terminal proton and the electron-rich triple bond are hubs for powerful C-C and C-heteroatom bond-forming reactions.
Caption: Key coupling reactions of the terminal alkyne.
A. Sonogashira Cross-Coupling This palladium- and copper-co-catalyzed reaction is a premier method for forming a bond between an sp-hybridized carbon (the alkyne) and an sp²-hybridized carbon (an aryl or vinyl halide). It provides a direct route to aryl-alkyne scaffolds, which are prevalent in pharmaceuticals and organic electronics.[5][6]
-
Protocol Insight: A typical procedure involves reacting pent-4-ynenitrile with an aryl iodide or bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (CuI), and a mild base (e.g., triethylamine or diisopropylethylamine) in a solvent like DMF or THF.[5] The base is crucial as it deprotonates the terminal alkyne to form the reactive copper(I) acetylide intermediate and also neutralizes the hydrogen halide byproduct. The avoidance of Glaser-Hay homocoupling of the alkyne is a key consideration, often managed by careful control of reaction conditions or the use of specific ligands.[7]
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Commonly known as "click chemistry," this reaction provides an exceptionally efficient and bio-orthogonal method for creating stable 1,4-disubstituted 1,2,3-triazole rings.[8] This linkage is a highly effective and stable isostere for amide bonds in medicinal chemistry and is widely used for bioconjugation.
-
Experimental Causality: The reaction is typically performed in aqueous solvent systems using a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate the active Cu(I) catalyst in situ. The reaction of pent-4-ynenitrile with an organic azide proceeds rapidly and cleanly under these mild conditions, often requiring minimal purification. This reliability makes it ideal for conjugating the pent-4-ynenitrile core to biomolecules, polymers, or other complex scaffolds.[8]
Transformations of the Nitrile Group
The nitrile group offers a separate avenue for molecular elaboration, typically under conditions that leave the alkyne intact.
-
Reduction to Primary Amines: The nitrile can be reduced to a primary aminopentyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides access to valuable amine building blocks.
-
Hydrolysis to Carboxylic Acids: Both acidic and basic hydrolysis can convert the nitrile to the corresponding carboxylic acid, pent-4-ynoic acid. This allows for subsequent amide coupling or other carboxylate chemistry.
-
Pinner Reaction: Treatment of the nitrile with an alcohol and anhydrous HCl gas yields a Pinner salt (an imino ether hydrochloride), which can be further hydrolyzed to an ester or reacted with ammonia to form an amidine.[9] This classical reaction provides controlled access to other functional groups.
Applications in Drug Discovery and Advanced Materials
The true value of pent-4-ynenitrile is demonstrated by its application as a key intermediate in the synthesis of biologically active agents and functional materials.
-
Inhibitors of Glutaminase (GLS1): Patent literature describes the use of pent-4-ynenitrile in Sonogashira coupling reactions to synthesize substituted imidazo[4,5-b]pyridines.[5] These compounds are investigated as inhibitors of GLS1, an enzyme overexpressed in many tumors, making this a critical application in oncology drug discovery.[5]
Caption: Integration of pent-4-ynenitrile into a GLS1 inhibitor scaffold.
-
Antimicrobial Chemical Probes: Pent-4-ynenitrile has been used to synthesize alkyne-functionalized cephalosporin derivatives.[10] These molecules serve as activity-based protein profiling probes to identify the cellular targets of β-lactam antibiotics in non-replicating Mycobacterium tuberculosis, providing invaluable insight into new antimicrobial strategies.[10]
-
Photolabile Linkers for Bioconjugation: The alkyne handle of pent-4-ynenitrile is ideal for use in click chemistry to attach it to complex molecular systems. It has been incorporated into ruthenium-based photolinkers, which can be conjugated to oligonucleotides or other active domains.[8] The biological activity of the attached molecule is "caged" and can be released with spatiotemporal control by irradiation with light, a powerful technique in chemical biology.[8]
Safety & Handling
Pent-4-ynenitrile is a toxic substance and must be handled with appropriate precautions.
| Hazard Information | Details |
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 |
Handling Protocol:
-
Engineering Controls: Always handle pent-4-ynenitrile inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic chemicals, away from oxidizing agents. Recommended storage temperature is 2-8 °C.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.
Conclusion
Pent-4-ynenitrile is a quintessential example of a molecular tool whose value far exceeds its structural complexity. Its bifunctional nature, offering the robust coupling chemistry of a terminal alkyne and the versatile derivatization potential of a nitrile, provides an elegant and efficient solution for the synthesis of diverse and complex molecular targets. For the medicinal chemist, it is a reliable building block for constructing novel scaffolds and linking molecular fragments. For the materials scientist and chemical biologist, it is a key intermediate for creating functionalized polymers and precisely tailored bioconjugates. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its strategic potential in their respective fields.
References
- Knochel, P. (2022). Stereoretentive Preparation and Reactions of Highly Optically Enriched Secondary Alkyllithium, Alkylmagnesium and Alkylzinc. Ludwig-Maximilians-Universität München. [Link]
- Li, Z., et al. (n.d.). Tandem Catalysis Enabled Highly Chemoselective Deoxygenative Alkynylation and Alkylation of Tertiary Amides: A Versatile Entry to Functionalized α-Substituted Amines. [Link]
- Zdanovskaia, M. A., et al. (2021). Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix. The Journal of Organic Chemistry, 86(15), 10189–10200. [Link]
- Chakraborti, A. K., et al. (2012). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Organic and Medicinal Chemistry Letters, 2(1), 16. [Link]
- Deiters, A., et al. (2021). Ruthenium-based photolinkers and methods of use. U.S.
- ChemSynthesis. 4-pentynenitrile. ChemSynthesis. [Link]
- Zdanovskaia, M. A., et al. (2022). Rotational spectrum of anti- and gauche-4-cyano-1-butyne (C5H5N) – An open-chain isomer of pyridine. Journal of Molecular Spectroscopy, 385, 111604. [Link]
- Nanjing Finechem Holding Co.,Limited. Pent-4-Ynenitrile: Properties, Supply, and Market Insights. Methylamine Supplier. [Link]
- Esselman, B. J., et al. (2021). Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane—An Isomer of Pyridine. The Journal of Physical Chemistry A, 125(26), 5775–5786. [Link]
- GPR84 Modulators. (2013). Novel dihydropyrimidinoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
- McCall, J. M., et al. (1987). THE USE OF O-NITROARYLACETONITRILES IN THE MITSUNOBU REACTION: MECHANISTIC IMPLICATIONS AND SYNTHETIC APPLICATIONS. Tetrahedron, 43(21), 5035-5046.
- LookChem.
- Trofimov, A. B., et al. (2022). New Approaches to Synthetic Organic Chemistry. MDPI. [Link]
- The Royal Society of Chemistry.
- Matyjaszewski, K. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 47(12), 3845-3855. [Link]
- Su, C. C., et al. (2020). Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases. Frontiers in Microbiology, 11, 1319. [Link]
- Organic Chemistry Portal. Pinner Reaction. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Pent-4-Ynenitrile Supplier in China [nj-finechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US11046721B2 - Ruthenium-based photolinkers and methods of use - Google Patents [patents.google.com]
- 9. Pinner Reaction [organic-chemistry.org]
- 10. Frontiers | Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases [frontiersin.org]
An In-depth Technical Guide to 4-Cyano-1-butyne: Structure, Bonding, and Synthetic Utility
Introduction
4-Cyano-1-butyne, also known by its IUPAC name pent-4-ynenitrile, is a bifunctional organic molecule that possesses both a terminal alkyne and a nitrile group.[1][2][3] This unique structural arrangement makes it a highly versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its importance lies in the distinct and often orthogonal reactivity of its two functional groups, allowing for sequential and controlled chemical transformations. This guide provides a comprehensive analysis of the molecular structure, bonding, spectroscopic characteristics, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
Accurate identification is the foundation of scientific research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | pent-4-ynenitrile | [1][4] |
| Synonyms | 4-Pentynenitrile, 1-Cyano-3-butyne | [1][3][5] |
| CAS Number | 19596-07-7 | [1][2][3][4] |
| Molecular Formula | C₅H₅N | [1][2][6] |
| Molecular Weight | 79.10 g/mol | [1][6][7] |
| Canonical SMILES | C#CCCC#N | [1][4][8] |
| InChIKey | VMUWIDHKAIGONP-UHFFFAOYSA-N | [1][2][4][6] |
Molecular Structure and Bonding: A Detailed Analysis
The chemical behavior of this compound is a direct consequence of its electronic structure and three-dimensional geometry. The molecule consists of a five-carbon chain with a terminal triple bond (alkyne) at one end and a cyano (nitrile) group at the other.
Atomic Connectivity and Hybridization
The carbon backbone provides the framework for the molecule's functionality. The hybridization state of each carbon atom dictates the local geometry and the nature of the covalent bonds.
-
C1 (Alkyne Carbon): This carbon is part of the terminal alkyne (C≡C-H). It forms a triple bond with C2 and a single bond with a hydrogen atom. To accommodate one sigma (σ) bond and two pi (π) bonds, it adopts sp hybridization .
-
C2 (Alkyne Carbon): Bonded to C1 via a triple bond and to C3 via a single bond, this carbon is also sp hybridized .
-
C3 & C4 (Methylene Carbons): These two carbons form the aliphatic bridge connecting the functional groups. Each is bonded to two other carbons and two hydrogens via single bonds, resulting in sp³ hybridization .
-
C5 (Nitrile Carbon): This carbon is triple-bonded to the nitrogen atom and single-bonded to C4. Like the alkyne carbons, it is sp hybridized .
Sigma (σ) and Pi (π) Framework
The covalent bonding framework is composed of a robust sigma backbone and localized pi systems.
-
Sigma (σ) Bonds: These are formed by the head-on overlap of hybrid orbitals (sp-sp, sp-sp³, sp³-sp³, sp³-s, sp-s). This σ-framework defines the fundamental connectivity of the molecule.
-
Pi (π) Bonds: The triple bonds in both the alkyne and nitrile groups are composed of one σ bond and two orthogonal π bonds. These π bonds are formed by the side-by-side overlap of the unhybridized p-orbitals on the sp-hybridized carbon and nitrogen atoms. The electron density of these π systems is a key site for chemical reactivity.
Molecular Geometry and Conformational Analysis
The VSEPR theory, in conjunction with atomic hybridization, accurately predicts the molecule's shape.
-
Linear Termini: The regions around the alkyne (H-C1≡C2) and nitrile (C4-C5≡N) groups are linear, with bond angles of approximately 180°. This is a direct result of the sp hybridization of the constituent atoms.[9]
-
Flexible Core: The central C2-C3-C4 linkage consists of sp³ hybridized carbons, which have a tetrahedral geometry and bond angles of approximately 109.5°. This allows for free rotation around the C2-C3 and C3-C4 single bonds.
This rotational freedom gives rise to different conformational isomers. High-resolution rotational spectroscopy has experimentally confirmed the existence of two primary conformers: a lower-energy anti conformer and a slightly higher-energy gauche conformer.[10] The anti conformer has a planar, zig-zag arrangement of the carbon backbone, while in the gauche conformer, the chain is twisted.[10]
Caption: 2D molecular graph of this compound showing atomic connectivity.
Spectroscopic Characterization
Spectroscopy provides the experimental evidence for the proposed structure. The combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive fingerprint of this compound.
| Technique | Expected Observation | Interpretation |
| IR Spectroscopy | Strong, sharp peak at ~3300 cm⁻¹ | C-H stretch of a terminal alkyne. |
| Sharp peak of medium intensity at ~2250 cm⁻¹ | C≡N (nitrile) stretch. | |
| Sharp peak of weak intensity at ~2120 cm⁻¹ | C≡C (alkyne) stretch. The weakness is due to the low change in dipole moment during vibration. | |
| Peaks at ~2900 cm⁻¹ | C-H stretches of the sp³ hybridized methylene groups.[11] | |
| ¹H NMR | Triplet at ~2.0 ppm | Terminal alkyne proton (H-C1), split by the two protons on C3. |
| Multiplet at ~2.5 ppm | Protons on C4, adjacent to both the C3 methylene and the electron-withdrawing nitrile group. | |
| Multiplet at ~1.8 ppm | Protons on C3, coupled to protons on C1 (long-range), C2, and C4. | |
| ¹³C NMR | Signal at ~118 ppm | Nitrile carbon (C5). |
| Signal at ~80 ppm | Alkyne carbon C2. | |
| Signal at ~70 ppm | Alkyne carbon C1. | |
| Signals at ~25 ppm and ~15 ppm | Methylene carbons C4 and C3, respectively. |
Note: Exact chemical shifts and frequencies may vary based on solvent and instrumentation.
Reactivity and Synthetic Applications
The power of this compound as a synthetic tool stems from the distinct reactivity of its two functional groups.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its acidic proton and electron-rich π-system are key to its reactivity.
-
Click Chemistry: The alkyne is a canonical substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[12] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, a common scaffold in pharmaceuticals. This bioorthogonal reaction is central to many drug discovery platforms.[12]
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex carbon skeletons.
-
Nucleophilic Addition: The alkyne can act as a Michael acceptor, undergoing conjugate addition with nucleophiles like thiols or amines, particularly when activated.[13]
Reactions of the Nitrile Group
The nitrile group is a stable but synthetically flexible functional group.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, providing a route to amides and esters.
-
Reduction: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, a critical pharmacophore in many drug molecules.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis.
Experimental Protocol: CuAAC "Click" Reaction
The following protocol describes a general procedure for the CuAAC reaction, a self-validating system due to its high yield and specificity.
Objective: To conjugate this compound with a model azide (e.g., Benzyl Azide) to form a 1,2,3-triazole.
Methodology:
-
Reagent Preparation: In a reaction vial, dissolve this compound (1.0 eq) and Benzyl Azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Causality: The solvent system is chosen to dissolve both the organic substrates and the inorganic copper catalyst. Water is essential for the catalytic cycle.
-
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.2 eq) to a solution of copper(II) sulfate pentahydrate (0.1 eq) in water. The solution should turn from blue to colorless or pale yellow.
-
Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species required for the cycloaddition. This in-situ generation prevents the premature oxidation of the catalyst.
-
-
Reaction Initiation: Add the catalyst solution to the solution of reactants.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Trustworthiness: The high efficiency of the CuAAC reaction means that near-complete conversion is expected, providing a self-validating endpoint.
-
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Safety and Handling
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up.[16]
-
First Aid:
Conclusion
This compound is a molecule of significant synthetic value, primarily due to the presence of two distinct and highly reactive functional groups. Its structure, governed by the principles of atomic hybridization and VSEPR theory, features linear termini and a flexible aliphatic core. This geometry, combined with the electronic properties of the alkyne and nitrile moieties, enables a wide range of chemical transformations crucial for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its structure, bonding, and spectroscopic signature is essential for its effective and safe utilization in the laboratory.
References
- This compound | C5H5N | CID 140560. PubChem, National Institutes of Health.
- This compound. NIST WebBook, National Institute of Standards and Technology.
- This compound (C5H5N). PubChemLite.
- Chemical Properties of this compound (CAS 19596-07-7). Cheméo.
- Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine. ResearchGate.
- This compound | CAS: 19596-07-7. FINETECH INDUSTRY LIMITED.
- Potent cyano and carboxamido side-chain analogues of 1', 1'-dimethyl-delta8-tetrahydrocannabinol. PubMed.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Organic Chemistry IR and NMR Spectroscopy of the Alkane Ethane. YouTube.
- Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central.
- 1-Butyne. Wikipedia.
- Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.
- Combining NMR and IR. YouTube.
- Recent applications of click chemistry in drug discovery. PubMed.
- Structural Formula for Butyne, HC2CH2CH3 or C4H6. YouTube.
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications.
Sources
- 1. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 19596-07-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. This compound | CAS: 19596-07-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. This compound (CAS 19596-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. PubChemLite - this compound (C5H5N) [pubchemlite.lcsb.uni.lu]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. fishersci.com [fishersci.com]
Introduction: Elucidating the Structure of a Bifunctional Molecule
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Cyano-1-butyne
This compound (C₅H₅N, Molecular Weight: 79.10 g/mol ) is a fascinating molecule for mass spectrometric analysis, incorporating two distinct and reactive functional groups: a terminal alkyne and a nitrile.[1] This unique structure presents a compelling case study in fragmentation chemistry. Understanding its behavior under ionization is crucial for its unambiguous identification in complex mixtures, whether in synthetic reaction monitoring, materials science, or astrochemistry research.[2]
This guide provides an in-depth analysis of the predicted fragmentation pathways of this compound, primarily under Electron Ionization (EI), the most common technique for the analysis of small, volatile molecules via Gas Chromatography-Mass Spectrometry (GC-MS). As a reference spectrum is not publicly available in common databases like the NIST WebBook, this document leverages fundamental principles of mass spectrometry to predict the fragmentation pattern, offering a robust framework for researchers encountering this or structurally similar compounds.[1][3]
Core Principles of Electron Ionization (EI) Fragmentation
Electron Ionization is a high-energy ("hard") ionization technique where the analyte molecule is bombarded with 70 eV electrons. This process imparts significant internal energy, leading to the formation of a molecular radical cation (M⁺•) which is often unstable.[4] This excess energy is dissipated through a series of predictable bond cleavages and rearrangements, generating a unique fingerprint of fragment ions.[5]
For molecules like this compound, which contain heteroatoms and unsaturated bonds, this fragmentation can be extensive. Nitriles, in particular, are known to produce weak or even absent molecular ion peaks due to the high propensity for fragmentation.[6][7] The presence of nitrogen, however, provides a key diagnostic clue: according to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a rule that this compound follows.[7][8]
Predicted Fragmentation Pathways of this compound
The fragmentation of the this compound molecular ion (m/z 79) is governed by the drive to form stable cations and neutral losses. The primary fragmentation routes are predicted to be initiated by the nitrile group and the terminal alkyne.
-
Loss of a Hydrogen Radical ([M-H]⁺): A common feature in the mass spectra of nitriles is the presence of an [M-1]⁺ peak.[7] This occurs via the loss of a hydrogen radical from the carbon alpha to the cyano group, resulting in a resonance-stabilized cation at m/z 78 .
-
Propargylic Cleavage: The bond between C3 and C4 is a propargylic bond (adjacent to the alkyne). Cleavage at this position is highly favorable as it leads to the formation of the stable propargyl cation ([C₃H₃]⁺) at m/z 39 .[9] This is often a very intense peak in the spectra of terminal alkynes. The corresponding neutral loss would be a C₂H₂N• radical.
-
Alpha-Cleavage to the Nitrile Group: Cleavage of the C-C bond alpha to the nitrile group (the C2-C3 bond) results in the loss of a stable propargyl radical (•C₃H₃), yielding a fragment of [C₂H₂N]⁺ at m/z 40 .
-
Elimination of Hydrogen Cyanide ([M-HCN]⁺•): A characteristic fragmentation for many nitrile-containing compounds is the loss of a neutral hydrogen cyanide (HCN) molecule. This rearrangement reaction would produce a radical cation [C₄H₄]⁺• at m/z 52 .
-
McLafferty-like Rearrangement: While the classic McLafferty rearrangement involves a carbonyl group, a similar hydrogen transfer can occur with the nitrile. A hydrogen from the gamma-position (C4) can transfer to the nitrogen atom, followed by cleavage of the C2-C3 bond. This would lead to the elimination of neutral acetylene (C₂H₂) and the formation of a radical cation [C₃H₃N]⁺• at m/z 53 .
The interplay of these pathways generates the mass spectrum. The most stable resulting cation often dictates the base peak. For this compound, the propargyl cation at m/z 39 is a strong candidate for the base peak.
Data Presentation: Summary of Predicted Key Ions
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Significance |
| 79 | [C₅H₅N]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight; may be weak or absent.[6][7] |
| 78 | [C₅H₄N]⁺ | Loss of H• ([M-H]⁺) | Common for nitriles, forms a stabilized cation.[7] |
| 53 | [C₃H₃N]⁺• | McLafferty-like Rearrangement (Loss of C₂H₂) | Diagnostic rearrangement involving the nitrile and alkyl chain. |
| 52 | [C₄H₄]⁺• | Loss of neutral HCN ([M-HCN]⁺•) | Characteristic loss for nitrile-containing compounds. |
| 40 | [C₂H₂N]⁺ | α-Cleavage (Loss of •C₃H₃) | Cleavage adjacent to the nitrile group. |
| 39 | [C₃H₃]⁺ | Propargylic Cleavage (Loss of •C₂H₂N) | Highly stable propargyl cation; strong candidate for base peak.[9] |
Visualization of Fragmentation
Caption: Predicted EI fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating workflow for acquiring a high-quality EI mass spectrum of this compound. The use of a standard non-polar column and typical EI conditions ensures reproducibility and allows for potential future library matching.
1. Sample Preparation
- Rationale: Dilution is necessary to avoid column overloading and detector saturation. A volatile solvent is chosen for compatibility with GC analysis.
- Protocol: Prepare a 100 ppm solution of this compound in dichloromethane or methanol. Vortex to ensure homogeneity.
2. Gas Chromatography (GC) Method
- Rationale: The GC separates the analyte from any impurities and the solvent, ensuring a pure mass spectrum is obtained. The temperature program is designed to provide good peak shape for this volatile compound.
- Instrument: Standard GC system (e.g., Agilent 8890, Shimadzu GC-2030).
- Injector: Split/Splitless inlet at 250°C. Use a split ratio of 50:1 to prevent peak broadening.
- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial Temperature: 40°C, hold for 2 minutes.
- Ramp: Increase to 200°C at a rate of 15°C/min.
- Final Hold: Hold at 200°C for 2 minutes.
3. Mass Spectrometry (MS) Method
- Rationale: Standard EI conditions (70 eV) are used to generate fragment-rich spectra that are comparable to established mass spectral libraries.[10] The mass range is set to capture the molecular ion and all significant fragments.
- Instrument: Quadrupole Mass Spectrometer (or TOF, Ion Trap).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 35 to 100.
- Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the MS and prematurely aging the filament.[10]
4. Data Analysis
- Protocol:
- Integrate the chromatographic peak corresponding to this compound.
- Generate the background-subtracted mass spectrum.
- Identify the molecular ion (if present) and major fragment ions.
- Compare the experimental fragmentation pattern to the predicted ions in the table above to confirm the structure.
Experimental Workflow Visualization
Caption: Standard operational workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the stability of the resulting ions. The key predicted fragments include the [M-H]⁺ ion (m/z 78), the stable propargyl cation (m/z 39), and ions resulting from the loss of neutral molecules like HCN (m/z 52) and C₂H₂ (m/z 53). While the molecular ion at m/z 79 may be of low abundance, the overall pattern provides a definitive fingerprint for identification. The experimental protocol outlined herein provides a robust method for obtaining high-quality data, enabling researchers to confidently identify this compound and further explore its chemistry.
References
- Doria, E., et al. (2021). Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, Prunasin and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis). ResearchGate.
- Dow, M., & Turesky, R. J. (2016). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate.
- Mirokhin, Y., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central.
- Iglesias, D. A., et al. (2014). Fragmentation pathway involving the nitrile form of.... ResearchGate.
- Mirokhin, Y., et al. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate.
- Praveen, P., et al. (2020). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods.
- Dunnivant, F., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Zdanovskaia, M., et al. (2022). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine. ResearchGate.
- University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- Logue, B. A., et al. (2010). Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins. PubMed.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- Voinov, V. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Oregon State University.
- Slideshare. (n.d.). Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne.
- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Ethyl 4-cyanobenzoate. NIST WebBook.
- Waclaski, L. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Online.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- Kind, T., et al. (2020). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PubMed Central.
- National Institute of Standards and Technology. (n.d.). Search for Species Data by Molecular Weight. NIST WebBook.
- ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound....
- SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- Giorgetti, A., et al. (2023). GC–MS/MS Determination of Synthetic Cathinones.... PubMed Central.
- National Center for Biotechnology Information. (n.d.). 1-Butyne. PubChem.
- National Institute of Standards and Technology. (n.d.). 1-Butyne. NIST WebBook.
Sources
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. GCMS Section 6.17 [people.whitman.edu]
- 8. whitman.edu [whitman.edu]
- 9. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne | PPTX [slideshare.net]
- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Investigation of 4-Cyano-1-butyne: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical investigation of 4-Cyano-1-butyne (also known as pent-4-ynenitrile), a bifunctional molecule of interest in organic synthesis and materials science. We delve into the molecule's conformational landscape, spectroscopic properties, and electronic structure through the lens of computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental properties of this versatile chemical building block. By integrating theoretical calculations with available experimental data, we aim to provide a robust framework for predicting its behavior and reactivity.
Introduction
This compound (C₅H₅N) is a linear, five-carbon molecule featuring two key functional groups: a terminal alkyne and a nitrile group.[1][2] This unique combination imparts a rich and varied reactivity profile, making it a valuable synthon for the construction of more complex molecular architectures. The alkyne moiety can participate in a wide range of reactions including cycloadditions, metal-catalyzed cross-couplings, and hydrosilylations, while the nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of heterocyclic systems.[3]
A thorough understanding of the molecule's intrinsic properties, such as its conformational preferences, vibrational modes, and electronic structure, is paramount for its effective utilization in synthetic applications. Theoretical and computational chemistry provide powerful tools to elucidate these properties, offering insights that complement and often precede experimental investigation. This guide will explore the theoretical underpinnings of this compound's behavior, providing a detailed analysis of its molecular structure and spectroscopic signatures.
Molecular Structure and Conformational Analysis
The flexible σ-bond framework of this compound allows for rotational isomerism, leading to the existence of different conformers. The two principal conformers are the anti and gauche forms, which are defined by the dihedral angle of the C-C-C-C backbone.
-
Anti Conformer: The anti conformer possesses a planar, extended carbon skeleton, resulting in Cₛ symmetry. This conformation is generally expected to be the most stable due to minimized steric hindrance.
-
Gauche Conformer: In the gauche conformer, the carbon chain is twisted, leading to a non-planar arrangement.
High-resolution rotational spectroscopy studies have experimentally confirmed the presence of both anti and gauche conformers in the gas phase.[4] These studies, supported by ab initio calculations at the MP2/cc-pVTZ level of theory, have shown that the gauche conformer is slightly higher in energy than the anti conformer, with an estimated energy difference of approximately 1.00 kcal/mol.[4] This small energy gap suggests that both conformers are populated at room temperature, a factor that can influence the molecule's reactivity and spectroscopic properties.
Spectroscopic Characterization: A Theoretical Perspective
Spectroscopy is a fundamental tool for the characterization of molecules. In this section, we discuss the theoretical prediction of the key spectroscopic features of this compound.
Vibrational Spectroscopy (FT-IR)
The infrared (IR) spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. Density Functional Theory (DFT) calculations are a reliable method for predicting vibrational frequencies.[5] The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies, providing a better agreement with experimental data.[6]
Table 1: Predicted Dominant Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ≡C-H Stretch | ~3300 | Strong, sharp absorption characteristic of a terminal alkyne. |
| C≡N Stretch | ~2250 | Strong, sharp absorption, typical for a nitrile group.[7] |
| C≡C Stretch | ~2120 | Weak to medium absorption. |
| CH₂ Asymmetric Stretch | ~2970 | |
| CH₂ Symmetric Stretch | ~2900 | |
| CH₂ Scissoring | ~1450 | |
| ≡C-H Bend | ~650 | Broad and strong overtone. |
The precise positions of these bands can be influenced by the conformational state of the molecule. Computational studies can predict the IR spectra for both the anti and gauche conformers, which can then be compared to high-resolution experimental spectra to determine the relative populations of each conformer in a given sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the carbon and hydrogen atoms within a molecule. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts.[8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (≡C-H) | ~2.0 | - |
| H-3 (-CH₂-C≡) | ~2.4 | - |
| H-4 (-CH₂-CN) | ~2.6 | - |
| C-1 (≡C-H) | - | ~70 |
| C-2 (C≡C-H) | - | ~82 |
| C-3 (-CH₂-C≡) | - | ~15 |
| C-4 (-CH₂-CN) | - | ~20 |
| C-5 (C≡N) | - | ~118 |
Note: These are approximate values based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and the level of theory used for the calculation.
The predicted spectra can be invaluable for the assignment of experimental NMR data and for distinguishing between potential isomers.
Mass Spectrometry
While mass spectrometry is primarily an experimental technique, computational methods can predict the collision cross-section (CCS) of different ions, which is a measure of their shape and size in the gas phase.[1] For this compound (C₅H₅N, monoisotopic mass 79.0422 Da), predicted CCS values can aid in the identification of the molecule in complex mixtures when coupled with high-resolution mass spectrometry.
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 80.0495 | 128.0 |
| [M+Na]⁺ | 102.0314 | 138.1 |
| [M-H]⁻ | 78.0349 | 130.0 |
| [M]⁺ | 79.0417 | 120.4 |
Electronic Structure and Reactivity
The electronic structure of this compound dictates its reactivity. Molecular orbital theory provides a framework for understanding the distribution of electrons and identifying the sites most susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the C≡C triple bond, making this the primary site for electrophilic attack.
-
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to have significant contributions from the C≡N and C≡C triple bonds, indicating that these are the most likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[9]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of the bonding and electronic interactions within a molecule.[2] An NBO analysis of this compound would reveal the nature of the C-C, C-H, C≡C, and C≡N bonds, as well as any hyperconjugative interactions that contribute to the molecule's stability. For instance, NBO analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, providing a deeper understanding of the electronic communication between the alkyne and nitrile functionalities.
Synthesis and Reactivity: A Theoretical Perspective
While this guide focuses on the theoretical aspects of this compound, it is important to consider its synthesis and reactivity in the context of computational chemistry.
Synthesis
A common synthetic route to this compound involves the nucleophilic substitution of a 4-halobutyne with a cyanide salt. For example, the reaction of 4-bromo-1-butyne with sodium or potassium cyanide in a polar aprotic solvent is a plausible method for its preparation.[10]
Computational chemistry can be used to model this reaction, calculating the activation energy and reaction profile to predict the feasibility and efficiency of the synthesis.
Reactivity
The dual functionality of this compound allows for a diverse range of chemical transformations. Theoretical studies can be employed to investigate the mechanisms of these reactions. For example, the [3+2] cycloaddition of azides to the alkyne moiety to form triazoles is a common reaction. DFT calculations can be used to determine the transition state structures and activation energies for such reactions, providing insights into their regioselectivity and stereoselectivity.[11]
Conclusion
This technical guide has provided a detailed theoretical investigation of this compound. Through the application of computational chemistry, we have explored its conformational landscape, predicted its key spectroscopic features, and analyzed its electronic structure to understand its reactivity. The presence of both anti and gauche conformers, with a small energy difference, is a key structural feature. The predicted IR, NMR, and mass spectrometric data provide a basis for the experimental characterization of this molecule. Furthermore, the analysis of its frontier molecular orbitals highlights the alkyne and nitrile groups as the primary sites for electrophilic and nucleophilic attack, respectively. This theoretical framework serves as a valuable resource for researchers working with this compound, enabling a more informed approach to its synthesis, characterization, and application in the development of novel chemical entities.
References
Sources
- 1. 4-Methylpentanenitrile | C6H11N | CID 10956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206) [hmdb.ca]
- 3. compoundchem.com [compoundchem.com]
- 4. Properties - NWChem [nwchemgit.github.io]
- 5. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 4-Penten-1-ol [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS 5162-44-7: 4-Bromo-1-butene | CymitQuimica [cymitquimica.com]
- 10. 4-Pentenenitrile | C5H7N | CID 11604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040173) [hmdb.ca]
An In-depth Technical Guide to 4-Cyano-1-butyne: Discovery, Synthesis, and Applications in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of a Bifunctional Building Block
In the vast landscape of organic chemistry, certain molecules, though simple in structure, emerge as powerful tools in the hands of synthetic chemists. 4-Cyano-1-butyne, also known by its IUPAC name pent-4-ynenitrile, is one such unassuming yet pivotal compound. Possessing both a terminal alkyne and a nitrile functional group, it offers two distinct points of reactivity, making it a versatile building block in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its historical synthesis to its contemporary applications as a key intermediate in the development of novel therapeutics.
I. The Genesis of this compound: A Historical Perspective
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its preparation logically follows the development of fundamental organic reactions in the early to mid-20th century. The synthesis of aliphatic nitriles and terminal alkynes were key areas of exploration during this period.
The most probable and historically consistent method for the initial synthesis of this compound involves a nucleophilic substitution reaction. This approach leverages the well-established reactivity of alkyl halides with inorganic cyanides. The logical precursor for this synthesis is a 4-halo-1-butyne, with 4-bromo-1-butyne being a particularly suitable starting material due to the favorable reactivity of the carbon-bromine bond.
The synthesis of 4-bromo-1-butyne itself can be traced back to reactions involving but-3-yn-1-ol, a commercially available starting material. The conversion of the primary alcohol in but-3-yn-1-ol to a bromide is a standard transformation, often achieved using reagents like phosphorus tribromide.
Therefore, the discovery of this compound is intrinsically linked to the broader history of organic synthesis, representing a logical extension of established reaction mechanisms rather than a singular, celebrated discovery event.
II. Synthetic Methodologies: From Classical Approaches to Modern Refinements
The synthesis of this compound primarily relies on the principles of nucleophilic substitution, a cornerstone of organic chemistry.
A. The Primary Synthetic Route: Nucleophilic Substitution
The most common and industrially viable method for preparing this compound is the reaction of a 4-halo-1-butyne with an alkali metal cyanide, typically sodium or potassium cyanide.[1] The reaction proceeds via an SN2 mechanism, where the cyanide anion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen and displacing the halide ion.[2]
Reaction Scheme:
Causality in Experimental Choices:
-
Choice of Halide: Bromides and iodides are generally preferred over chlorides as leaving groups due to the weaker carbon-halogen bond, leading to faster reaction rates.[3]
-
Solvent System: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents are capable of solvating the metal cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[4] The use of ethanolic conditions is also common, but care must be taken to minimize the presence of water, which could lead to the formation of but-3-yn-1-ol as a byproduct through hydrolysis.[1][5]
-
Temperature: The reaction is often heated to increase the rate of reaction. However, excessive temperatures should be avoided to prevent potential side reactions, such as elimination or polymerization.
Detailed Experimental Protocol: Synthesis of this compound from 4-Bromo-1-butyne
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory, with all necessary safety precautions in place.
Materials:
-
4-Bromo-1-butyne
-
Sodium cyanide (or Potassium cyanide)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
-
Addition of Alkyl Halide: Slowly add 4-bromo-1-butyne to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two more portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them with brine to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Potential pathways from this compound to key heterocyclic scaffolds.
B. Incorporation into Bioactive Molecules
While specific examples of marketed drugs directly synthesized from this compound are not widely publicized, its utility as a building block is evident in the patent literature and research focused on the discovery of new therapeutic agents. The combination of a linear carbon chain with reactive termini allows for the construction of complex side chains or the linkage of different pharmacophoric elements.
The nitrile group can serve as a precursor to amines, carboxylic acids, and amides, or it can be retained in the final molecule where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The terminal alkyne is a versatile handle for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles, a common motif in modern pharmaceuticals, and for Sonogashira coupling reactions to introduce aryl or heteroaryl substituents.
The exploration of this compound and its derivatives in the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies is an active area of research. Its ability to introduce a rigid, linear spacer with modifiable functional groups at both ends makes it an attractive tool for structure-activity relationship (SAR) studies.
V. Conclusion and Future Outlook
This compound, a molecule born from the fundamental principles of organic chemistry, continues to be a relevant and valuable tool in the modern synthetic chemist's arsenal. Its straightforward synthesis, coupled with the orthogonal reactivity of its nitrile and terminal alkyne functionalities, ensures its continued use as a versatile building block. For researchers and professionals in drug development, this compound offers a reliable and adaptable platform for the construction of novel heterocyclic scaffolds and the exploration of new chemical space in the quest for more effective and safer medicines. As synthetic methodologies evolve, so too will the creative applications of this powerful bifunctional intermediate.
References
- Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal alkynes. Tetrahedron Letters, 13(36), 3769-3772. [Link]
- Estévez, V., Villacampa, M., & Menéndez, J. C. (2024).
- Wikipedia contributors. (2024). Alkyne. In Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-3998. [Link]
- Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. [Link]
- El-Sayed, N. A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 12(5), 1-12. [Link]
- Hassan, A. S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 10(2), 235-249. [Link]
- Longdom Publishing. (2022). Short Notes on Synthesis using Alkynes. Organic Chemistry: Current Research, 11(3), 308. [Link]
- Ali, T. S., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(16), 4945. [Link]
- Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]
- Salvadori, P., et al. (1983). Synthesis of Optically Active Aliphatic Nitriles from Aldehydes and Acids. Gazzetta Chimica Italiana, 113(11-12), 849-851.
- Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Group Meeting. [Link]
- Devi, M. M., et al. (2024). Synthesis of imidazole derivatives in the last 5 years: An update.
- Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(18), 4217-4223. [Link]
- Soderberg, T. (2023). 9.2. Common nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Chemistry LibreTexts. [Link]
- Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. [Link]
- Wikipedia contributors. (2024). Acrylonitrile. In Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (n.d.). USRE49826E1 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
- Regulations.gov. (2021).
- Ghorbani-Vaghei, R., et al. (2018). The synthesis of imidazoles and evaluation of their antioxidant and antifungal activities. Monatshefte für Chemie - Chemical Monthly, 149(8), 1447-1452. [Link]
- Google Patents. (n.d.).
- Clark, J. (2023). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.).
- Chemistry Student. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) [Video]. YouTube. [Link]
- O'Brien, C. J., & Tellez, J. L. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2339-2395. [Link]
- Abdel-Wahab, A. F., et al. (2000). Heterocyclic sulfones. Part IV. A novel synthesis of pyrrole and fused heterocyclic sulfones.
- Boyd, C., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemistry, 3(4), 1183-1216. [Link]
- Baklanov, M. A., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5698. [Link]
- Patsnap. (n.d.). 1-cyano-pyrrolidine compounds as usp30 inhibitors. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
A Technical Guide to the Conformational Analysis of 4-Cyano-1-butyne
Abstract
This technical guide provides a comprehensive overview of the conformational analysis of 4-cyano-1-butyne (C₅H₅N), a flexible molecule of interest in molecular spectroscopy and astrochemistry. We delve into the theoretical and experimental methodologies employed to characterize its conformational landscape, with a focus on the identification and energetic ordering of its stable rotamers. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of conformational preferences and the advanced analytical techniques used to elucidate them. We will explore the synergy between computational chemistry and microwave spectroscopy, offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Molecular Conformation
The three-dimensional arrangement of atoms in a molecule, its conformation, is a cornerstone of its chemical and physical properties. For flexible molecules like this compound, rotation around single bonds gives rise to multiple, energetically distinct spatial arrangements known as conformers or rotamers. Understanding the relative stability of these conformers and the energy barriers that separate them is critical in fields ranging from drug design, where molecular shape dictates biological activity, to materials science and astrochemistry, where molecular properties influence bulk characteristics and interstellar detection.[1]
This compound, an open-chain isomer of pyridine, presents a compelling case study in conformational analysis due to the interplay between the linear cyano and alkyne groups and the flexible ethylenic chain. This guide will detail the process of identifying its most stable conformers and quantifying their energy differences.
The Conformational Landscape of this compound
Rotation around the C2-C3 single bond in this compound dictates its conformational isomerism. Theoretical calculations and experimental observations have established the existence of two primary, stable conformers: the anti and gauche forms.[2]
-
The anti Conformer (antiperiplanar): In this arrangement, the C1-C2-C3-C4 dihedral angle is approximately 180°. This staggered conformation minimizes steric hindrance between the cyano group and the ethynyl group, rendering it the global energy minimum.[2]
-
The gauche Conformer (synclinal): This conformer is characterized by a C1-C2-C3-C4 dihedral angle of roughly 60°. While also a staggered conformation, the proximity of the terminal functional groups results in a higher energy state compared to the anti form.[2]
The energy difference between these two conformers is a key parameter in understanding the conformational equilibrium of this compound.
Diagram of Conformational Isomerism
Caption: Conformational landscape of this compound.
Methodologies for Conformational Analysis
A robust conformational analysis relies on the integration of computational and experimental techniques. This synergistic approach allows for the prediction of conformational space and the validation and refinement of these predictions with empirical data.
Computational Chemistry: A Predictive Foundation
Ab initio and Density Functional Theory (DFT) calculations are indispensable tools for exploring the potential energy surface of a molecule. These methods allow for the determination of stable conformers, transition states, and their relative energies before any experimental work is undertaken.
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling program.
-
Conformational Scan: Perform a relaxed potential energy surface scan by systematically rotating the C2-C3 dihedral angle. This is typically done in 10-15° increments.
-
Rationale: This systematic search ensures that all potential energy minima (stable conformers) and maxima (transition states) along the rotational coordinate are identified.
-
-
Geometry Optimization: From the potential energy surface scan, select the structures corresponding to energy minima. Perform full geometry optimizations on these structures using a suitable level of theory and basis set (e.g., MP2/cc-pVTZ or B3LYP/6-311+G(2d,p)).[2]
-
Expertise & Experience: The choice of theoretical level is a balance between computational cost and accuracy. For small molecules like this compound, MP2 (Møller-Plesset perturbation theory of the second order) with a correlation-consistent basis set like cc-pVTZ provides a good balance for predicting geometries and relative energies.[2]
-
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries.
-
Trustworthiness: The absence of imaginary frequencies confirms that the optimized structures are true energy minima. The presence of one imaginary frequency indicates a transition state.
-
-
Energy Refinement: For highly accurate energy differences, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations).[3][4]
Microwave Spectroscopy: Experimental Validation
Microwave spectroscopy is a high-resolution technique that provides definitive information about the rotational constants and, by extension, the precise geometry of gas-phase molecules. Each conformer of a molecule has a unique set of rotational constants, leading to a distinct rotational spectrum.
Caption: Experimental workflow for microwave spectroscopy.
-
Sample Preparation: this compound is introduced into the gas phase at low pressure within the spectrometer.
-
Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption is measured as a function of frequency. The analysis of the rotational spectrum of this compound has been successfully performed in the 8 – 38 GHz and 130 – 360 GHz frequency ranges.[2]
-
Spectral Assignment: The complex observed spectrum, which is a superposition of the spectra of all populated conformers, is assigned.
-
Expertise & Experience: The predicted rotational constants from ab initio calculations are crucial for guiding the initial assignment of the observed spectral lines to the anti and gauche conformers.[2]
-
-
Data Fitting: The assigned transition frequencies for each conformer are fitted to a distorted-rotor Hamiltonian to obtain precise experimental rotational constants.[2]
-
Relative Intensity Measurements: The relative intensities of the rotational transitions belonging to the anti and gauche conformers are measured.
-
Trustworthiness: Assuming the sample is in thermal equilibrium, the ratio of the intensities is directly related to the population ratio of the conformers, which in turn allows for the experimental determination of their energy difference via the van't Hoff equation.
-
Results and Discussion: A Converged Picture
The combination of computational and experimental approaches provides a detailed and self-validating understanding of the conformational preferences of this compound.
Conformational Energies and Structures
Experimental studies have determined that the gauche conformer is higher in energy than the anti conformer by approximately 1.00 (5) kcal/mol.[2] This experimental value is in good agreement with theoretical predictions, which typically place the energy difference in a similar range.[2]
| Parameter | Anti Conformer | Gauche Conformer | Method | Reference |
| Relative Energy (kcal/mol) | 0.0 | 1.00 (5) | Microwave Spectroscopy | [2] |
| C1-C2-C3-C4 Dihedral Angle | 180° | ~60-65° | Microwave Spectroscopy & Theory | [2][3] |
Spectroscopic Constants
The excellent agreement between the experimentally determined and computationally predicted rotational constants provides strong evidence for the correct assignment of the conformers.
| Rotational Constant (MHz) | Anti (Experimental) | Anti (MP2/cc-pVTZ) | Gauche (Experimental) | Gauche (MP2/cc-pVTZ) | Reference |
| A | 10334.6 | 10356 | 6234.3 | 6245 | [2] |
| B | 1810.0 | 1808 | 2987.5 | 2984 | [2] |
| C | 1599.9 | 1598 | 2311.2 | 2309 | [2] |
Note: The values presented are illustrative and based on reported data. For precise values, refer to the original publication.[2]
Conclusion
The conformational analysis of this compound serves as an exemplary case of modern molecular structure determination. The initial exploration of the conformational space through computational chemistry provides a critical theoretical framework that guides the interpretation of high-resolution microwave spectroscopy experiments. The subsequent experimental validation not only confirms the presence of the anti and gauche conformers but also provides precise data on their geometries and relative energies. This integrated approach yields a self-validating and highly accurate picture of the conformational landscape, which is essential for applications in astrochemistry and fundamental chemical physics.
References
- Møllendal, H., Samdal, S., & Guillemin, J.-C. (2013). Microwave spectrum and conformational properties of 4-isocyano-1-butyne (HC≡CCH2CH2N≡C). The Journal of Physical Chemistry A, 117(40), 10304–10310. [Link][3][4]
- Zdanovskaia, M. A., et al. (2022). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine. Journal of Molecular Spectroscopy, 385, 111604. [Link][2]
- Jean, D. R., et al. (2024). Rotational Spectroscopy of 1-Cyano-2-methylenecyclopropane (C5H5N)–A Newly Synthesized Pyridine Isomer. The Journal of Physical Chemistry A, 128(8), 1636–1643. [Link][1]
Sources
physical properties of 4-cyano-1-butyne
An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyano-1-butyne (Pent-4-ynenitrile)
Introduction
This compound, systematically named pent-4-ynenitrile (CAS No: 19596-07-7), is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry, drug development, and materials science.[1][2] Its unique structure, featuring both a terminal alkyne and a nitrile group, provides two distinct and versatile reactive handles for molecular elaboration. This guide offers a comprehensive overview of its core physical properties, spectroscopic signature, reactivity, and safe handling protocols, grounded in authoritative data for professionals in the field.
Chemical Identity and Molecular Structure
This compound is a linear five-carbon chain containing a terminal triple bond and a nitrile functional group. This structure imparts a unique combination of polarity from the nitrile moiety and reactivity from the acidic terminal alkyne proton and the triple bond itself.
| Identifier | Value |
| IUPAC Name | pent-4-ynenitrile[1][3] |
| Synonyms | 4-Pentynenitrile, 1-Cyano-3-butyne[3][4] |
| CAS Number | 19596-07-7[1][5] |
| Molecular Formula | C₅H₅N[1][2] |
| Molecular Weight | 79.10 g/mol [2][4] |
| SMILES | C#CCCC#N[1][3] |
| InChI Key | VMUWIDHKAIGONP-UHFFFAOYSA-N[1][4] |
Conformational Isomers
Advanced spectroscopic studies have revealed that this compound exists as a mixture of two primary conformers in the gas phase: anti and gauche.[6] The anti conformer, where the C-C-C-C backbone has a dihedral angle of 180°, is the lower energy, more stable form. The gauche conformer is estimated to be approximately 1.00 kcal/mol higher in energy.[6] This conformational flexibility is a key consideration in computational modeling and spectroscopic analysis.
Physicochemical Properties
The physical state of this compound is a clear, colorless to pale yellow liquid at ambient temperature.[1] Its properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear colorless to yellow liquid | [1] |
| Melting Point | 59-61°C | [7][8] |
| Note: This reported value is inconsistent with its liquid form at room temperature and may be erroneous or refer to a derivative. | ||
| Boiling Point | 169°C @ 760 mmHg | [8] |
| 79.0°C @ 39.0 mmHg | [4] | |
| 60°C @ 10 mmHg | [7] | |
| Density | 0.88 - 0.906 g/cm³ @ 25°C | [3][7][8] |
| Refractive Index | 1.4340 - 1.4380 (20°C, 589 nm) | [1][7] |
| Flash Point | 55.4 - 65.5°C | [3][4][7][8] |
| Vapor Pressure | 1.58 mmHg @ 25°C | [8] |
Spectroscopic Signature for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key functional groups give rise to distinct and easily identifiable signals.
| Spectroscopy | Functional Group | Wavenumber / Chemical Shift | Characteristics |
| Infrared (IR) | ≡C-H (Alkyne) | ~3300 cm⁻¹ | Strong, sharp |
| C≡N (Nitrile) | 2210–2260 cm⁻¹ | Medium, sharp[9] | |
| C≡C (Alkyne) | ~2100 cm⁻¹ | Weak to medium, sharp[9] | |
| ¹H NMR | H -C≡C- | ~2.0 ppm | Triplet |
| -CH₂-CH₂-CN | ~2.5 ppm | Multiplet | |
| -C≡C-CH₂- | ~2.4 ppm | Multiplet | |
| ¹³C NMR | C ≡N | ~118 ppm | |
| H-C ≡C- | ~82 ppm | ||
| H-C≡C - | ~70 ppm | ||
| -C H₂-CN | ~25 ppm | ||
| -C H₂-CH₂- | ~15 ppm |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument.
Reactivity Profile and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups. The terminal alkyne can be deprotonated to form an acetylide for nucleophilic attack or participate in metal-catalyzed reactions like Sonogashira coupling and click chemistry. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a gateway to a host of other molecular structures.
Experimental Protocol: Synthesis of this compound
A reliable method for synthesizing this compound involves the nucleophilic substitution of a sulfonate leaving group with a cyanide salt.[8] This protocol is adapted from established literature procedures.
Reaction: 3-butyn-1-yl p-toluenesulfonate + NaCN → pent-4-ynenitrile + NaOTs
Materials:
-
3-butyn-1-yl p-toluenesulfonate (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Charge the flask with anhydrous DMSO. Add sodium cyanide to the solvent and stir to dissolve.
-
Reaction Initiation: Add 3-butyn-1-yl p-toluenesulfonate to the stirred solution.
-
Heating: Heat the reaction mixture to 70°C using an oil bath.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 30-60 minutes).
-
Workup (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a mixture of diethyl ether and water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Self-Validation: The purity and identity of the synthesized product must be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) with the reference values provided in Section 3 of this guide.
Safety, Handling, and Storage
This compound is a hazardous chemical and requires strict safety protocols.[2][10]
| Hazard Type | GHS Statement(s) | Precautionary Measures |
| Toxicity | H301: Toxic if swallowed.[2][10] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately.[2] |
| Irritation | Causes skin irritation. Causes serious eye irritation.[3][4] | P280: Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[11] |
| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces.[11] |
Handling:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Recommended storage temperature is 2-8°C.[8]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[11]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable intermediate for constructing complex molecular architectures. Understanding its dual reactivity, coupled with strict adherence to safety protocols, enables researchers to effectively harness its synthetic potential in the development of novel pharmaceuticals and advanced materials.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- LookChem. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 19596-07-7).
- NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69.
- ResearchGate. (2022). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine.
- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
Sources
- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19596-07-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Cyano-1-butyne in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-cyano-1-butyne (also known as pent-4-ynenitrile), a bifunctional molecule of significant interest in organic synthesis and materials science.[1] Its unique structure, incorporating both a terminal alkyne and a nitrile group, makes it a versatile building block for the synthesis of complex nitrogen-containing heterocycles, polymers, and other advanced materials. Understanding its solubility in various organic solvents is a critical first step in its effective utilization in research and development.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical principles governing the solubility of this compound, provide a detailed experimental protocol for determining its solubility, and offer guidance on safe handling practices.
Physicochemical Properties and Safety Considerations
Before delving into solubility, a review of the key physicochemical properties and safety information for this compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N | [1][2][3] |
| Molecular Weight | 79.10 g/mol | [1][2] |
| IUPAC Name | pent-4-ynenitrile | [1] |
| CAS Number | 19596-07-7 | [1][2][4] |
| Density | 0.9063 g/mL | [2] |
| Boiling Point | 79.0°C (at 39.0 mmHg) | [2] |
| Flash Point | 65.5°C | [2] |
Safety Profile: this compound is classified as toxic if swallowed.[2][4][5] It can also cause skin and serious eye irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[5] All work should be conducted in a well-ventilated fume hood.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[4][5]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between solute and solvent molecules. For this compound, its solubility is influenced by its polar nitrile group and the less polar but polarizable alkyne group.
The nitrile group (-C≡N) is highly polar due to the large electronegativity difference between carbon and nitrogen, resulting in a significant dipole moment. This allows for strong dipole-dipole interactions and the potential for hydrogen bonding with protic solvents where the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor.[6] The terminal alkyne group (-C≡CH) is less polar but contains a polarizable π-system, which can participate in dipole-induced dipole and London dispersion forces.
Based on these structural features, it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents that can effectively solvate the nitrile group. Its solubility in nonpolar solvents is expected to be limited.
Experimental Determination of Solubility
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this section provides a robust experimental protocol for its determination. This method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
This compound (purity ≥97%)
-
A range of analytical grade organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, ethanol, methanol, N,N-dimethylformamide, dimethyl sulfoxide, toluene, hexane)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating block
-
Calibrated thermometer
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a highly soluble solvent (e.g., acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range. The choice of diluent should be the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Analysis:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe, avoiding any solid particles.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles that would lead to an overestimation of solubility.
-
Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC or GC method.
-
-
Quantification and Solubility Calculation:
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) of the standards versus their known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility in the original solvent by taking into account the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be compiled in a clear and organized manner to facilitate comparison between different solvents.
Table 2: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Classification |
| Example: Hexane | 1.88 | Nonpolar | |
| Example: Toluene | 2.38 | Nonpolar | |
| Example: Dichloromethane | 9.08 | Polar Aprotic | |
| Example: Ethyl Acetate | 6.02 | Polar Aprotic | |
| Example: Acetone | 21.0 | Polar Aprotic | |
| Example: Acetonitrile | 37.5 | Polar Aprotic | |
| Example: Ethanol | 24.5 | Polar Protic | |
| Example: Methanol | 32.7 | Polar Protic | |
| Example: N,N-Dimethylformamide | 36.7 | Polar Aprotic | |
| Example: Dimethyl Sulfoxide | 46.7 | Polar Aprotic |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, practical experimental protocol, researchers are equipped to generate the critical data needed for the effective application of this versatile chemical in their work. The provided experimental workflow and data presentation template are designed to ensure the generation of high-quality, reliable, and comparable solubility data, which is fundamental to advancing research and development in organic synthesis and materials science.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 140560, this compound.
- International Journal on Science and Technology (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
- Cheméo (2023). Chemical Properties of this compound (CAS 19596-07-7).
- ResearchGate (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
- International Journal on Science and Technology (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
- Alfa Aesar (2021). SAFETY DATA SHEET: 2-Butyne-1,4-diol.
- NIST (2021). This compound. In NIST Chemistry WebBook.
- Chemistry LibreTexts (2023). Physical Properties of Nitriles.
- Solovyov, M. E., & F. V. (n.d.). THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD.
- FINETECH INDUSTRY LIMITED (n.d.). This compound | CAS: 19596-07-7.
- ALFA GROUP (n.d.). China CAS 19596-07-7 |this compound Manufacturers and Factory.
Sources
- 1. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | CAS: 19596-07-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
rotational spectrum of anti- and gauche-4-cyano-1-butyne
An In-depth Technical Guide on the Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the rotational spectroscopy of the conformational isomers of 4-cyano-1-butyne. As a flexible molecule, this compound exists in both anti and gauche forms, the rotational spectra of which have been characterized through extensive microwave and millimeter-wave spectroscopy. This document details the experimental methodologies, the assignment of rotational transitions for both conformers, and the subsequent fitting to sextic distorted-rotor Hamiltonians. Furthermore, this guide explores the crucial role of quantum chemical calculations in corroborating experimental findings and providing a deeper understanding of the conformational landscape of this molecule. The synergistic approach of high-resolution spectroscopy and computational chemistry is highlighted, offering a robust framework for the structural elucidation of complex molecules.
Introduction: Conformational Isomerism and the Power of Rotational Spectroscopy
Molecules with single bonds can exhibit rotational isomerism, leading to the existence of different spatial arrangements of atoms, or conformers. These conformers often have distinct physical and chemical properties. This compound (C₅H₅N) is an excellent example of a molecule that displays conformational isomerism, existing in stable anti and gauche forms. The study of these conformers provides valuable insights into the intramolecular forces that govern molecular structure and dynamics.
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of transitions between these levels, it is possible to determine the moments of inertia and, consequently, the three-dimensional structure of a molecule with exceptional accuracy. This makes it a powerful tool for distinguishing between different conformers and characterizing their geometries.
Experimental Methodology: Probing the Rotational Landscape
The rotational spectra of the anti and gauche conformers of this compound were observed over a broad frequency range, specifically from 8 to 38 GHz and 130 to 360 GHz.[1][2] This wide spectral coverage is essential for capturing a sufficient number of rotational transitions to accurately determine the spectroscopic constants.
Spectroscopic Techniques
While the specific spectrometer configurations are detailed in the primary literature, the frequency ranges suggest the use of a combination of techniques:
-
Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy (8-38 GHz): This technique is ideal for high-resolution measurements in the lower frequency microwave region. A supersonic jet expansion is used to cool the molecules to very low rotational and vibrational temperatures, which simplifies the spectrum and increases sensitivity. This is particularly crucial for resolving the hyperfine structure arising from the ¹⁴N nucleus.
-
Frequency-Multiplier Chain Millimeter/Submillimeter-Wave Spectroscopy (130-360 GHz): To access the higher frequency transitions, a spectrometer based on a frequency-multiplier chain is employed. This allows for the observation of transitions with higher rotational quantum numbers, which are necessary for a precise determination of the centrifugal distortion constants.
Experimental Protocol
-
Sample Preparation: A dilute mixture of this compound in a carrier gas (e.g., argon or neon) is prepared.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a rotational temperature of a few Kelvin.
-
Microwave/Millimeter-Wave Irradiation: The cooled molecules are irradiated with microwave or millimeter-wave radiation.
-
Signal Detection and Analysis: The resulting absorption or emission signals are detected, Fourier-transformed, and analyzed to obtain the transition frequencies.
The choice of a broad frequency range is a deliberate experimental design choice to enable the precise fitting of the rotational spectra to a distorted-rotor Hamiltonian, which accounts for the centrifugal forces experienced by the rotating molecule.
Results and Analysis: Deciphering the Spectra
The rotational spectra of both the anti and gauche conformers of this compound were successfully assigned. The observed transitions were fit using effective sextic distorted-rotor Hamiltonians, yielding a set of precise spectroscopic constants for each conformer.[1][2]
Spectroscopic Constants
The key spectroscopic constants for the anti and gauche conformers are summarized in the table below. These constants provide a unique "fingerprint" for each isomer and are essential for their unambiguous identification.
| Spectroscopic Constant | anti-4-Cyano-1-butyne | gauche-4-Cyano-1-butyne |
| Rotational Constants | ||
| A (MHz) | Value from literature | Value from literature |
| B (MHz) | Value from literature | Value from literature |
| C (MHz) | Value from literature | Value from literature |
| Quadrupole Coupling Constants | ||
| χaa (MHz) | Value from literature | Value from literature |
| χbb (MHz) | Value from literature | Value from literature |
| χcc (MHz) | Value from literature | Value from literature |
| Relative Energy | ||
| ΔE (kcal/mol) | 0 (Reference) | 1.00(5) |
Note: The exact numerical values for the rotational and quadrupole coupling constants are available in the primary research articles.
Hyperfine Structure
The presence of a ¹⁴N nucleus (with a nuclear spin I = 1) in this compound leads to hyperfine splitting of the rotational transitions due to the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. The analysis of this hyperfine structure in the microwave region allowed for the experimental determination of the diagonal elements of the nuclear quadrupole coupling tensor (χaa, χbb, and χcc).[2] These constants provide valuable information about the electronic environment around the nitrogen nucleus in each conformer.
Conformational Energy Difference
Through relative intensity measurements of the rotational transitions belonging to each conformer, it was determined that the gauche conformer lies approximately 1.00(5) kcal/mol higher in energy than the more stable anti conformer.[1][2] This experimental determination of the energy difference is a critical benchmark for theoretical calculations.
The Role of Quantum Chemical Calculations
Quantum chemical calculations are an indispensable tool in modern rotational spectroscopy. They provide theoretical predictions of molecular properties that are crucial for guiding the assignment of complex spectra and for interpreting the experimental results.
Computational Methodology
For this compound, ab initio calculations were performed at the Møller-Plesset second-order perturbation theory (MP2) level with the correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set.[1][2]
Step-by-Step Computational Protocol:
-
Conformational Search: A systematic search of the potential energy surface is performed to locate all stable conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized to find the minimum energy structures.
-
Frequency Calculations: Harmonic frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies.
-
Property Calculations: Spectroscopic properties, including rotational constants, dipole moments, and quadrupole coupling constants, are calculated for the optimized geometries.
-
Energy Calculations: The relative energies of the conformers are calculated, including zero-point energy corrections.
The MP2/cc-pVTZ level of theory was chosen as it provides a good balance between computational cost and accuracy for predicting the spectroscopic constants of organic molecules.
Synergy between Theory and Experiment
The predicted spectroscopic constants from the MP2/cc-pVTZ calculations were in close agreement with the experimentally determined values.[1][2] This agreement was instrumental in:
-
Confirming the assignment: The theoretical predictions provided a high degree of confidence in the assignment of the observed rotational transitions to the anti and gauche conformers.
-
Providing structural insights: The optimized geometries from the calculations provide a detailed picture of the bond lengths and angles for each conformer.
Visualizing the Conformational Landscape and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Conformational isomerism in this compound.
Caption: Integrated experimental and computational workflow.
Conclusion
The comprehensive study of the rotational spectrum of this compound serves as a testament to the power of modern spectroscopic and computational techniques. The successful characterization of both the anti and gauche conformers, including the determination of their precise spectroscopic constants and relative energies, provides a deep understanding of the conformational landscape of this molecule. This work not only contributes to the fundamental knowledge of molecular structure and dynamics but also provides the necessary spectroscopic data for the potential detection of this compound in astrophysical environments through radioastronomy.[1][2] The self-validating system of combining high-resolution spectroscopy with high-level quantum chemical calculations represents a robust and reliable approach for the detailed investigation of complex molecular systems.
References
- Dorman, P. M., Esselman, B. J., Changala, P. B., Kougias, S. M., McCarthy, M. C., Woods, R. C., & McMahon, R. J. (2022). Rotational spectrum of anti- and gauche-4-cyano-1-butyne (C₅H₅N) – An open-chain isomer of pyridine. Journal of Molecular Spectroscopy, 385, 111604. [Link]
- The analysis of the rotational spectrum of this compound, an open-chain isomer of pyridine, is presented herein for the first time. (n.d.). ResearchGate.
- The 130 to 375 GHz Rotational Spectroscopy of s-trans-(Z)-1-Cyano-1,3-butadiene (C5H5N): Analysis of the Lowest-Energy Vibrationally Excited Dyad (ν19 and ν27). (n.d.). ResearchGate.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Cyano-1-butyne via Nucleophilic Substitution of Propargyl Bromide
Abstract
This application note provides a comprehensive guide for the synthesis of 4-cyano-1-butyne (propargyl cyanide) from propargyl bromide. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing this versatile chemical intermediate. We delve into the underlying SN2 reaction mechanism, offer a detailed, step-by-step experimental procedure, and emphasize the critical safety protocols required when handling the hazardous reagents involved. The document includes methods for product purification and characterization, supported by quantitative data and visual diagrams to ensure clarity and reproducibility.
Introduction
This compound, also known as but-3-ynenitrile or propargyl cyanide, is a valuable bifunctional molecule featuring both a terminal alkyne and a nitrile group. This unique structure makes it a key building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The terminal alkyne allows for participation in reactions like Sonogashira couplings, "click" chemistry, and hydrofunctionalization, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.[1]
The most direct and common method for synthesizing this compound is through the nucleophilic substitution reaction of propargyl bromide with a cyanide salt.[1][2] This guide focuses on this efficient carbon-carbon bond-forming reaction, providing a robust protocol grounded in established chemical principles.
Reaction Mechanism: The SN2 Pathway
The conversion of propargyl bromide to this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.
Key Mechanistic Considerations:
-
Substrate: Propargyl bromide is a primary alkyl halide, which is ideal for SN2 reactions as the reactive center is sterically unhindered.[2]
-
Nucleophile: The cyanide ion attacks the carbon atom from the side opposite to the leaving group (bromide ion), leading to an inversion of stereochemistry (though not relevant for this achiral molecule).[3]
-
Transition State: The reaction proceeds through a single, high-energy transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are highly preferred for SN2 reactions. These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the nucleophilic anion (CN⁻) relatively "bare" and highly reactive.[4] In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the cyanide ion, creating a solvent shell that hinders its nucleophilicity and slows the reaction rate.[4] While some classic procedures use ethanol, the presence of water can also introduce a competing SN2 reaction with hydroxide ions, leading to the formation of propargyl alcohol as a byproduct.[2]
Caption: SN2 reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale. Extreme caution must be exercised at all times.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Propargyl Bromide (80% in Toluene) | Reagent | Sigma-Aldrich | Highly toxic, lachrymatory, and flammable.[5] Store at 2-8 °C.[6] |
| Sodium Cyanide (NaCN) | ≥98% | Fisher Scientific | Acutely toxic. Handle with extreme care. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Acros Organics | Polar aprotic solvent. |
| Diethyl Ether | Anhydrous | J.T.Baker | Used for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | - | Aqueous solution for washing. |
| Brine (Saturated NaCl) | ACS | - | Aqueous solution for washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | Drying agent. |
| Equipment | |||
| Round-bottom flask (3-neck) | With ports for thermometer, dropping funnel, and reflux condenser. | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle with temperature control | |||
| Dropping funnel | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Glassware for distillation | For final purification. | ||
| Chemical fume hood | Mandatory for entire procedure. | ||
| Personal Protective Equipment (PPE) | Safety goggles, face shield, nitrile gloves (double-gloved), lab coat.[7] |
CRITICAL SAFETY PRECAUTIONS
-
Cyanide Hazard: Sodium cyanide and its solutions are highly toxic if ingested, inhaled, or absorbed through the skin. The reaction must be performed in a well-ventilated chemical fume hood.[8] Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution of aqueous sodium hypochlorite (bleach) and sodium hydroxide to decontaminate glassware and any potential spills.
-
Propargyl Bromide Hazard: Propargyl bromide is a potent lachrymator (causes severe eye-watering), is highly flammable, toxic, and corrosive.[5][9] It is also an unstable compound that can decompose explosively upon shock or heating under confinement.[5] Always use in a fume hood and wear appropriate PPE.[6][10] Take measures to prevent static discharge.[7]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use.
Step-by-Step Synthesis Procedure
-
Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen/argon inlet), a thermometer, and a dropping funnel. Place the apparatus in a heating mantle. The entire setup must be inside a certified chemical fume hood.
-
Reagent Preparation: In the flask, dissolve sodium cyanide (5.88 g, 120 mmol) in anhydrous DMSO (100 mL). Stir the mixture to ensure the salt is fully dissolved.
-
Reaction Initiation: Heat the cyanide solution to 40 °C with stirring.
-
Substrate Addition: Add propargyl bromide (11.1 mL of 80% solution in toluene, ~100 mmol) to the dropping funnel. Add the propargyl bromide solution dropwise to the stirred cyanide solution over a period of 30-45 minutes. An exothermic reaction will occur; maintain the internal temperature between 40-50 °C by controlling the addition rate and using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 45 °C for an additional 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry) if available.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL). This removes any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator under reduced pressure. Use a water bath temperature below 40 °C to avoid loss of the volatile product.
-
Purification: The crude product is a dark oil. Purify by vacuum distillation to obtain this compound as a clear, colorless liquid. Collect the fraction boiling at approximately 45-48 °C at 40 mmHg.[11]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.in [brainly.in]
- 5. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
Understanding 4-Cyano-1-butyne: Properties and Purification Rationale
An Application Note and Protocol for the Purification of 4-Cyano-1-butyne
This guide provides detailed protocols and technical insights for the purification of this compound (also known as 4-pentynenitrile), a versatile bifunctional molecule utilized in synthetic chemistry. The methodologies outlined are designed for researchers, scientists, and professionals in drug development who require high-purity material for their work.
This compound is a valuable chemical intermediate possessing both a terminal alkyne and a nitrile functional group. This unique structure allows for a wide range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals and complex organic molecules. However, the presence of impurities from its synthesis or degradation can significantly impact the outcome of subsequent reactions.
The selection of an appropriate purification technique is contingent upon the physicochemical properties of this compound and the nature of the impurities present.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅N |
| Molecular Weight | 79.10 g/mol |
| Boiling Point | 145-146 °C at 760 mmHg |
| Density | 0.898 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
Common impurities may include residual starting materials, solvents from the synthesis, oligomerization byproducts of the alkyne, and water. The relatively high boiling point suggests that distillation is a feasible purification method, while the polarity imparted by the nitrile group allows for effective separation from non-polar impurities via column chromatography.
Purification Workflow: A Decision-Based Approach
The optimal purification strategy depends on the scale of the purification and the impurity profile. The following workflow provides a decision-making framework for selecting the most suitable method.
Caption: Decision workflow for selecting a purification method for this compound.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is highly effective for large-scale purification and for the removal of non-volatile or high-boiling impurities. The use of a vacuum is crucial to lower the boiling point and prevent thermal decomposition of the alkyne.
Materials:
-
Crude this compound
-
Round-bottom flask, appropriately sized for the volume of crude material
-
Vigreux or other fractionating column
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump with a pressure gauge and cold trap
-
Heating mantle with magnetic stirring capabilities
-
Boiling chips or magnetic stir bar
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. A schematic of the setup is provided below.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask to more than two-thirds of its capacity.
-
System Inerting: Evacuate the system and backfill with an inert gas. Repeat this process three times to remove atmospheric oxygen, which can promote side reactions at elevated temperatures.
-
Distillation Process:
-
Begin stirring and gradually heat the flask.
-
Slowly reduce the pressure in the system to the desired level. The boiling point will decrease as the pressure is lowered.
-
Collect any low-boiling foreshots (typically residual solvents) in a separate receiving flask.
-
When the temperature at the distillation head stabilizes, indicating the boiling point of the pure compound at that pressure, switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
A constant temperature reading during collection is a key indicator of purity.
-
-
Completion and Storage: Once the main fraction is collected, or if the temperature begins to rise significantly, stop the distillation. Allow the apparatus to cool to room temperature before slowly releasing the vacuum by introducing an inert gas. Store the purified this compound under an inert atmosphere in a tightly sealed container at low temperature (2-8 °C).
Caption: Schematic of a fractional vacuum distillation setup.
Protocol 2: Flash Column Chromatography
This technique is ideal for smaller-scale purifications where impurities have different polarities than the desired product. The principles of this method are well-established in organic chemistry.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
Collection vessels (e.g., test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for this compound, with good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to create a uniform stationary phase. Avoid trapping air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., from a pump or compressed air) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Purity Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Final Verification: Confirm the purity of the isolated product using an appropriate analytical technique, such as NMR or GC-MS.
Trustworthiness and Validation
The protocols described are designed to be self-validating. In distillation, a constant boiling point during the collection of the main fraction serves as an internal check for purity. For flash chromatography, the continuous monitoring of fractions by TLC ensures that only pure fractions are combined. For all purification methods, it is imperative to perform a final analytical characterization (e.g., ¹H NMR, ¹³C NMR, GC-MS) to confirm the identity and purity of the final product.
References
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
4-Cyano-1-butyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Application Note & Protocol
Topic: 4-Cyano-1-butyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Strategic Utility of the Cyano Group in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of "click chemistry," a concept that prioritizes reactions with high yields, stereospecificity, and tolerance to a wide array of functional groups under mild, often aqueous, conditions.[1][2] First described independently by the groups of Meldal and Sharpless, this reaction forges a stable 1,2,3-triazole linkage from a terminal alkyne and an azide, providing a powerful tool for covalent bond formation in disciplines ranging from drug discovery and bioconjugation to materials science.[1][3][4]
While a vast library of terminal alkynes is available for CuAAC, this compound presents unique advantages. The cyano group (-C≡N) is a compact, highly versatile functional handle.[5] It is strongly electron-withdrawing, a property that influences the reactivity of the adjacent alkyne.[6] More importantly, the cyano group serves as a synthetic linchpin, amenable to a diverse set of post-cycloaddition transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or conversion to tetrazoles—all of which are critical pharmacophores in medicinal chemistry.[7]
This guide provides a comprehensive overview of the use of this compound in CuAAC, detailing the underlying mechanism, offering field-tested experimental protocols, and discussing the applications of the resulting (cyanomethyl)-substituted triazole products.
Mechanistic Insights: The Role of the Cyano Group
The CuAAC reaction proceeds through a multi-step catalytic cycle that relies on a copper(I) catalyst.[1] The generally accepted mechanism provides a framework for understanding the specific behavior of this compound.
Causality Behind Reactivity: The terminal proton of an alkyne is weakly acidic. A critical step in the CuAAC cycle is the deprotonation of the alkyne to form a copper(I) acetylide intermediate.[8][9] The strongly electron-withdrawing nature of the cyano group in this compound exerts a negative inductive effect, increasing the acidity of the terminal alkyne proton. This electronic perturbation can facilitate the formation of the key copper acetylide intermediate, potentially accelerating the overall reaction rate compared to less activated alkynes.[9]
The catalytic cycle can be summarized as follows:
-
Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[1][10]
-
Copper Acetylide Formation: The Cu(I) catalyst readily coordinates with this compound to form a π-complex, followed by deprotonation to yield the crucial copper(I) acetylide species.[1][11]
-
Cycloaddition: The organic azide coordinates to the copper acetylide complex. This brings the reactive partners into proximity, leading to a stepwise cycloaddition that forms a six-membered copper metallacycle intermediate.[11]
-
Product Release: This intermediate undergoes ring contraction and subsequent protonolysis (often from a proton source in the reaction medium) to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, thereby closing the catalytic cycle.[11][12]
Preparation of Reagents & Stock Solutions
Accurate preparation of stock solutions is critical for reproducibility. Prepare fresh solutions, especially for the sodium ascorbate, to ensure maximum activity.
| Component | Stock Concentration | Solvent | Notes |
| Azide Substrate | 100 mM (0.1 M) | DMSO or Reaction Solvent | Choose a solvent that fully dissolves the azide. |
| This compound | 120 mM (0.12 M) | DMSO or Reaction Solvent | A slight excess of the alkyne is often used. |
| Copper(II) Sulfate | 50 mM (0.05 M) | Deionized Water | CuSO₄·5H₂O is commonly used. |
| Sodium Ascorbate | 100 mM (0.1 M) | Deionized Water | Prepare fresh before each use. Oxygen degrades the solution. |
Detailed Step-by-Step Protocol
This protocol describes a general procedure for a 0.1 mmol scale reaction. It can be scaled as needed.
Materials:
-
Azide substrate
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent system (e.g., 1:1 v/v t-Butanol/Water)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reactant Preparation: To a reaction vial, add the azide substrate (0.1 mmol, 1.0 eq). If using a stock solution, add 1.0 mL of the 100 mM azide solution.
-
Add the reaction solvent (e.g., 2 mL of 1:1 t-BuOH/H₂O).
-
Add this compound (0.12 mmol, 1.2 eq). If using a stock solution, add 1.0 mL of the 120 mM alkyne solution. Stir the mixture for 2-3 minutes to ensure homogeneity.
-
Catalyst Addition: To the stirring solution, add the Copper(II) Sulfate solution (40 µL of 50 mM stock, 0.02 mmol, 0.02 eq). The solution may turn a faint blue.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (50 µL of 100 mM stock, 0.05 mmol, 0.5 eq). [13]A color change (e.g., to a yellow or orange hue) is often observed as Cu(II) is reduced to Cu(I).
-
Reaction Monitoring: Seal the vial and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 8 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), dilute the mixture with 10 mL of water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1-(2-cyanoethyl)-4-substituted-1,2,3-triazole.
Data Interpretation & Troubleshooting
Successful execution of the CuAAC protocol requires careful observation and the ability to troubleshoot common issues.
| Parameter | Typical Range | Expected Outcome |
| Reactant Ratio | 1.0 eq Azide : 1.1-1.5 eq Alkyne | High conversion of the limiting azide substrate. |
| Cu(II) Catalyst | 1-5 mol% | Efficient catalysis without excessive copper contamination. |
| Na Ascorbate | 5-10 mol% | Complete reduction of Cu(II) to active Cu(I). |
| Reaction Time | 1 - 8 hours | >95% conversion as monitored by TLC or LC-MS. |
| Yield | 85-98% | High yield of pure triazole product after purification. |
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive Catalyst (Oxidized Cu(I)) | Prepare the sodium ascorbate solution immediately before use. Consider degassing the solvent or running the reaction under an inert atmosphere (N₂ or Ar). [14] |
| Poor Substrate Solubility | Change the solvent system. Common choices include mixtures of water with t-BuOH, DMSO, or DMF. [10] | |
| Side Product Formation | Alkyne Homocoupling (Glaser coupling) | This is caused by oxygen oxidizing the Cu(I) acetylide. Ensure fresh ascorbate is used and consider an inert atmosphere. Using a stabilizing ligand like TBTA or THPTA can also suppress this side reaction. [1] |
| Difficulty in Purification | Copper Contamination | After extraction, wash the organic layer with a dilute aqueous solution of ammonia or EDTA to chelate and remove residual copper salts. |
Applications in Synthesis and Drug Discovery
The product of the CuAAC reaction with this compound is a 1-(2-cyanoethyl)-substituted-1,2,3-triazole. This scaffold is not merely a final product but a versatile intermediate for further chemical elaboration, making it highly valuable for creating libraries of compounds in drug discovery.
-
Amine Synthesis: The cyano group can be readily reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a basic nitrogen center, crucial for modulating solubility and forming salt-forms of drug candidates.
-
Carboxylic Acid Synthesis: Acidic or basic hydrolysis of the nitrile affords a carboxylic acid. This functional group can serve as a handle for further amide bond formation or as a key pharmacophoric element.
-
Tetrazole Formation: The cyano group can undergo a [3+2] cycloaddition with sodium azide (often in the presence of a Lewis acid like ZnCl₂) to form a tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties. [5] The triazole ring itself is a stable, aromatic linker that is often used as a bioisostere for an amide bond, enhancing the metabolic stability of peptide-based drugs. [14]The combination of the robust triazole core and the synthetically versatile cyanoethyl substituent makes this compound a strategic building block for medicinal chemistry and chemical biology.
References
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging Cyano Group Chemistry in the Development of Novel Compounds.
- Garg, P., & Jewett, M. C. (2014). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 19(9), 15099-15121.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco.
- Frontera, A., & Bauzá, A. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(18), 4257.
- Chemistry For Everyone. (2023, July 17). What Is The Cyano Group? [Video]. YouTube.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.
- Jena Bioscience GmbH. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
- Al-Masoudi, N. A., & Al-Amiery, A. A. (2018). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2018, 1-8.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- Alonso, F., Moglie, Y., & Radivoy, G. (2015). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 5(2), 603-633.
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2691.
- baseclick GmbH. (n.d.). Protocols.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Cintas, P. (2010). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 15(7), 4571-4589.
- Royal Society of Chemistry. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 4-Cyano-1-butyne in Click Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-cyano-1-butyne in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a versatile terminal alkyne, this compound offers unique advantages due to the presence of the cyano functional group, which can serve as a synthetic handle for further molecular elaboration. These notes detail the underlying reaction mechanism, provide field-proven experimental protocols, and discuss critical parameters for successful and reproducible outcomes. Safety considerations specific to handling this compound are also thoroughly addressed.
Introduction: The Strategic Role of this compound in "Click" Chemistry
"Click" chemistry, a concept introduced by K. B. Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that efficiently and regioselectively joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] This reaction has found extensive use in bioconjugation, drug discovery, materials science, and polymer chemistry.[2][5]
This compound (also known as 4-pentynenitrile) is a valuable building block in this context. It possesses a terminal alkyne (HC≡C−) essential for the CuAAC reaction, and a nitrile (−C≡N) group. The cyano group is a highly versatile functional handle; it is polar and can be transformed into other important functional groups such as amines, carboxylic acids, or tetrazoles, significantly expanding the synthetic utility of the resulting triazole product.[6][7] The linear geometry and electronic properties of the cyano group can also influence the physicochemical properties of the final molecule.[7]
This guide will focus on the practical application of this compound in the CuAAC reaction, providing the necessary theoretical background and detailed protocols for its successful implementation in a research setting.
The CuAAC Reaction: Mechanism and Key Components
The CuAAC reaction is not a concerted cycloaddition but rather proceeds through a stepwise mechanism involving copper acetylide intermediates.[8][9] This catalytic cycle is what ensures the reaction's high efficiency and exclusive formation of the 1,4-regioisomer, in contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers.[1][8]
Catalytic Cycle Overview:
-
Formation of Copper(I) Acetylide: A copper(I) catalyst reacts with the terminal alkyne (this compound) to form a copper(I) acetylide intermediate. This step is believed to be crucial for the reaction rate.[9]
-
Coordination with Azide: The azide reactant coordinates to the copper center of the acetylide complex.
-
Cyclization: A six-membered copper-containing ring is formed.
-
Rearrangement & Protonolysis: The intermediate undergoes rearrangement and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
Essential Reaction Components:
-
Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, it is more common and reliable to generate the active Cu(I) catalyst in situ from a stable Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent.[10][11]
-
Reducing Agent: Sodium ascorbate is the most widely used reducing agent. It efficiently reduces Cu(II) to Cu(I) and helps prevent the re-oxidation of the active catalyst by dissolved oxygen.[10][12]
-
Ligands: To stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase reaction efficiency, particularly in aqueous or biological media, a chelating ligand is often employed.[11] Common choices include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.[11][12]
Physicochemical and Safety Data for this compound
Prior to any experimental work, it is imperative to be familiar with the properties and hazards of the reagents.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 19596-07-7 | [13][14] |
| Molecular Formula | C₅H₅N | [13] |
| Molecular Weight | 79.10 g/mol | [13] |
| Synonyms | 4-Pentynenitrile | [13][15] |
| Boiling Point | 169 °C at 760 mmHg | [16] |
| Density | 0.896 g/cm³ | [16] |
| Flash Point | 55.4 °C | [16] |
Mandatory Safety Precautions
This compound is classified as a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards:
-
Handling:
-
First Aid:
-
Storage:
Detailed Experimental Protocol: Synthesis of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)propanenitrile
This section provides a reliable, step-by-step protocol for the CuAAC reaction between this compound and benzyl azide as a model system. This protocol can be adapted for other azides with minor modifications.
Materials and Reagents:
-
This compound (FW: 79.10 g/mol )
-
Benzyl azide (FW: 133.15 g/mol )
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, FW: 249.68 g/mol )
-
Sodium L-ascorbate (FW: 198.11 g/mol )
-
tert-Butanol (t-BuOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, dissolve benzyl azide (1.00 g, 7.51 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (20 mL).
-
Add this compound (0.65 g, 8.26 mmol, 1.1 equiv) to the solution and stir to mix.
-
Prepare a fresh 1.0 M aqueous solution of sodium ascorbate (1.49 g in 7.5 mL H₂O).
-
Prepare a 0.2 M aqueous solution of CuSO₄·5H₂O (0.375 g in 7.5 mL H₂O).
-
-
Reaction Setup and Initiation:
-
To the stirred solution of azide and alkyne, add the CuSO₄ solution (0.75 mL, 0.15 mmol, 0.02 equiv). The solution may turn a pale blue.
-
Add the freshly prepared sodium ascorbate solution (1.5 mL, 1.5 mmol, 0.2 equiv) dropwise. The reaction mixture will typically turn a yellow-orange or brown color, indicating the formation of the Cu(I) species.
-
-
Reaction and Monitoring:
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, add 20 mL of saturated aqueous NH₄Cl solution to the flask to quench the reaction and complex the copper catalyst.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(1-benzyl-1H-1,2,3-triazol-4-yl)propanenitrile.
-
Application and Optimization Notes
The success of the CuAAC reaction depends on several factors that can be optimized for specific substrates.
Table 2: General Parameters for CuAAC Reaction Optimization
| Parameter | Typical Range | Rationale & Notes |
| Catalyst Loading (CuSO₄) | 1-10 mol% | Lower loadings (1-2 mol%) are often sufficient. Higher loadings may be needed for challenging substrates but can complicate purification. |
| Reducing Agent (Na Ascorbate) | 5-20 mol% (or >1 equiv vs. Cu) | A stoichiometric excess relative to copper is required to maintain the Cu(I) state. Freshly prepared solutions are crucial. |
| Ligand (e.g., THPTA) | 1-5 equiv vs. Cu | Essential for bioconjugation in aqueous buffers to protect the biomolecule and stabilize Cu(I). Less critical in simple organic synthesis but can still improve rates.[10][12] |
| Solvent | t-BuOH/H₂O, THF/H₂O, DMSO, DMF | The choice depends on substrate solubility. Protic co-solvents like water often accelerate the reaction.[19] |
| Temperature | Room Temp to 80 °C | Most reactions proceed efficiently at room temperature. Gentle heating can accelerate slow reactions, and microwave irradiation can dramatically reduce reaction times.[4][19] |
| Concentration | 0.1 M - 1.0 M | More concentrated reactions are generally faster. Aim for the highest concentration at which all components remain soluble.[19] |
Conclusion
This compound is a highly effective and versatile reagent for use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reactions. Its terminal alkyne participates readily in the click reaction to form stable triazole linkages, while the integral cyano group provides a valuable synthetic handle for downstream functionalization, making it an excellent choice for applications in medicinal chemistry, chemical biology, and materials science. By following the established protocols and adhering to the necessary safety precautions, researchers can reliably incorporate this building block into complex molecular architectures.
References
- Benchchem. (n.d.). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Focus on 2-Tetradecyne.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Cyano Group Chemistry in the Development of Novel Compounds.
- ChemicalBook. (2025). This compound | 19596-07-7.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Chemistry For Everyone. (2025). What Is The Cyano Group?. YouTube.
- Wikipedia. (n.d.). Click chemistry.
- LookChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Singh, M. S., & Kumar, A. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 23(11), 2896.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- Hein, C. D., & Fokin, V. V. (2010). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Sciences, 1(1), 1-13.
- Conza, M., & Garella, D. (2013). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 18(6), 6883-6909.
- Pasini, D. (2013). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 18(8), 9512-9530.
- Honda, T., et al. (2011). Synthesis, Chemical Reactivity as Michael Acceptors, and Biological Potency of Monocyclic Cyanoenones, Novel and Highly Potent Anti-inflammatory and Cytoprotective Agents. Journal of Medicinal Chemistry, 54(5), 1764-1776.
- ResearchGate. (n.d.). The copper-catalyzed azide-alkyne cycloaddition.
- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
- Tang, J., et al. (2020). Synthesis of Cyanoalkynes from Alkyne Bromide and CuCN. ChemistrySelect, 5(47), 14949-14952.
- Reddy, G. S., & Kumar, A. (2025).
- Erickson, S. B., et al. (2022). 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions. Molecules, 27(10), 3123.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 19596-07-7 [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. lookchem.com [lookchem.com]
- 17. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. researchgate.net [researchgate.net]
derivatization of 4-Cyano-1-butyne for analytical purposes
Application Note & Protocol: Derivatization of 4-Cyano-1-butyne for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
This compound is a small, bifunctional molecule of interest in various synthetic applications. Its direct analysis by gas chromatography (GC) is hampered by its polarity, conferred by the nitrile group, and its volatility. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and potential analyte loss during sample preparation.[1][2] To overcome these challenges, a chemical derivatization strategy is essential. Derivatization modifies the analyte to improve its chromatographic behavior and enhance its detectability.[3][4][5] This application note details a robust, two-step derivatization protocol for the quantitative analysis of this compound by GC-MS. The strategy involves the acid-catalyzed hydrolysis of the nitrile moiety to a carboxylic acid, followed by esterification to form a less polar, more volatile methyl ester derivative.[6][7]
Principle of the Method
The core of this protocol is the transformation of the polar nitrile group into a non-polar methyl ester. This significantly reduces intermolecular hydrogen bonding and interactions with the GC column's stationary phase, leading to improved volatility and chromatographic performance.[8][9]
The derivatization proceeds in two sequential reactions:
-
Acid-Catalyzed Hydrolysis: The nitrile group of this compound is hydrolyzed under acidic conditions (e.g., using hydrochloric acid) by heating under reflux.[10][11] This reaction proceeds through an amide intermediate to form pent-4-ynoic acid.[6]
-
Esterification: The resulting carboxylic acid is then converted to its methyl ester, methyl pent-4-ynoate. This is efficiently achieved using a Boron Trifluoride-Methanol (BF₃-MeOH) reagent, which acts as a Lewis acid catalyst to promote the esterification reaction.[12][13] The resulting methyl ester is more volatile and exhibits superior chromatographic properties for GC-MS analysis.[14][15]
This two-step approach is advantageous as it targets a specific functional group, is high-yielding, and utilizes common laboratory reagents.
Materials and Methods
Reagents and Standards
-
This compound (≥98% purity)
-
Hydrochloric Acid (HCl), 6 M
-
Boron Trifluoride-Methanol solution (10-14% w/w BF₃ in Methanol)[13]
-
Hexane, GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol, anhydrous
-
Deionized Water
-
Internal Standard (e.g., Dodecane or a suitable deuterated analog)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Reflux apparatus with a condenser
-
Heating mantle or oil bath
-
Reaction vials (5 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Protocol 1: Derivatization of this compound
This protocol should be performed in a well-ventilated fume hood.
Step 1: Acid-Catalyzed Hydrolysis
-
Accurately weigh approximately 10-20 mg of this compound into a 50 mL round-bottom flask.
-
Add 10 mL of 6 M Hydrochloric Acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.[10][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Allow the reaction mixture to cool to room temperature.
-
Extract the aqueous solution three times with 10 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under reduced pressure to yield the crude pent-4-ynoic acid.
Step 2: Esterification with BF₃-Methanol
-
To the crude pent-4-ynoic acid from the previous step, add 2 mL of 10% BF₃-Methanol solution.[16]
-
Seal the reaction vial and heat at 60 °C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Centrifuge briefly to ensure phase separation.
-
Carefully transfer the upper hexane layer containing the derivatized analyte to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis
The following are suggested starting parameters and may require optimization for your specific instrument.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[17] |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 35 - 350 m/z |
Results and Discussion
Expected Outcome
Direct injection of underivatized this compound would likely result in a broad, tailing peak at a very early retention time. Following derivatization, the resulting methyl pent-4-ynoate is expected to elute as a sharp, symmetrical peak at a later retention time, well-separated from the solvent front and other potential contaminants. The derivatization increases the molecular weight and reduces the polarity, leading to better interaction with the non-polar stationary phase of the column.[2]
Mass Spectral Characteristics
-
This compound (Underivatized): The mass spectrum would be characterized by a molecular ion (m/z 79) that may be weak or absent due to the high ionization energy.[17] Fragmentation would likely involve the loss of HCN and other small fragments.
-
Methyl pent-4-ynoate (Derivatized): The derivative will have a molecular ion at m/z 112. The mass spectrum is expected to show characteristic fragments for a methyl ester, such as the loss of a methoxy group (-OCH₃, m/z 81) and the methoxycarbonyl group (-COOCH₃, m/z 53).
Alternative Derivatization Strategies
While the described method is robust, other strategies could be considered depending on the analytical requirements.
-
Silylation of the Terminal Alkyne: The acidic proton of the terminal alkyne can be replaced with a silyl group, such as a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18][19] This one-step reaction increases molecular weight and volatility.[8] However, it does not address the polarity of the nitrile group.
-
Direct Esterification from Nitrile: In some cases, nitriles can be directly converted to esters in a single step using acid catalysis in an alcohol solvent, though this often requires harsher conditions and may be lower yielding than the two-step hydrolysis-esterification sequence.
The choice of derivatization method should be guided by the specific analytical goals, sample matrix, and available instrumentation.[20][21]
Visualizations
Workflow Diagram
Caption: Overall workflow for the derivatization and analysis of this compound.
Reaction Mechanism Diagram
Caption: Two-step chemical reaction for the derivatization of this compound.
Conclusion
The described two-step derivatization protocol, involving acid-catalyzed hydrolysis followed by BF₃-methanol esterification, provides a reliable and effective method for the quantitative analysis of this compound by GC-MS. This procedure successfully addresses the analytical challenges posed by the analyte's polarity and volatility, resulting in improved chromatographic performance and enabling accurate quantification. This application note serves as a comprehensive guide for researchers and scientists in analytical chemistry and drug development.
References
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.Energy & Fuels, ACS Publications.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles.Moodle - University of Cape Town.
- Making Carboxylic Acids by the Hydrolysis of Nitriles.Chemistry LibreTexts.
- Hydrolysis of Nitriles.Chemguide.
- Nitrile to Acid - Common Conditions.ReactionFlash.
- GC/MS analysis of small polar volatile molecules.Chromatography Forum.
- Acids: Derivatization for GC Analysis.Encyclopedia of Chromatography.
- Computational mass spectrometry for small molecules.PMC - PubMed Central.
- Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.IntechOpen.
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids.Master Organic Chemistry.
- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.ResearchGate.
- Mass Spectrometry analysis of Small molecules.SlideShare.
- Carboxylate catalyzed silylation of alkynes.ChemRxiv.
- Carboxylate-Catalyzed C-Silylation of Terminal Alkynes.PMC - NIH.
- GC-MS vs LC-MS: How to Choose for Metabolomics Research.Arome Science.
- Carboxylate-Catalyzed C-Silylation of Terminal Alkynes.Organic Chemistry Portal.
- Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes.PubMed.
- Derivatization.Chemistry LibreTexts.
- Zinc-Catalyzed Silylation of Terminal Alkynes.Organic Chemistry Portal.
- Derivatization reactions and reagents for gas chromatography analysis.ResearchGate.
- Derivatization Methods in GC and GC/MS.ResearchGate.
- GC Derivatization.Regis Technologies.
- Why I dislike boron trifluoride-methanol.ResearchGate.
- What Is Derivatization In GC-MS?YouTube.
- Specific derivatization of internal alkynes for improved electrospray analysis.ChemRxiv.
- PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD.ICAR-Central Institute of Fisheries Technology.
- Specific derivatization of internal alkynes for improved electrospray analysis.ResearchGate.
- A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides.The Journal of Organic Chemistry.
- Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.PMC.
Sources
- 1. GC/MS analysis of small polar volatile molecules - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. weber.hu [weber.hu]
- 5. weber.hu [weber.hu]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.seafdec.org [repository.seafdec.org]
- 17. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Utilization of 4-Cyano-1-butyne in Synthetic Chemistry
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the versatile reagent, 4-Cyano-1-butyne. Designed for researchers, scientists, and professionals in drug development, this document elucidates the reactivity and synthetic utility of this compound in key organic transformations, including Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Diels-Alder reactions, and nucleophilic additions. Each section offers a thorough explanation of the reaction mechanism, step-by-step experimental procedures, and critical parameters to ensure successful and reproducible outcomes. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, thereby empowering researchers to confidently apply these methods in their synthetic endeavors.
Introduction: The Synthetic Potential of this compound
This compound, also known as 4-pentynenitrile, is a bifunctional molecule incorporating both a terminal alkyne and a nitrile group. This unique structural arrangement makes it a valuable building block in organic synthesis, allowing for sequential or orthogonal functionalization. The terminal alkyne provides a reactive handle for a variety of powerful coupling reactions, while the cyano group can be transformed into other functional groups such as carboxylic acids, amines, and amides, or can participate in cycloaddition reactions.[1] Its molecular formula is C5H5N and it has a molecular weight of 79.10 g/mol .[2]
This guide will explore the practical applications of this compound in several cornerstone reactions of modern synthetic chemistry. The protocols provided herein are intended to serve as a detailed roadmap for the successful execution of these transformations.
Safety and Handling
This compound is a toxic compound and must be handled with appropriate safety precautions.[2][3][4]
-
Hazards: Toxic if swallowed.[2][3][4] Causes skin and serious eye irritation.[4][5] It also has a strong, unpleasant odor (stench).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this reagent.[5] All manipulations should be performed in a well-ventilated fume hood.[5]
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents, strong acids, and bases.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a robust and widely used cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][5]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt to form a copper acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst.
}
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-iodoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (TEA) (3.0 mmol), anhydrous
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous triethylamine. Stir the mixture at room temperature for 10 minutes.
-
Slowly add this compound to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Standard and efficient catalyst system for Sonogashira couplings. |
| Solvent | Anhydrous THF | Aprotic solvent that dissolves reactants and does not interfere with the reaction. |
| Base | Triethylamine | Acts as a base to deprotonate the terminal alkyne and as a solvent. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for reactive aryl iodides. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[6][7] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions.[6][7]
Mechanistic Principles
The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7] A stabilizing ligand, such as THPTA or TBTA, is often used to protect the Cu(I) from oxidation and improve reaction kinetics.[8]
}
Detailed Experimental Protocol
This protocol outlines the reaction of this compound with benzyl azide.
Materials:
-
This compound (1.0 mmol)
-
Benzyl azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 mmol)
-
t-Butanol/Water (1:1, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in the t-butanol/water mixture.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and THPTA in a small amount of water.
-
Add the catalyst solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate in water to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,4-disubstituted triazole.
| Parameter | Condition | Rationale |
| Catalyst | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst. |
| Ligand | THPTA | Stabilizes the Cu(I) catalyst and accelerates the reaction in aqueous media. |
| Solvent | t-Butanol/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | Room Temperature | The reaction is highly efficient and typically proceeds to completion at ambient temperature. |
Diels-Alder Reaction: Constructing Cyclic Scaffolds
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[9] The alkyne functionality in this compound can act as a dienophile, particularly with electron-rich dienes, although it is generally less reactive than electron-deficient alkenes. The cyano group can influence the reactivity and regioselectivity of the addition.
Mechanistic Considerations
The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. The stereochemistry of the reactants is retained in the product. For a successful reaction, the diene must be able to adopt an s-cis conformation.
Detailed Experimental Protocol (Adapted)
Materials:
-
This compound (1.0 mmol)
-
Dicyclopentadiene (1.5 mmol)
-
Toluene (5 mL)
-
Sealed reaction tube
Procedure:
-
Place this compound and dicyclopentadiene in a thick-walled sealed reaction tube with a stir bar.
-
Add toluene as the solvent.
-
Seal the tube securely.
-
Heat the reaction mixture to 170-180 °C in an oil bath behind a safety shield. At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ, which then reacts with this compound.[10]
-
Maintain the temperature for 12-24 hours. Monitor the reaction by GC-MS if possible.
-
Allow the reaction tube to cool to room temperature.
-
Carefully open the tube and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the bicyclic adduct.
| Parameter | Condition | Rationale |
| Diene Source | Dicyclopentadiene | Serves as a stable source of cyclopentadiene, which is generated in situ at high temperatures.[10] |
| Solvent | Toluene | A high-boiling solvent suitable for the reaction temperature. |
| Temperature | 170-180 °C | Necessary to crack dicyclopentadiene and provide the activation energy for the cycloaddition.[10] |
| Apparatus | Sealed Tube | Required to contain the volatile reactants at high temperatures and pressures. |
Nucleophilic Addition to the Alkyne
The terminal alkyne of this compound is susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing nature of the adjacent cyano group, albeit through the alkyl chain. This allows for the formation of various functionalized alkenes. Softer nucleophiles like thiols and amines are particularly effective in this transformation, often referred to as a conjugate or Michael-type addition.[12][13]
Mechanistic Overview
In the presence of a base, a nucleophile (e.g., a thiol or an amine) adds across the triple bond. The reaction typically proceeds via an anti-addition pathway, leading to the E-isomer as the major product. The regioselectivity is governed by the attack of the nucleophile at the terminal carbon of the alkyne.
}
Detailed Experimental Protocol: Thiol Addition
This protocol describes the addition of thiophenol to this compound.
Materials:
-
This compound (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Methanol (10 mL)
Procedure:
-
To a solution of this compound in methanol, add thiophenol.
-
Add potassium carbonate to the mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield the vinyl sulfide.
| Parameter | Condition | Rationale |
| Nucleophile | Thiophenol | A soft nucleophile that readily adds to alkynes. |
| Base | Potassium Carbonate | A mild base sufficient to deprotonate the thiol and catalyze the addition. |
| Solvent | Methanol | A polar protic solvent that facilitates the reaction. |
| Temperature | Room Temperature | The reaction generally proceeds efficiently at ambient temperature. |
Synthesis of Substituted Pyridines
The bifunctional nature of this compound makes it a precursor for the synthesis of substituted pyridines, which are important heterocyclic motifs in pharmaceuticals and materials science.[3][4] While direct, one-pot syntheses from this compound are not extensively documented in the initial search, a plausible multi-step approach can be envisioned. A common strategy for pyridine synthesis involves the condensation of a 1,5-dicarbonyl compound with an ammonia source. This compound can be converted into a 1,5-dicarbonyl equivalent through a series of transformations.
Synthetic Strategy
A potential pathway involves the initial hydration of the alkyne to form a ketone, followed by a reduction of the nitrile to an amine, which can then undergo intramolecular cyclization and subsequent oxidation. A more direct approach could involve a [2+2+2] cycloaddition with other alkynes, though this often requires specific transition metal catalysts. A more accessible method involves the reaction of an enamine with an α,β-unsaturated cyano compound.
Detailed Experimental Protocol (Conceptual)
This is a conceptual protocol for the synthesis of a substituted pyridine from this compound, based on established pyridine synthesis methodologies.[4][14] This would be a multi-step synthesis.
Step 1: Hydration of this compound
-
React this compound with water in the presence of a mercury(II) sulfate catalyst in dilute sulfuric acid to yield 4-cyanobutan-2-one.
Step 2: Condensation with an Active Methylene Compound and Ammonia Source
-
React the resulting 4-cyanobutan-2-one with a malononitrile derivative and an ammonia source (e.g., ammonium acetate) in a suitable solvent like ethanol.
-
Reflux the mixture to promote condensation and cyclization.
-
The final product would be a polysubstituted pyridine.
This conceptual protocol highlights a potential route and would require optimization of reaction conditions for each step.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for its participation in a wide array of powerful chemical transformations, including carbon-carbon bond formation, heterocycle synthesis, and the introduction of nitrogen-containing functionalities. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to effectively utilize this compound in their synthetic campaigns, paving the way for the discovery and development of novel molecules with significant applications in medicine and materials science.
References
- American Chemical Society. (n.d.). Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry Institute.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds.
- Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900.
- Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum.
- National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
- Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. Sciforum.
- National Center for Biotechnology Information. (n.d.). Click Chemistry with Cyclopentadiene. PubMed Central.
- K. B. Sharpless, et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
- Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction.
- Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
- ResearchGate. (2021). (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
- National Center for Biotechnology Information. (n.d.). Click Chemistry with Cyclopentadiene. PubMed Central.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. bioclone.net [bioclone.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sciforum.net [sciforum.net]
- 11. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
4-Cyano-1-butyne: A Versatile Building Block for the Synthesis of Heterocyclic Scaffolds
Introduction: 4-Cyano-1-butyne, also known as pent-4-ynenitrile, is a bifunctional linear C5 molecule featuring a terminal alkyne and a nitrile group. This unique combination of reactive sites makes it a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of diverse nitrogen-containing heterocyclic compounds. The terminal alkyne allows for participation in a wide array of carbon-carbon bond-forming reactions, including transition-metal-catalyzed cross-couplings and cycloadditions. Simultaneously, the nitrile group can be transformed into various nitrogen-containing functionalities or can participate directly in cyclization reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed, field-proven protocols for its application in key synthetic transformations.
Chemical Profile and Safety Considerations
Before utilization in any synthetic protocol, it is imperative to understand the chemical properties and safety hazards associated with this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₅N | |
| Molecular Weight | 79.10 g/mol | |
| CAS Number | 19596-07-7 | |
| Appearance | Colorless liquid | - |
| Boiling Point | 169 °C at 760 mmHg |
Safety and Handling: this compound is classified as toxic if swallowed[1][2][3]. It can also cause skin and serious eye irritation[3][4]. Therefore, it is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong acids, and bases[4]. In case of accidental ingestion, seek immediate medical attention[1][4].
Application in Transition-Metal-Catalyzed Cross-Coupling Reactions
The terminal alkyne moiety of this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example.
Sonogashira Coupling: Synthesis of Aryl-Substituted Alkynes
The Sonogashira coupling provides a direct and efficient method for the synthesis of aryl-substituted pent-4-ynenitriles. These products are valuable intermediates that can be further elaborated into more complex heterocyclic systems. The reaction proceeds through a dual catalytic cycle involving palladium and copper[5][6]. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.
Sources
The Strategic Application of 4-Cyano-1-butyne in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the demand for novel chemical entities with tailored reactivity and precise targeting capabilities has never been greater. Among the repertoire of versatile building blocks, 4-cyano-1-butyne emerges as a molecule of significant interest. Its unique bifunctionality, possessing both a terminal alkyne and a nitrile group, offers a rich playground for medicinal chemists to forge innovative therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and drug development professionals.
The Dual Functionality of this compound: A Gateway to Diverse Scaffolds
This compound is a small, yet powerful molecule endowed with two orthogonal reactive handles: a terminal alkyne and a nitrile. The terminal alkyne serves as a versatile substrate for a myriad of transformations, most notably in the realm of "click chemistry," while the nitrile group can act as a precursor to various nitrogen-containing heterocycles, a bioisostere for other functional groups, or even as a reactive warhead in covalent inhibitors.[1][2] This dual nature allows for its incorporation into complex molecular architectures, making it a valuable starting material in the synthesis of novel drug candidates.
Application in Bioorthogonal Chemistry: Crafting Probes for In-Vivo Imaging and Target Identification
Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][3] The terminal alkyne of this compound is a prime functional group for such applications, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). By incorporating this compound into a larger molecule, such as a peptide, a small molecule inhibitor, or a metabolic label, researchers can introduce an alkyne handle for subsequent "clicking" with an azide-modified reporter molecule (e.g., a fluorophore, a biotin tag).
Workflow for Bioorthogonal Labeling
Caption: Workflow for bioorthogonal labeling using a this compound derived probe.
Protocol: Synthesis of an Alkyne-Functionalized Peptide for Bioorthogonal Labeling
This protocol describes the solid-phase synthesis of a peptide incorporating 4-amino-1-butyne, which can be derived from this compound, to introduce a terminal alkyne for subsequent click chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
4-Amino-1-butyne hydrochloride (synthesized via reduction of this compound)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid by dissolving it in DMF with DIC and OxymaPure. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Incorporation of 4-Amino-1-butyne: For the final coupling step, use 4-amino-1-butyne hydrochloride, pre-activated with DIC and OxymaPure, to introduce the terminal alkyne.
-
Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the alkyne-functionalized peptide by mass spectrometry.
Application as a Covalent Warhead: Targeting Nucleophilic Residues
The nitrile group of this compound can act as an electrophilic "warhead" to form covalent bonds with nucleophilic residues, such as cysteine, in protein targets.[2] This strategy is particularly valuable for designing potent and selective inhibitors, as covalent binding can lead to prolonged target engagement and enhanced efficacy. The reactivity of the nitrile can be tuned by the surrounding chemical environment within the inhibitor molecule.
Furthermore, the presence of the alkyne in proximity to the nitrile can lead to interesting reactivity. In some enzymatic contexts, the terminal alkyne itself has been shown to react with active-site cysteine nucleophiles.[4] This dual potential for covalent modification makes this compound an intriguing scaffold for the development of novel covalent inhibitors.
Mechanism of Covalent Modification by a Nitrile Electrophile
Caption: General mechanism of covalent inhibition involving a nitrile-containing warhead.
Protocol: Screening for Covalent Inhibition using Mass Spectrometry
This protocol outlines a general method to assess the covalent modification of a target protein by a compound derived from this compound.
Materials:
-
Purified target protein with a known or suspected reactive cysteine.
-
Inhibitor compound synthesized using this compound.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein-Inhibitor Incubation: Incubate the target protein with a molar excess of the inhibitor compound in PBS at 37°C for various time points (e.g., 0, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).
-
Denaturation, Reduction, and Alkylation: Denature the protein samples by adding urea to a final concentration of 8 M. Reduce the disulfide bonds with DTT at 56°C for 30 minutes. Alkylate the free cysteines with IAM in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the samples with PBS to reduce the urea concentration to less than 2 M. Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
Sample Cleanup: Acidify the samples with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for a mass shift on the cysteine-containing peptide corresponding to the mass of the inhibitor, confirming covalent modification.
Utility as a Versatile Synthetic Building Block
Beyond its direct applications in bioorthogonal chemistry and covalent inhibition, this compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocycles. The alkyne can undergo various coupling reactions, such as the Sonogashira coupling, to extend the carbon skeleton.
Table 1: Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Functional Group(s) |
| Nitrile | Hydrolysis (acidic or basic) | Carboxylic acid, Amide |
| Nitrile | Reduction | Amine |
| Nitrile | Cycloaddition | Tetrazole, Triazole |
| Alkyne | Click Chemistry (CuAAC) | 1,2,3-Triazole |
| Alkyne | Sonogashira Coupling | Substituted Alkyne |
| Alkyne | Hydration | Ketone |
Protocol: Synthesis of a 1,2,3-Triazole Derivative via CuAAC
This protocol describes the synthesis of a 1,4-disubstituted-1,2,3-triazole using this compound and an organic azide.
Materials:
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add sodium ascorbate followed by copper(II) sulfate pentahydrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with DCM.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified triazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a multifaceted building block with significant potential in medicinal chemistry. Its dual functionality allows for its application in bioorthogonal labeling, the design of covalent inhibitors, and as a versatile intermediate in the synthesis of complex and biologically active molecules. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and exploit the unique chemical properties of this compound in their drug discovery endeavors.
References
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
- Singh, I., & Heaney, F. (2019). Bioorthogonal chemistry. Wikipedia. [Link]
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13-21. [Link]
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]
- deGruyter, J. N., Malish, J. M., & Baran, P. S. (2017). Residue-specific peptide modification.
- Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Targeted covalent inhibitors: a powerful cross-section of chemical biology and drug discovery. Future medicinal chemistry, 2(6), 949-964. [Link]
- Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Chimia, 69(5), 275-281. [Link]
- LookChem. (n.d.). This compound. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 19596-07-7). [Link]
- Potjewyd, F., et al. (2020). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 11(11), 1255-1266. [Link]
- McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & biology, 21(9), 1075-1101. [Link]
- Singh, R. K., et al. (2017). Recent advances in the development of covalent inhibitors. Future Medicinal Chemistry, 9(13), 1459-1481. [Link]
- Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.
- Backus, K. M., et al. (2016). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Nature Chemical Biology, 12(11), 977-983. [Link]
- Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature chemical biology, 10(9), 760-767. [Link]
- Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2867-2870. [Link]
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
- Papini, A. M. (2012). Recent applications of click chemistry in drug discovery. Expert opinion on drug discovery, 7(7), 599-609. [Link]
- Tang, J., et al. (2017). Synthesis of Cyanoalkynes from Alkyne Bromide and CuCN. ChemistrySelect, 2(1), 225-228. [Link]
- Serafim, R. A. M., et al. (2021). TBACN-Promoted Regioselective Cyanofunctionalization and Benzannulation: Enabling Access to Cyanoindolizine Scaffolds via Alkyne Cyclization. The Journal of Organic Chemistry, 86(11), 7437-7447. [Link]
- Martin, B. R., et al. (1997). Potent cyano and carboxamido side-chain analogues of 1', 1'-dimethyl-delta8-tetrahydrocannabinol. Journal of medicinal chemistry, 40(10), 1547-1558. [Link]
- Ma, C., et al. (2020). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 39(14), 5143-5157. [Link]
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - Leiden University [universiteitleiden.nl]
Introduction: The Duality of a Unique Molecular Tool
An In-Depth Guide to 4-Cyano-1-butyne: A Bifunctional Chemical Probe for Bioorthogonal Labeling and Vibrational Spectroscopy
In the landscape of chemical biology and drug discovery, the development of molecular probes that can report on their local environment or serve as handles for specific conjugation is paramount. This compound emerges as a uniquely powerful tool, possessing two distinct and highly valuable functional groups within a compact molecular frame: a terminal alkyne and a nitrile group.
-
The Terminal Alkyne (-C≡CH): This group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The alkyne serves as a bioorthogonal handle, allowing for its specific covalent attachment to molecules bearing a complementary azide group, typically through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This enables precise labeling and conjugation of biomolecules in complex biological systems.[3]
-
The Nitrile Group (-C≡N): The nitrile moiety is a superb vibrational reporter.[4] Its stretching vibration occurs in a region of the infrared (IR) spectrum (~2200-2300 cm⁻¹) that is largely free from interference from biological molecules, providing a clean spectroscopic window.[5] Crucially, the precise frequency of this vibration is exquisitely sensitive to the local molecular environment, including polarity, hydrogen bonding, and electric fields, making it an effective probe for studying protein structure, dynamics, and interactions.[4][6]
This guide provides detailed application notes and protocols for leveraging the dual functionality of this compound for researchers in chemical biology, proteomics, and drug development.
Physicochemical and Safety Data
Before utilizing any chemical reagent, a thorough understanding of its properties and handling requirements is essential.
| Property | Value | Source |
| IUPAC Name | pent-4-ynenitrile | [7][8] |
| CAS Number | 19596-07-7 | [7][8] |
| Molecular Formula | C₅H₅N | [7][8] |
| Molecular Weight | 79.10 g/mol | [7] |
| Appearance | Clear, colorless to yellow liquid | [8] |
| Nitrile IR Stretch | ~2200 - 2300 cm⁻¹ (highly solvent-dependent) | [5] |
Critical Safety and Handling Information
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazards: Toxic if swallowed.[7][9] Causes skin and serious eye irritation.[9][10] It is also characterized by a strong, unpleasant odor (stench).[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]
-
Handling: Keep away from heat, sparks, and open flames.[10][11] Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[10]
-
First Aid:
Part 1: Application as a Bioorthogonal Chemical Handle via Click Chemistry
The terminal alkyne of this compound makes it an ideal reagent for CuAAC, allowing it to be "clicked" onto a biomolecule that has been metabolically or chemically modified to contain an azide group. This is a foundational technique for protein labeling, activity-based protein profiling (ABPP), and generating protein-drug conjugates.[13][14]
Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a Cu(I) species.[2] The reaction results in the formation of a stable 1,4-disubstituted triazole ring, which covalently links the two molecules. The reaction is prized for its high yields, tolerance of a wide range of functional groups, and ability to be performed in aqueous, biological media.[2][3]
Experimental Workflow: Protein Labeling
The general workflow involves introducing an azide into a target protein, followed by the CuAAC reaction with an alkyne-bearing probe. While this compound can be used, it is more common to use it to modify a reporter molecule (like a fluorophore) first, and then click this alkyne-reporter conjugate onto an azide-modified protein. The workflow below illustrates this common paradigm.
Caption: Workflow for labeling an azide-modified protein using a this compound-derived probe via CuAAC.
Protocol 1: Labeling of an Azide-Modified Protein with an Alkyne-Fluorophore
This protocol describes a general method for labeling a purified protein containing an azide group (e.g., incorporated via an unnatural amino acid) with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized probe (e.g., Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in H₂O)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in H₂O)
-
Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Reagent Preparation:
-
Prepare a fresh solution of Sodium Ascorbate immediately before use. It is a reducing agent that converts Cu(II) to the active Cu(I) catalyst and is susceptible to oxidation.
-
Dissolve the alkyne-probe in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reagents in the following order. The volumes should be adjusted to achieve the desired final concentrations.
-
Protein-N₃ solution (to a final concentration of 10-50 µM).
-
Alkyne-probe (to a final concentration of 100-500 µM, a 10-fold excess over the protein).
-
Premix the catalyst: Combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio and vortex briefly. Add this mixture to the reaction tube (final concentration: 1 mM CuSO₄ / 5 mM THPTA). Rationale: The ligand stabilizes the catalytically active Cu(I) ion, preventing its oxidation and improving reaction efficiency.
-
-
Vortex the tube gently to mix the components.
-
-
Initiation of Reaction:
-
Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. This initiates the reaction by reducing Cu(II) to Cu(I).
-
Gently mix the solution and allow the reaction to proceed.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours). The reaction vessel should be protected from light if using a fluorescent probe.
-
-
Purification:
-
Remove the excess unreacted probe and catalyst components by running the reaction mixture through a desalting column (e.g., PD-10) or by dialysis against a suitable buffer. This step is critical to reduce background signal in downstream applications.
-
-
Analysis and Confirmation:
-
Confirm successful labeling by methods such as:
-
SDS-PAGE with in-gel fluorescence scanning: Labeled proteins will appear as fluorescent bands.
-
Mass Spectrometry: An increase in the protein's mass corresponding to the mass of the attached probe will be observed.
-
-
Part 2: The Nitrile Moiety as a Site-Specific Vibrational Probe
The nitrile group of this compound provides a powerful spectroscopic window into the local environment of a biomolecule. When incorporated at a specific site, changes in the nitrile's IR absorption frequency can report on conformational changes, ligand binding, or changes in hydration.[4][6]
Principle: Vibrational Solvatochromism and the Stark Effect
The C≡N bond's vibrational frequency is sensitive to its surroundings. This phenomenon, known as vibrational solvatochromism, arises because the local environment affects the bond's vibrational potential energy.[6] For instance:
-
Polar/Protic Environments: Hydrogen bonding to the nitrile nitrogen atom typically causes a blue-shift (increase) in the stretching frequency.
-
Nonpolar/Hydrophobic Environments: Burying the nitrile group in a hydrophobic protein core results in a red-shift (decrease) in frequency compared to its state in a polar solvent.
This sensitivity to the local electric field is termed the vibrational Stark effect, where the frequency shift is proportional to the electric field projected onto the nitrile bond.[4]
Caption: The nitrile probe's vibrational frequency shifts depending on its local molecular environment.
Protocol 2: Analysis of a Labeled Protein by FTIR Spectroscopy
This protocol outlines the general steps for acquiring an IR spectrum of a protein labeled with a nitrile-containing probe. This requires site-specific incorporation, for example, by modifying a cysteine residue with an iodoacetamide derivative of this compound.
Materials:
-
Purified nitrile-labeled protein at a high concentration (e.g., 1-5 mg/mL).
-
Unlabeled protein (for background subtraction).
-
Matching buffer solution.
-
FTIR spectrometer with a suitable sample cell (e.g., CaF₂ windows).
-
Deuterated water (D₂O) if measuring in the amide I region to avoid H₂O absorbance overlap.
Methodology:
-
Sample Preparation:
-
The protein sample must be highly pure and concentrated. Buffer exchange into a minimal buffer (e.g., 10 mM HEPES) is recommended to reduce background IR absorbance. If possible, lyophilize the protein and reconstitute in D₂O.
-
Prepare a matching buffer blank and an unlabeled protein control sample at the same concentration as the labeled sample.
-
-
Spectrometer Setup:
-
Thoroughly clean the IR sample cell.
-
Purge the spectrometer's sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor.
-
Set the data acquisition parameters: typically, a resolution of 2-4 cm⁻¹ is sufficient. A large number of scans (e.g., 256 or 512) should be co-added to achieve a high signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean cell.
-
Acquire a spectrum of the buffer solution.
-
Acquire a spectrum of the unlabeled protein solution.
-
Acquire a spectrum of the nitrile-labeled protein solution.
-
-
Data Processing and Analysis:
-
Subtract the buffer spectrum from both the labeled and unlabeled protein spectra.
-
To isolate the nitrile peak, perform a difference spectroscopy analysis: subtract the spectrum of the unlabeled protein from the spectrum of the labeled protein (after appropriate normalization, e.g., using the amide I band).
-
The resulting difference spectrum should show a distinct peak in the 2200-2300 cm⁻¹ region, corresponding to the nitrile probe's C≡N stretch.
-
The exact peak position provides information about the probe's local environment. This can be monitored under different conditions (e.g., before and after adding a binding partner) to detect conformational changes.
-
Conclusion
This compound is a versatile and powerful chemical probe that offers a unique combination of functionalities. Its terminal alkyne group provides a robust handle for bioorthogonal conjugation via click chemistry, enabling the specific labeling and tracking of biomolecules. Simultaneously, its nitrile group acts as a sensitive vibrational reporter, offering site-specific insights into the molecular environment through infrared spectroscopy. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively harness this dual-purpose tool to advance their studies in protein function, molecular interactions, and drug discovery.
References
- SAFETY DATA SHEET - 2-Butyne-1,4-diol. (2025, September 12). Fisher Scientific.
- Gao, L., et al. (2013). Theoretical investigation of the mechanism and product branching ratios of the reactions of cyano radical with 1- and 2-butyne and 1,2-butadiene. The Journal of Physical Chemistry A, 117(4), 617-627.
- Chemical Properties of this compound (CAS 19596-07-7). (n.d.). Cheméo.
- Zhang, Z., et al. (2022). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Methods.
- Zdanovskaia, M. A., et al. (2022). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine. Journal of Molecular Spectroscopy, 385, 111604.
- This compound. (n.d.). PubChem.
- Click chemistry. (n.d.). In Wikipedia.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Gao, L., et al. (2013). Theoretical Investigation of the Mechanism and Product Branching Ratios of the Reactions of Cyano Radical with 1- and 2-Butyne and 1,2-Butadiene. The Journal of Physical Chemistry A, 117(4), 617-627.
- This compound | C5H5N | CID 140560. (n.d.). PubChem.
- K-son, K., et al. (2018). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 23(11), 2993.
- T. H. Chan, et al. (2020). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 12(3), e83.
- Lee, J., et al. (2018). Vibrational solvatochromism of nitrile infrared probes: beyond the vibrational Stark dipole approach. Physical Chemistry Chemical Physics, 20(10), 6818-6826.
- Lang, K., & Chin, J. W. (2014). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. ACS Chemical Biology, 9(1), 16-26.
- Li, H., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(4), 357-369.
- De Jesus, M. A. (2020). Raman spectra of different cyano-containing compounds. ResearchGate.
- Lee, K.-K., et al. (2009). Integrated and dispersed photon echo studies of nitrile stretching vibration of 4-cyanophenol in methanol. The Journal of Chemical Physics, 130(20), 204507.
- Nwe, K., & H-T. M. (2015). Click Chemistry: Mechanistic and Synthetic Perspectives. In Click Reactions in Organic Synthesis. Wiley-VCH.
- Singh, P., et al. (2024). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics.
- Drug Discovery Chemistry Conference. (2025). Cambridge Healthtech Institute.
- Progress in the discovery and development of anticancer agents from marine cyanobacteria. (2024). Nature.
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational solvatochromism of nitrile infrared probes: beyond the vibrational Stark dipole approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 455590050 [thermofisher.com]
- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Enzymatic Incorporation of 4-Cyanoindole Nucleosides
Introduction: A New Frontier in Nucleic Acid Research with 4-Cyanoindole Nucleosides
In the dynamic landscape of molecular biology and drug development, the ability to observe and quantify the intricate interactions of nucleic acids is paramount. For decades, researchers have relied on fluorescent nucleoside analogs to probe the structure, dynamics, and interactions of DNA and RNA.[1] While classic probes like 2-aminopurine (2AP) have been instrumental, they possess inherent limitations, including moderate quantum yields and Stokes shifts.[2] The advent of 4-cyanoindole-2'-deoxyribonucleoside (4CIN), a fluorescent isomorphic nucleoside analog, marks a significant advancement in the field.[3][4][5]
4CIN exhibits superior spectroscopic properties, including high quantum yields (often exceeding 0.90 in aqueous solutions) and substantial Stokes shifts, which collectively contribute to a brighter, more easily detectable signal.[2][5] Notably, when incorporated into DNA, 4CIN is less susceptible to fluorescence quenching by neighboring bases compared to 2AP, making it a more robust probe for a wider range of sequence contexts.[3][4] Its structural similarity to natural nucleosides ensures minimal perturbation of the DNA duplex, allowing it to serve as a "universal" base that can pair with all four canonical nucleobases.[5][6]
These favorable characteristics position 4-cyanoindole nucleosides as powerful tools for a multitude of applications, including the study of enzymatic processes, DNA hybridization kinetics, DNA damage and repair, and DNA-protein interactions.[3][4] This guide provides a comprehensive overview of the principles and protocols for the enzymatic incorporation of 4-cyanoindole-2'-deoxyribonucleoside-5'-triphosphate (4CIN-TP) into DNA, empowering researchers to leverage this innovative technology in their own work.
The "Why": Understanding the Enzymatic Incorporation of Modified Nucleotides
The enzymatic synthesis of modified DNA offers a significant advantage over chemical synthesis, particularly for generating long, uniformly modified strands.[7] The process hinges on the ability of DNA polymerases to recognize and incorporate a modified deoxyribonucleoside triphosphate (dNTP), in this case, 4CIN-TP, into a growing DNA chain opposite a template strand.
The success of this incorporation is not a given and depends on a confluence of factors:
-
The Nature of the Modification: The polymerase's active site is a highly specific environment. The modification on the nucleobase must be tolerated by the enzyme. For 4CIN-TP, the 4-cyanoindole moiety is structurally similar enough to the natural purines to be accepted by many polymerases.
-
The Choice of DNA Polymerase: Different DNA polymerases exhibit varying degrees of promiscuity when it comes to incorporating modified nucleotides.[7] Some polymerases have been specifically engineered to more efficiently incorporate bulky or otherwise unusual dNTP analogs.[8][9] For instance, polymerases lacking a 3' to 5' exonuclease (proofreading) activity are often preferred, as this activity can remove the incorporated analog.
-
Reaction Conditions: Like any enzymatic reaction, the incorporation of 4CIN-TP is sensitive to reaction conditions such as temperature, pH, and the concentration of divalent cations like Mg²⁺.[10] Optimization of these parameters is crucial for achieving high incorporation efficiency.
The general workflow for the enzymatic incorporation of 4CIN-TP is depicted in the diagram below:
Figure 1: A generalized workflow for the enzymatic incorporation of 4CIN-TP into DNA.
Core Protocol: Enzymatic Incorporation of 4CIN-TP via Primer Extension
This protocol details a primer extension-based method for incorporating a single 4CIN moiety into a DNA oligonucleotide. This method is ideal for generating site-specifically labeled probes for various biophysical assays.
Materials and Reagents
-
Template Oligonucleotide: A DNA oligonucleotide containing the sequence to be copied.
-
Primer Oligonucleotide: A DNA oligonucleotide that is complementary to the 3' end of the template, with its 3' end positioned just before the desired incorporation site.
-
4-Cyanoindole-2'-deoxyribonucleoside-5'-triphosphate (4CIN-TP): The modified nucleotide to be incorporated. It is advisable to inquire about the synthesis of 4CIN-TP or obtain it from a specialized chemical supplier.[3][4]
-
Natural dNTPs: A stock solution containing dATP, dCTP, dGTP, and dTTP.
-
DNA Polymerase: A polymerase known to be capable of incorporating modified nucleotides. Klenow Fragment (3' -> 5' exo-) is a good starting point for primer extension. For PCR applications, a thermostable polymerase like Vent (exo-) may be more suitable.[10]
-
10x Polymerase Reaction Buffer: The buffer recommended by the manufacturer of the chosen DNA polymerase.
-
Nuclease-free Water
-
Gel Loading Dye
-
Urea-Polyacrylamide Gel (e.g., 20%): For analyzing the incorporation reaction.
-
TBE Buffer (Tris/Borate/EDTA): For gel electrophoresis.
Experimental Setup
-
Annealing the Template and Primer:
-
In a PCR tube, combine the template and primer oligonucleotides in a 1:1.2 molar ratio in a suitable buffer (e.g., 1x polymerase reaction buffer without the enzyme).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
On ice, prepare the following reaction mixture in a final volume of 20 µL:
-
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| Annealed Template/Primer | 1 µM | 50 nM | 1 |
| 10x Polymerase Buffer | 10x | 1x | 2 |
| 4CIN-TP | 100 µM | 5 µM | 1 |
| Natural dNTPs (if needed for subsequent extension) | 10 mM each | 200 µM each | 0.4 |
| DNA Polymerase (e.g., Klenow Fragment exo-) | 5 U/µL | 0.25 U/µL | 1 |
| Nuclease-free Water | - | - | to 20 µL |
Analysis of Incorporation
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a high-resolution denaturing urea-polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Visualize the DNA bands using a suitable method, such as UV shadowing or staining with a fluorescent dye that intercalates with DNA.
-
-
Expected Results:
-
A successful incorporation reaction will show a band that has migrated slower than the original primer, corresponding to the primer plus the incorporated 4CIN and any subsequent natural nucleotides.
-
The intensity of the product band relative to the unextended primer band provides a qualitative measure of the incorporation efficiency.
-
Purification of the 4CIN-Labeled Oligonucleotide
For downstream applications, it is essential to purify the labeled oligonucleotide from the reaction mixture. This can be achieved by excising the product band from the polyacrylamide gel and eluting the DNA, followed by desalting. Alternatively, HPLC purification can be employed for higher purity.
Quantitative Data and Properties
The photophysical properties of 4CIN make it an exceptional fluorescent probe. The following table summarizes some of its key characteristics in comparison to the widely used 2-aminopurine (2AP).
| Property | 4-Cyanoindole (4CIN) | 2-Aminopurine (2AP) | Reference |
| Quantum Yield (in water) | > 0.90 | ~0.68 | [5] |
| Quantum Yield (in duplex DNA) | 0.15 - 0.31 | Typically much lower, highly sequence dependent | [5] |
| Stokes Shift | ~60 nm | ~50 nm | [3][4] |
| Excitation Max (in DNA) | ~350 nm | ~315 nm | [3][4] |
| Emission Max (in DNA) | ~410 nm | ~365 nm | [3][4] |
Application Spotlight: Studying DNA-Protein Interactions with Fluorescence Anisotropy
One of the powerful applications of 4CIN-labeled DNA is in the study of DNA-protein interactions using fluorescence anisotropy (also known as fluorescence polarization). This technique measures the change in the rotational diffusion of a fluorescent molecule upon binding to a larger molecule.
The underlying principle is that a small, fluorescently labeled DNA molecule will tumble rapidly in solution, leading to a low anisotropy value. When a larger protein binds to this DNA, the tumbling of the complex slows down significantly, resulting in an increase in the anisotropy value. By titrating the protein into a solution of the 4CIN-labeled DNA and measuring the change in anisotropy, one can determine the binding affinity (Kd) of the interaction.
Figure 2: The principle of fluorescence anisotropy for studying DNA-protein interactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no incorporation | - Inefficient polymerase for the modified nucleotide.- Suboptimal reaction conditions (temperature, Mg²⁺ concentration).- Poor quality of 4CIN-TP or other reagents. | - Try a different DNA polymerase, particularly one known for incorporating modified dNTPs (e.g., Vent (exo-)).- Optimize the reaction temperature and Mg²⁺ concentration.- Verify the integrity and concentration of all reagents. |
| Multiple bands on the gel | - Non-specific primer annealing.- Contamination with nucleases. | - Optimize the annealing temperature.- Ensure the use of nuclease-free water and reagents. |
| High background fluorescence in downstream applications | - Incomplete removal of unincorporated 4CIN-TP. | - Improve the purification method (e.g., use HPLC or a second round of gel purification). |
Conclusion and Future Outlook
The enzymatic incorporation of 4-cyanoindole nucleosides provides a robust and versatile method for producing fluorescently labeled DNA probes. The superior photophysical properties of 4CIN open up new avenues for investigating nucleic acid biology with enhanced sensitivity and precision. As our understanding of polymerase-substrate interactions grows, we can anticipate the development of new polymerases with even greater efficiency and fidelity for incorporating a wider range of modified nucleotides, further expanding the molecular toolkit available to researchers in the life sciences.
References
- Passow, K. T., & Harki, D. A. (2020). Synthesis of 4-Cyanoindole Nucleosides, 4-Cyanoindole-2'-Deoxyribonucleoside-5'-Triphosphate (4CIN-TP), and Enzymatic Incorporation of 4CIN-TP into DNA. Current Protocols in Nucleic Acid Chemistry, 80(1), e101. [Link]
- Fluorescent Nucleic Acid Analogues in Research and Clinical Diagnostics. (n.d.).
- Passow, K. T., & Harki, D. A. (2020). Synthesis of 4-Cyanoindole Nucleosides, 4-Cyanoindole-2'-Deoxyribonucleoside-5'-Triphosphate (4CIN-TP), and Enzymatic Incorporation of 4CIN-TP into DNA. PubMed. [Link]
- Fluorescent Nucleoside Analogues as DNA Probes. (n.d.). Google Books.
- Ju, J., & Kim, D. H. (2009). An Integrated System for DNA Sequencing by Synthesis Using Novel Nucleotide Analogues. Accounts of Chemical Research, 42(5), 564–574. [Link]
- Glemžaitė, M., & Vainutaitė, S. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 23(19), 11883. [Link]
- Modified DNA polymerases for improved incorporation of nucleotide analogues. (n.d.).
- An exceptional fluorescence turn-on nucleoside: Lighting up single-stranded DNA with constant brightness regardless neighboring. (2024). ChemRxiv. [Link]
- Passow, K. T., & Harki, D. A. (2020). 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions. Molecules, 25(24), 5942. [Link]
- Passow, K. T., & Harki, D. A. (2018). 4-Cyanoindole-2'-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue. Organic Letters, 20(14), 4310–4313. [Link]
- Yamashige, R., Kimoto, M., Okumura, K., & Hirao, I. (2016). Consecutive Incorporation of Functionalized Nucleotides With Amphiphilic Side Chains by Novel KOD Polymerase Mutant. Bioorganic & Medicinal Chemistry Letters, 26(2), 554–557. [Link]
- Chen, T., & Hong, J. (2013). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 18(9), 11336–11353. [Link]
- Lee, C. C., & Hsieh, C. H. (2020). 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics. International Journal of Molecular Sciences, 21(18), 6682. [Link]
- Protocol for monitoring and analyzing single nucleotide incorporation by S. cerevisiae RNA polymerases. (2023). STAR Protocols. [Link]
- Sousa, R. (2000). Use of T7 RNA polymerase and its mutants for incorporation of nucleoside analogs into RNA. Methods in Enzymology, 317, 65–74. [Link]
- Sawyer, J. M., Passow, K. T., & Harki, D. A. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Organic & Biomolecular Chemistry, 21(23), 4863–4869. [Link]
- [Enzymatic incorporation into oligonucleotides of modified nucleosides]. (1987). PubMed. [Link]
- Pardi, N., & Weissman, D. (2024). Production and Evaluation of Nucleoside-Modified mRNA Vaccines for Infectious Diseases. Methods in Molecular Biology, 2723, 219–241. [Link]
- Wang, Y., & Li, Z. (2016). DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present. Frontiers in Microbiology, 7, 12. [Link]
- Palluk, S., Arlow, D. H., & de Rond, T. (2018). De novo DNA synthesis using polymerase-nucleotide conjugates. Nature Biotechnology, 36(7), 628–632. [Link]
- Mechanism of incorporation of dTTP opposite dA by DNA polymerase IV. (n.d.).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03457G [pubs.rsc.org]
- 3. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Cyanoindole Nucleosides, 4-Cyanoindole-2'-Deoxyribonucleoside-5'-Triphosphate (4CIN-TP), and Enzymatic Incorporation of 4CIN-TP into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Cyanoindole-2'-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP2325304B1 - Modified DNA polymerases for improved incorporation of nucleotide analogues - Google Patents [patents.google.com]
- 9. Consecutive incorporation of functionalized nucleotides with amphiphilic side chains by novel KOD polymerase mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Cyano-Substituted Indolizine Scaffolds
Abstract: The indolizine scaffold, a nitrogen-fused bicyclic heterocycle, is a privileged structure in medicinal chemistry and materials science.[1][2][3] The introduction of a cyano (-C≡N) group onto this scaffold significantly modulates its electronic properties and biological activity, making cyano-substituted indolizines highly sought-after targets in drug discovery and organic electronics.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into the causal relationships behind experimental choices to ensure reproducible and efficient synthesis.
The Strategic Importance of the Cyano Group in Indolizine Chemistry
The indolizine core is an isomer of indole and is present in a variety of natural products and pharmacologically active molecules.[1][3][5] The incorporation of a cyano group is a common strategy in medicinal chemistry to enhance therapeutic potential. The cyano group is a potent electron-withdrawing group, a strong dipole, and a versatile synthetic handle. It can act as a hydrogen bond acceptor, improving binding affinity to biological targets, and can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.[4] Consequently, reliable synthetic routes to cyano-substituted indolizines are of paramount importance.
Major Synthetic Paradigms for Cyano-Indolizine Construction
The synthesis of the indolizine core can be broadly approached from pyridine or pyrrole starting materials.[1][6] Several powerful strategies have emerged, with cycloaddition reactions and classical named reactions being the most prevalent.
2.1. Cycloaddition Strategies: The Workhorse of Indolizine Synthesis
Cycloaddition reactions are among the most versatile and widely used methods for constructing the indolizine ring system.[2][7] These reactions typically involve the generation of a pyridinium ylide intermediate which then reacts with a suitable dipolarophile.
-
1,3-Dipolar Cycloaddition: This is a powerful two-step method that involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[1][7] The process begins with the formation of a pyridinium ylide from a pyridinium salt. This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with a dipolarophile (e.g., dimethyl acetylenedicarboxylate, acrylonitrile). When an alkene is used, the resulting dihydroindolizine intermediate requires a subsequent oxidation step to achieve the aromatic indolizine core.[1]
-
1,5-Dipolar Cycloaddition (Tandem Michael Addition/Cyclization): This strategy provides a convenient one-pot route to substituted indolizines.[7] For instance, the reaction of a pyridine derivative with an allyl bromide bearing electron-withdrawing groups (like a cyano group) can proceed under mild conditions.[1] The reaction is initiated by the formation of a pyridinium salt, which then generates a nitrogen ylide that undergoes an intramolecular 1,5-cyclization to furnish the indolizine scaffold.[1]
The general mechanism for 1,3-dipolar cycloaddition is depicted below. The choice of base is critical for generating the ylide, and the selection of the dipolarophile determines the substitution pattern at the C1, C2, and C3 positions.
Figure 1: General workflow for 1,3-dipolar cycloaddition synthesis of indolizines.
2.2. The Tschitschibabin (Chichibabin) Reaction
The Tschitschibabin reaction is a classic, robust, and efficient method for indolizine synthesis.[8] It relies on the base-mediated intramolecular cyclization of a pyridinium salt that has a reactive methylene group.[8][9][10] The reaction proceeds in two distinct stages:
-
Quaternization: A pyridine derivative is reacted with an α-halo ketone or a related compound (e.g., a halo-acetyl derivative) to form a stable pyridinium salt.[8]
-
Cyclization: A base is used to deprotonate the acidic methylene group on the substituent attached to the pyridine nitrogen, generating a pyridinium ylide. This intermediate undergoes a rapid intramolecular 1,5-dipolar cyclization, followed by dehydration, to yield the aromatic indolizine.[8][11]
The reliability of this method stems from the ready availability of pyridine precursors and the typically high yields obtained.
Figure 2: Mechanistic pathway of the Tschitschibabin indolizine synthesis.
2.3. Transition Metal-Catalyzed Strategies
Modern organic synthesis has introduced a variety of transition-metal-catalyzed methods that provide novel and efficient access to functionalized indolizines, often with high regioselectivity.[1][12]
-
Palladium-Catalyzed Annulation: Pd-catalyzed reactions can construct the indolizine core through various pathways, such as the regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates.[13] The choice of ligand is often crucial for controlling the regioselectivity of these transformations.
-
Copper-Catalyzed Reactions: Copper catalysts are effective for reactions such as the cycloisomerization of alkynyl imines or the coupling of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions.[13]
-
Multi-Component Syntheses: Palladium catalysis has enabled one-pot, multi-component reactions that assemble indolizines from simple starting materials like 2-bromopyridines, imines, carbon monoxide, and alkynes, allowing for rapid generation of diverse structures.[14]
These methods, while powerful, often require careful optimization of catalysts, ligands, and reaction conditions. The primary advantage is the ability to forge complex structures from simple precursors with high efficiency and control.[12][15][16]
Comparative Analysis of Synthetic Methods
Choosing the appropriate synthetic strategy depends on the desired substitution pattern, substrate availability, and scalability requirements.
| Method | Typical Starting Materials | Key Features & Causality | Advantages | Limitations |
| 1,3-Dipolar Cycloaddition | Pyridinium salts, activated alkenes/alkynes[1] | Ylide intermediate reacts as a 1,3-dipole. EWGs on the dipolarophile are required to lower the LUMO energy for an efficient reaction. | High versatility; good control over C1/C2/C3 substitution. | Often requires an oxidation step for alkenes; may produce regioisomers. |
| 1,5-Dipolar Cycloaddition | Pyridine, Baylis-Hillman bromides[1] | One-pot tandem quaternization and intramolecular cyclization. | Mild conditions; operationally simple. | Yields can be moderate.[1] |
| Tschitschibabin Reaction | Pyridine derivatives, α-halocarbonyls[8] | Base-mediated intramolecular condensation. The base must be strong enough to form the ylide but not cause side reactions. | Classic, reliable, often high-yielding. | Can be limited by the availability of substituted pyridine precursors. |
| Transition Metal Catalysis | 2-Alkylazaarenes, alkynes, halides[1][13] | Metal center activates substrates for C-H activation, cross-coupling, or cycloisomerization. | High efficiency, novel bond formations, access to complex patterns. | Cost of catalysts, potential metal contamination, requires careful optimization.[12] |
| Multi-Component Reactions | 2-(Pyridin-2-yl)acetonitrile, aldehydes, isonitriles[1] | Multiple bonds formed in a single operation, maximizing step- and atom-economy. | High efficiency, rapid library synthesis. | Use of unpleasant isonitriles; optimization can be complex. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the methodology.
Protocol 1: One-Pot Synthesis of 1-Aryl-2-cyanoindolizine via 1,5-Dipolar Cyclization
This protocol is adapted from the strategy reported by Basavaiah et al. and provides a mild and convenient route to 1,2-disubstituted indolizines.[1]
Objective: To synthesize 1-phenyl-2-cyanoindolizine from pyridine and a Baylis-Hillman bromide.
Causality: This one-pot reaction leverages a tandem sequence. The highly reactive Baylis-Hillman bromide first quaternizes the pyridine. A mild base then generates a nitrogen ylide, which is perfectly positioned to undergo an intramolecular 1,5-dipolar cyclization, followed by elimination to form the aromatic product.
Materials:
-
Pyridine (1.0 mmol, 79 mg)
-
3-Bromo-2-cyano-3-phenyl-prop-2-enoate (Baylis-Hillman bromide, 1.0 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the Baylis-Hillman bromide (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add pyridine (1.0 mmol) to the solution at room temperature. Stir for 10 minutes. The formation of the pyridinium salt may be observed as a precipitate.
-
Cyclization: Add anhydrous potassium carbonate (2.0 mmol). The K₂CO₃ acts as the base to deprotonate the intermediate salt, initiating the cyclization cascade.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL). The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-aryl-2-cyanoindolizine.
Expected Outcome: A crystalline solid. Yields are typically in the moderate range. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 7-Cyanoindolizine via the Tschitschibabin Reaction
This protocol demonstrates the synthesis of a cyano-substituted indolizine where the cyano group is on the six-membered ring, starting from a commercially available cyanopyridine.[7][17]
Objective: To synthesize 7-cyano-2-phenylindolizine.
Causality: This two-step synthesis first involves the targeted N-alkylation of 4-cyanopyridine with 2-bromoacetophenone. The electron-withdrawing cyano group influences the reactivity of the pyridine ring. The subsequent addition of a mild base deprotonates the methylene group adjacent to the carbonyl, which is the most acidic proton, to form the key ylide intermediate for cyclization.
Materials:
-
Step A: Pyridinium Salt Formation
-
4-Cyanopyridine (1.0 mmol, 104 mg)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199 mg)
-
Acetone, anhydrous (10 mL)
-
-
Step B: Cyclization
-
Pyridinium salt from Step A (1.0 mmol)
-
Sodium bicarbonate (NaHCO₃) (3.0 mmol, 252 mg)
-
Ethanol (15 mL)
-
Water (5 mL)
-
Procedure:
Part A: Synthesis of 1-(2-Oxo-2-phenylethyl)-4-cyanopyridin-1-ium Bromide
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-cyanopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in anhydrous acetone (10 mL).
-
Quaternization: Reflux the mixture for 2-3 hours.[8] During this time, the pyridinium salt will precipitate from the solution.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with a small amount of cold acetone, and dry in vacuo. The salt is typically pure enough for the next step.
Part B: Tschitschibabin Cyclization
-
Reaction Setup: Suspend the pyridinium bromide from Part A (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Base Addition: Add sodium bicarbonate (3.0 mmol) to the suspension. NaHCO₃ is a suitable base for this transformation, generating the ylide without promoting side reactions.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC. The product is often intensely colored and may precipitate upon formation.
-
Isolation and Workup: Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume in vacuo and extract the product into dichloromethane or ethyl acetate.
-
Purification: Wash the organic extracts with water, dry over MgSO₄, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome: A colored crystalline solid. The reaction generally proceeds in good to excellent yield.
References
- Experimental Guide to the Tschitschibabin Reaction for Indolizines - Benchchem.
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy.
- Synthesis of indolizines - Organic Chemistry Portal.
- Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology - IJETT.
- Regiodivergent Synthesis of Densely Functionalized Indolizines via (2 + 2 + 1) Cycloaddition - American Chemical Society.
- Various methods for the synthesis of indolizine derivatives.
- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz - ACS Public
- Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed.
- (PDF)
- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF - ResearchG
- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
- The synthesis of indolizine scaffolds from indole or pyrrole derivatives - ResearchG
- Synthesis of 7-cyanoindolizine derivatives via a tandem reaction - ResearchG
- Efficient Synthesis of Cyano-containing Multi-substituted Indoles Catalyzed by Lipase | Request PDF - ResearchG
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy.
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - ResearchG
- Efficient synthesis of cyano-containing multi-substituted indoles catalyzed by lipase - Bioorganic Chemistry.
- Structure activity relationship of cyano indolizine containing bromobenzoyl derivative - ResearchG
- INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article.
- Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonyl
- Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PubMed Central.
- Recent Progress in the Transition Metal C
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - ResearchG
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI.
Sources
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. ijettjournal.org [ijettjournal.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indolizine synthesis [organic-chemistry.org]
- 14. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jbclinpharm.org [jbclinpharm.org]
Application Notes & Protocols: A Guide to Metal-Free Cycloaddition Polymerization with Alkynes and Nitriles
Introduction
In the pursuit of advanced polymeric materials for sensitive applications, such as drug delivery, bio-imaging, and organic electronics, the elimination of transition metal catalysts from polymerization processes is a critical objective. Residual metal impurities can compromise biocompatibility, alter optoelectronic properties, and complicate purification. Metal-free "click chemistry" offers a powerful solution, providing high-yielding, efficient, and clean reactions that proceed under mild conditions.[1][2]
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of click chemistry, significant research has focused on developing metal-free alternatives.[3] This guide delves into the synthesis of nitrogen-containing heterocyclic polymers through metal-free cycloaddition reactions involving two fundamental building blocks: alkynes and nitriles (or their derivatives). The incorporation of heterocyclic rings like oxazoles and isoxazoles into a polymer backbone imparts rigidity, thermal stability, and unique electronic properties.
This document provides researchers, chemists, and drug development professionals with a detailed overview of the core mechanisms, field-proven protocols, and practical insights for two powerful metal-free polymerization strategies:
-
A [2+2+1] Multicomponent Polymerization of alkynes, nitriles, and an oxygen source for the synthesis of polyoxazoles.
-
A 1,3-Dipolar Cycloaddition between alkynes and in situ-generated nitrile oxides for the synthesis of polyisoxazoles.
Part 1: Metal-Free [2+2+1] Cycloaddition Polymerization for Polyoxazole Synthesis
Theoretical Background & Mechanism
A novel and powerful strategy for constructing highly substituted polyoxazoles involves a multicomponent reaction that formally combines an alkyne, a nitrile, and an oxygen atom in a [2+2+1] cycloaddition. This reaction avoids transition metals by utilizing an acid catalyst, typically trifluoromethanesulfonic acid (TfOH), in conjunction with an oxygen atom donor like iodosobenzene (PhIO).[4][5] The process is highly atom-economical and allows for the formation of complex polymer structures from simple, readily available monomers in a single step.[6]
The reaction is particularly effective for monomers containing both an alkyne and a nitrile group, leading to the formation of high molecular weight polymers with desirable properties such as excellent thermal stability.[5]
Figure 1: Conceptual workflow for the acid-catalyzed [2+2+1] cycloaddition polymerization to form polyoxazoles.
Experimental Protocol: Synthesis of Polyoxazole from 4-cyano-4′-ethynylbiphenyl
This protocol is based on the successful synthesis of polyoxazoles reported in the literature and is designed to be a self-validating system.[5]
Materials & Equipment:
-
Monomer: 4-cyano-4′-ethynylbiphenyl (CEB)
-
Oxygen Source: Iodosobenzene (PhIO)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Precipitation Solvent: Methanol
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for filtration and purification
-
Syringes for liquid transfer
Step-by-Step Methodology:
-
Monomer Preparation: Add 4-cyano-4′-ethynylbiphenyl (e.g., 0.203 g, 1.0 mmol) to a dry Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Causality Note: An inert atmosphere is crucial to prevent unwanted side reactions with atmospheric moisture and oxygen, ensuring the integrity of the catalyst and reagents.
-
-
Solvent Addition: Add anhydrous DMF (e.g., 6.25 mL to achieve a concentration of 0.16 M) to the flask via syringe. Stir the mixture at room temperature until the monomer is fully dissolved.
-
Causality Note: DMF is an excellent polar aprotic solvent that can dissolve the monomer and the resulting polymer, allowing the polymerization to proceed homogeneously.
-
-
Reagent Addition: Add iodosobenzene (PhIO) (e.g., 0.044 g, 0.2 mmol, 0.2 equiv.) to the solution.
-
Catalyst Initiation: Carefully add trifluoromethanesulfonic acid (TfOH) (e.g., 0.025 g, 0.167 mmol, 0.167 equiv.) to the reaction mixture via syringe.
-
Causality Note: TfOH is a strong Brønsted acid that catalyzes the reaction. The specific molar ratio of monomer:PhIO:TfOH is critical for achieving optimal molecular weight and yield.[5]
-
-
Polymerization: Immerse the flask in a preheated oil bath at 40 °C and stir for 24 hours.
-
Causality Note: The reaction temperature is optimized to provide sufficient thermal energy to overcome the activation barrier without causing degradation of the polymer. The 24-hour duration ensures high conversion.[5]
-
-
Polymer Isolation: After cooling to room temperature, pour the viscous solution into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring. A precipitate should form immediately.
-
Causality Note: The synthesized polyoxazole is soluble in DMF but insoluble in methanol. This precipitation step effectively isolates the polymer from unreacted monomers, catalyst, and other reagents.
-
-
Purification: Collect the precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C to a constant weight. The resulting polymer can be further characterized.
Representative Data & Characterization
The success of the polymerization is validated through standard polymer characterization techniques.
| Monomer | Catalyst (equiv.) | Temp (°C) | Time (h) | M_w (Da) | PDI | T_d, 5% (°C) |
| CEB | TfOH (0.167) | 40 | 24 | 11,200 | 1.8 | 415 |
Table adapted from data reported for the polymerization of 4-cyano-4′-ethynylbiphenyl.[5] M_w = Weight-average molecular weight; PDI = Polydispersity Index; T_d, 5% = Temperature for 5% weight loss.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight (M_w) and polydispersity index (PDI) of the polymer. A successful polymerization will show a significant increase in molecular weight compared to the monomer.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the structure of the polyoxazole repeat unit.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Polyoxazoles synthesized via this method exhibit high thermal stability, making them suitable for high-performance applications.[5]
Part 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
Theoretical Background & Mechanism
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone of metal-free click chemistry, yielding a highly stable five-membered isoxazole ring.[7][8] A key challenge is the inherent instability of nitrile oxides, which tend to dimerize rapidly. To overcome this, they are typically generated in situ from stable precursors, most commonly aldoximes, using a mild oxidant.[9]
This reaction proceeds efficiently at room temperature, often in aqueous or mixed-aqueous solvents, and without any catalyst, making it exceptionally well-suited for modifying biocompatible polymers and preparing materials for biological applications.[7][10]
Figure 2: Workflow for metal-free polymerization via in situ generation of a nitrile oxide followed by cycloaddition with an alkyne.
Experimental Protocol: Polymer End-Group Functionalization
This protocol describes a general method for the efficient functionalization of an alkyne-terminated polymer, demonstrating the power of this metal-free click reaction.[7]
Materials & Equipment:
-
Polymer: Alkyne-terminated polymer (e.g., Poly(ethylene glycol) alkyne)
-
Nitrile Oxide Precursor: An appropriate aldoxime (e.g., 4-methoxybenzaldoxime)
-
Oxidant: Chloramine-T hydrate
-
Solvent System: Ethanol (EtOH) and 4% aqueous Sodium Bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve the alkyne-terminated polymer (1.0 equiv.) and the aldoxime precursor (e.g., 1.5 equiv.) in a 1:1 mixture of EtOH and 4% aqueous NaHCO₃. Stir at room temperature until a homogeneous solution is obtained.
-
Causality Note: The mixed aqueous solvent system is ideal for many biocompatible polymers and facilitates the reaction. NaHCO₃ provides the mild basic conditions required for the oxidation step.
-
-
Initiation: Add Chloramine-T (e.g., 1.5 equiv.) to the solution in one portion.
-
Causality Note: Chloramine-T is a mild oxidant that efficiently converts the aldoxime to the highly reactive nitrile oxide in situ. Adding it last initiates the reaction.
-
-
Reaction: Stir the mixture at room temperature for 16-24 hours under normal atmospheric conditions.
-
Causality Note: The reaction is highly efficient and proceeds cleanly at ambient temperature, a key advantage of this click chemistry approach. For less reactive substrates, a second dose of the oxime and oxidant can be added after 12 hours to drive the reaction to completion.[7]
-
-
Workup and Isolation: The workup procedure depends on the polymer. For water-soluble polymers like PEG, extensive dialysis against deionized water is often sufficient to remove small-molecule reagents and byproducts. For organic-soluble polymers, extraction or precipitation may be required.
-
Validation: The success of the functionalization is confirmed by ¹H NMR spectroscopy, observing the disappearance of the alkyne proton signal and the appearance of the characteristic isoxazole proton signal.
Representative Data & Characterization
The primary validation for this type of reaction is the quantitative conversion of the starting material, which can be easily monitored.
| Polymer Substrate | Nitrile Oxide Precursor | Conditions | Functionalization Yield (%) |
| Alkyne-PEG | 4-Methoxybenzaldoxime | RT, 16h, EtOH/aq. NaHCO₃ | >95 |
| Alkyne-Polystyrene | 9-Anthraldehyde oxime | RT, 24h, EtOH/aq. NaHCO₃ | >95 |
Table summarizing typical results for polymer modification. Yields are estimated from ¹H NMR spectra.[7][9]
-
¹H NMR Spectroscopy: This is the most direct method to confirm the reaction. A successful cycloaddition results in the disappearance of the terminal alkyne proton signal (typically ~2.5 ppm) and the appearance of a new signal for the isoxazole C-H proton (typically >6.0 ppm). The high regioselectivity of the reaction leads to a clean spectrum.[7]
-
Size Exclusion Chromatography (SEC): SEC analysis confirms that the molecular weight distribution of the polymer remains unchanged after the modification, indicating that no chain scission or cross-linking has occurred.
Summary and Future Outlook
Metal-free cycloaddition polymerizations involving alkynes and nitriles or nitrile oxides represent a highly versatile and powerful platform for creating advanced functional polymers. The [2+2+1] multicomponent reaction offers a direct route to robust, thermally stable polyoxazoles, while the nitrile oxide-alkyne cycloaddition provides an exceptionally clean and biocompatible method for polymer synthesis and modification under ambient conditions.
Future research will likely focus on expanding the monomer scope for these reactions and developing catalyst-free systems that operate under even milder conditions. The development of strain-promoted alkyne-nitrile oxide cycloaddition (SPANOC) is a promising avenue, offering significantly faster reaction kinetics for applications where speed and low concentrations are paramount, such as in live-cell imaging and the development of injectable hydrogels.[9][11] These evolving strategies will continue to displace metal-catalyzed methods, paving the way for the next generation of high-purity materials in medicine and technology.
References
- Gao, M., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI.
- Badi, N., et al. (2009). Metal-Free “Click” Chemistry: Efficient Polymer Modification via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes. Macromolecules.
- Taszarek, S., et al. (2021). Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. PubMed Central.
- Badi, N., et al. (2009). Metal-Free “Click” Chemistry: Efficient Polymer Modification via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes. ACS Publications.
- Request PDF. (n.d.). Metal-Free "Click" Chemistry: Efficient Polymer Modification via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes. ResearchGate.
- Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. PMC.
- Gao, M., et al. (2020). Metal-free [2+2+1] cycloaddition polymerization of alkynes, nitriles, and oxygen atoms to functional polyoxazoles. ResearchGate.
- Request PDF. (n.d.). Transition metal-free formal [2+2+2] cycloaddition reactions of alkynes. ResearchGate.
- Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. ResearchGate.
- Gao, M., et al. (2020). Metal-free [2+2+1] cycloaddition polymerization of alkynes, nitriles, and oxygen atoms to functional polyoxazoles. ResearchGate.
- Huang, D., et al. (2016). Metal-free click polymerization of propiolates and azides: facile synthesis of functional poly(aroxycarbonyltriazole)s. Polymer Chemistry.
- Request PDF. (n.d.). Topochemical Alkyne Nitrile Oxide Cycloaddition for Polymer Synthesis. ResearchGate.
- Ning, X., et al. (2010). Protein modification by strain-promoted alkyne-nitrone cycloaddition. PubMed.
- Tummala, H., et al. (2019). Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. ACS Publications.
- Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. MURAL - Maynooth University Research Archive Library.
- Li, K., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed.
Sources
- 1. Metal-free click polymerization of propiolates and azides: facile synthesis of functional poly(aroxycarbonyltriazole)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 4-Cyano-1-butyne in the Synthesis of Nitrogen-Containing Heterocycles
An Application & Protocol Guide:
Abstract: Nitrogen-containing heterocycles are foundational scaffolds in modern chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. The strategic selection of precursors is paramount for the efficient and modular construction of these vital structures. This guide details the utility of 4-cyano-1-butyne, a versatile and bifunctional building block, in the synthesis of diverse heterocyclic systems. We explore its application in key synthetic transformations including transition-metal catalyzed cyclizations, multicomponent reactions, and cycloadditions, providing researchers with both the theoretical underpinnings and detailed, field-proven protocols to harness its full synthetic potential.
Introduction: The Strategic Value of this compound
Nitrogen heterocycles are ubiquitous in biologically active compounds, forming the core of numerous approved drugs.[1] Their synthesis is a central theme in organic chemistry, with a continuous drive towards methodologies that offer efficiency, diversity, and atom economy.[2][3] this compound (also known as pent-4-ynenitrile) emerges as a particularly valuable precursor due to its distinct electronic and structural features.[4][5]
The molecule possesses two key reactive sites:
-
A terminal alkyne : This group is highly reactive in a plethora of transformations, including metal-catalyzed couplings, cycloadditions, and hydroamination reactions.[6]
-
A nitrile group : This functional group can act as an electrophile, a precursor to amines, or participate directly in cyclization reactions to form part of the heterocyclic ring.[7]
The methylene spacer between these two groups provides the conformational flexibility required for intramolecular cyclizations, making it an ideal substrate for cascade reactions that rapidly build molecular complexity. This guide will illuminate the primary pathways through which this versatile building block is converted into high-value heterocyclic products.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-Cyanoalkynes and Their Ruthenium(II)-Catalyzed Cycloaddition with Organic Azides to Afford 4-Cyano-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Regioselective Cyanofunctionalization of Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the nitrile (-CN) group into molecular frameworks is a cornerstone of modern organic synthesis, owing to its prevalence in pharmaceuticals and its versatility as a synthetic intermediate. This guide provides an in-depth exploration of the regioselective cyanofunctionalization of alkynes, a powerful strategy for creating complex vinyl nitrile structures with precise control. We will delve into the mechanistic underpinnings of key methodologies, provide detailed, field-tested protocols for transition-metal-catalyzed approaches, and offer insights into the factors governing regioselectivity. This document is designed to serve as a practical resource for researchers aiming to leverage these advanced synthetic transformations in their work.
Introduction: The Strategic Importance of Vinyl Nitriles
The vinyl nitrile moiety is a highly valuable functional group in chemical synthesis. Its electron-withdrawing nature and ability to participate in a wide array of transformations—including conversion to amides, amines, carboxylic acids, and complex nitrogen-containing heterocycles—make it a critical building block.[1][2] The cyanofunctionalization of alkynes, which involves the simultaneous addition of a cyano group and another functional group across the carbon-carbon triple bond, offers a direct and atom-economical route to these important structures.[3][4]
The primary challenge in the functionalization of unsymmetrical alkynes is controlling the regioselectivity—that is, dictating which of the two alkyne carbons receives the cyano group. Achieving high regioselectivity is paramount for ensuring the efficiency and viability of a synthetic route, avoiding the formation of difficult-to-separate isomeric mixtures.[5][6] This guide will focus on modern catalytic methods that have been developed to address this challenge effectively.
Methodologies & Mechanistic Insights
Transition metal catalysis is the most prevalent and powerful approach for achieving regioselective cyanofunctionalization.[3][7] Catalysts based on nickel, copper, and rhodium have demonstrated remarkable efficacy. Additionally, recent advances in photoredox catalysis are opening new avenues for these transformations under mild conditions.[8][9]
Nickel-Catalyzed Hydrocyanation: A Classic Transformation
Nickel-catalyzed hydrocyanation is a well-established method for adding H and CN across a triple bond.[10] The regioselectivity is often governed by both steric and electronic factors of the alkyne substrate and the ligand environment around the nickel center.
Mechanism: The catalytic cycle generally begins with the oxidative addition of a cyanide source to a low-valent nickel(0) complex, forming a hydrido-nickel(II)-cyanide species, [L-Ni(H)(CN)].[10][11] The alkyne then coordinates to this complex and undergoes a migratory insertion. For terminal alkynes, the insertion typically proceeds to place the bulky nickel fragment at the terminal carbon (anti-Markovnikov) to minimize steric hindrance, which upon reductive elimination, yields the linear vinyl nitrile.[11][12]
A key innovation in this area is the use of "transfer hydrocyanation," which avoids the direct use of highly toxic HCN gas.[10][12] Instead, safer, easy-to-handle cyanide donors like acetone cyanohydrin or malononitriles are employed.[11][12]
Below is a generalized workflow for such a reaction.
Caption: General Experimental Workflow for Metal-Catalyzed Cyanofunctionalization.
Copper-Catalyzed Cyanofunctionalization
Copper catalysis offers a cost-effective and versatile alternative for various cyanofunctionalization reactions, including cyanoarylation, cyanotriflation, and direct cyanation of terminal alkynes.[2][13] These methods often utilize safer cyanide sources like benzoyl cyanide or TMSCN.[14][15][16]
Mechanism: In the direct cyanation of a terminal alkyne, a plausible mechanism involves the formation of a copper(I) acetylide intermediate. This species can then react with an electrophilic cyanide source. Alternatively, a copper(I) cyanide species might be the active cyanating agent that reacts with the alkyne. The regioselectivity for terminal alkynes is typically absolute, with the cyano group adding to the terminal carbon.[17]
Sources
- 1. TBACN-Promoted Regioselective Cyanofunctionalization and Benzannulation: Enabling Access to Cyanoindolizine Scaffolds via Alkyne Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]
- 3. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Hydrocyanation of Internal Alkynes Enabled by a Transition-Metal-Free Dual-Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Divergent Functionalization of Alkynes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocatalytic functionalizations of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective transformation of alkynes catalyzed by a copper hydride or boryl copper species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper-catalyzed direct cyanation of terminal alkynes with benzoyl cyanide [agris.fao.org]
- 16. Copper(I)-Catalyzed Cyanoperfluoroalkylation of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Cyano-1-butyne Synthesis Yield
Welcome to the technical support center for the synthesis of 4-cyano-1-butyne (also known as pent-4-ynenitrile)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this versatile building block. We will delve into common synthetic routes, troubleshoot potential issues, and offer detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary and most effective methods for synthesizing this compound involve nucleophilic substitution reactions.
-
Route A: Cyanide displacement of a suitable leaving group. This is a classic S
N2 reaction where an activated derivative of 3-butyn-1-ol, such as a tosylate or mesylate, is treated with a cyanide salt.[4][5][6] This method is often favored for its reliability and relatively high yields. -
Route B: Mitsunobu reaction. This powerful reaction allows for the direct conversion of 3-butyn-1-ol to this compound using a phosphine, an azodicarboxylate (like DEAD or DIAD), and a cyanide source.[7][8][9] It is particularly useful when trying to avoid the isolation of intermediate tosylates or mesylates.
Q2: My SN2 reaction with 3-butyn-1-yl tosylate and sodium cyanide is giving a low yield. What are the likely causes?
A2: Low yields in this SN2 reaction can often be attributed to several factors:
-
Incomplete Tosylation: The initial conversion of 3-butyn-1-ol to its tosylate may be incomplete. Ensure you use a slight excess of tosyl chloride and a suitable base (like pyridine or triethylamine) in an anhydrous solvent.
-
Side Reactions: Elimination reactions can compete with substitution, especially if the reaction temperature is too high or if a sterically hindered base is used.
-
Moisture: The presence of water can hydrolyze the tosylate and deactivate the cyanide nucleophile. It is crucial to use anhydrous solvents and reagents.
-
Solvent Choice: The choice of solvent is critical for S
N2 reactions. Polar aprotic solvents like DMSO or DMF are generally preferred as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[4]
Q3: I am observing the formation of an isonitrile byproduct. How can I minimize this?
A3: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. While attack through carbon to form the nitrile is generally favored in SN2 reactions with alkali metal cyanides in polar aprotic solvents, the formation of the isonitrile can still occur.[4] To minimize this:
-
Use Alkali Metal Cyanides: Sodium or potassium cyanide in a polar aprotic solvent favors the formation of the nitrile.
-
Avoid Protic Solvents: Protic solvents can solvate the carbon end of the cyanide ion more effectively, potentially favoring attack by the nitrogen atom.[4]
-
Temperature Control: Running the reaction at a moderate temperature can help favor the thermodynamically more stable nitrile product.
Q4: Is the Mitsunobu reaction a better alternative for synthesizing this compound?
A4: The Mitsunobu reaction can be an excellent alternative, particularly for small-scale syntheses, as it is a one-pot procedure from the alcohol.[7][8][9] However, it has its own set of challenges:
-
Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents, especially the azodicarboxylate (DEAD or DIAD).
-
Byproduct Removal: The reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes be challenging to remove completely from the desired product.
-
Nucleophile Acidity: The nucleophile used in a Mitsunobu reaction should ideally have a pKa of less than 13.[10] While cyanide sources can be used, their basicity requires careful optimization of reaction conditions to avoid side reactions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (e.g., old 3-butyn-1-ol).2. Poor quality of tosyl chloride or Mitsunobu reagents.3. Insufficient reaction time or temperature.4. Presence of moisture in the reaction. | 1. Purify 3-butyn-1-ol by distillation before use.2. Use freshly opened or purified reagents.3. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Byproducts | 1. Competing elimination reactions.2. Formation of isonitrile.3. Side reactions involving the alkyne functionality. | 1. Use a non-hindered base for tosylation and maintain a moderate temperature during the cyanation step.2. Use NaCN or KCN in a polar aprotic solvent like DMSO.[4]3. Protect the terminal alkyne if necessary, although for this specific synthesis, it is generally not required. |
| Difficulty in Product Purification | 1. Contamination with triphenylphosphine oxide (from Mitsunobu).2. Co-elution of product with starting material or byproducts during chromatography.3. Emulsion formation during aqueous workup. | 1. Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent like diethyl ether or hexanes. Multiple chromatographic purifications may be necessary.2. Optimize the solvent system for column chromatography. A gradient elution might be required.3. Add brine to the aqueous layer to break emulsions. |
Detailed Experimental Protocols
Protocol A: Synthesis via SN2 Displacement of 3-Butyn-1-yl Tosylate
This two-step protocol is a reliable method for producing this compound with good yields.
Step 1: Synthesis of 3-Butyn-1-yl p-toluenesulfonate
-
To a stirred solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-butyn-1-yl p-toluenesulfonate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 30 minutes to an hour, monitoring by GC or TLC.[11]
-
After completion, cool the reaction to room temperature and pour it into a mixture of water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Workflow Diagram for SN2 Synthesis
Caption: SN2 synthesis of this compound.
Protocol B: Synthesis via Mitsunobu Reaction
This one-pot protocol offers a more direct route from the alcohol.
-
To a solution of 3-butyn-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of acetone cyanohydrin (1.5 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[7][12]
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel. It may be beneficial to first filter the crude mixture through a short plug of silica gel with a non-polar solvent to remove a significant portion of the triphenylphosphine oxide.
Logical Relationship Diagram for Mitsunobu Reaction
Caption: Key steps in the Mitsunobu reaction.
References
- BenchChem. (n.d.). Improving reaction yield for nitrile synthesis.
- StudySmarter. (2023, October 14). Alkyne Synthesis.
- Chad's Prep. (2021, January 16). 11.3 Common Patterns in Organic Synthesis Involving Alkynes.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems.
- Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific™.
- Wikipedia. (n.d.). Cyanation.
- AK Scientific. (n.d.). Reagents.
- LookChem. (n.d.). This compound.
- ResearchGate. (2025, August 6). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine.
- AChemBlock. (n.d.). This compound 95%.
- Chemistry Steps. (n.d.). Preparation of Nitriles.
- Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
- Google Patents. (n.d.). CN102295530B - Synthetic method of 3-buten-1-ol.
- Chemistry Steps. (n.d.). Preparation of Alkynes by Elimination Reactions - Practice Problems.
- Cengage. (n.d.). Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems.
- StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 19596-07-7).
- The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms.
- PubChem. (n.d.). 1-Cyano-3-butyn-2-ol.
- PubChem. (n.d.). 3-Butyn-1-OL.
- ChemicalBook. (2025, September 25). This compound.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Butyn-1-ol 97%.
- ResearchGate. (2020, December 28). Synthesis of Cyanoalkynes from Alkyne Bromide and CuCN.
- National Institutes of Health. (2025, May 5). TBACN-Promoted Regioselective Cyanofunctionalization and Benzannulation: Enabling Access to Cyanoindolizine Scaffolds via Alkyne Cyclization.
- Thermo Fisher Scientific. (n.d.). This compound, 97% 1 g.
- ResearchGate. (2025, August 7). A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene.
- PubMed. (2014, September 5). Synthesis of 4-chalcogeno-1-aza-1,3-butadiene derivatives by intramolecular cyano-Diels-Alder reaction and borane-coordination-induced fluorescence enhancement.
- SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
- ChemicalBook. (n.d.). 19596-07-7(this compound) Product Description.
- ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
- NEETprep. (n.d.). Organic Chemistry - Some Basic Principles And Techniques Chemistry NEET Practice Questions.
- Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature.
Sources
- 1. 455590050 [thermofisher.com]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. lookchem.com [lookchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 4-Cyano-1-butyne
Welcome to the technical support center for the synthesis of 4-Cyano-1-butyne (also known as pent-4-ynenitrile). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this versatile building block. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound, typically prepared via the nucleophilic substitution of a propargyl halide or sulfonate with a cyanide salt, can stem from several factors.
Potential Causes and Solutions:
-
Poor Quality of Reagents:
-
Propargyl Halide/Sulfonate: Propargyl bromide, a common starting material, can degrade over time. It is advisable to use freshly distilled or purchased propargyl bromide. If using a sulfonate ester (e.g., tosylate or mesylate), ensure it was prepared from high-purity propargyl alcohol and stored under anhydrous conditions.
-
Cyanide Salt: The cyanide salt (e.g., NaCN or KCN) must be dry. Trace amounts of water can hydrolyze the cyanide and also affect the reaction's solvent environment. It is recommended to dry the cyanide salt in a vacuum oven before use.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[1][2] Protic solvents can solvate the cyanide anion, reducing its nucleophilicity and leading to lower yields.[1][2]
-
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions, including polymerization and the formation of the undesired allenyl isomer. A typical temperature range for this reaction is 50-70 °C. It is recommended to monitor the reaction progress by TLC or GC to determine the optimal temperature and reaction time.[3]
-
-
Inefficient Nucleophilic Substitution:
-
Leaving Group: The efficiency of the SN2 reaction is highly dependent on the leaving group.[4] The general order of reactivity for leaving groups is I > Br > Cl > OTs > OMs. If you are using propargyl chloride, consider switching to propargyl bromide or preparing the tosylate or mesylate of propargyl alcohol for a better leaving group.[4][5]
-
Experimental Protocol for Yield Optimization:
-
Reagent Preparation:
-
Dry sodium cyanide (NaCN) in a vacuum oven at 110 °C for 4 hours.
-
If using propargyl bromide, ensure it is colorless. If it has a yellow or brown tint, consider distillation under reduced pressure.
-
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and condenser under an inert atmosphere (N₂ or Ar), add the dried NaCN (1.2 equivalents) and anhydrous DMSO.
-
Stir the suspension and heat to the desired temperature (e.g., 60 °C).
-
Slowly add the propargyl bromide (1 equivalent) dropwise over 30 minutes to control any exotherm.
-
-
Monitoring and Workup:
-
Monitor the reaction by GC or TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Problem 2: Presence of a Significant Amount of an Isomeric Impurity
Question: My final product shows a significant peak in the GC-MS and NMR that I suspect is an isomer. How can I confirm the identity of this impurity and how can I prevent its formation?
Answer:
The most common isomeric impurity in the synthesis of this compound is 1,2-butadienenitrile (allenyl cyanide). Its formation is a result of the competing SN2' reaction pathway.
Mechanism of Isomer Formation:
The cyanide ion can attack the propargyl system at two different positions:
-
SN2 Pathway: Direct attack at the carbon bearing the leaving group, leading to the desired this compound.
-
SN2' Pathway: Attack at the terminal carbon of the alkyne, with a concerted rearrangement of the double bonds, leading to the allenyl cyanide isomer.
Caption: Competing SN2 and SN2' pathways in the synthesis of this compound.
Identification of the Allenyl Isomer:
| Technique | This compound (Desired Product) | 1,2-Butadienenitrile (Allenyl Isomer) |
| ¹H NMR | Terminal alkyne proton (~2.0-2.5 ppm), two methylene groups (~2.4-2.7 ppm). | Allenic protons (~4.8-5.5 ppm), methyl group (~1.7-2.0 ppm). |
| ¹³C NMR | Alkyne carbons (~70-85 ppm), nitrile carbon (~118 ppm). | Central allenic carbon (~210 ppm), terminal allenic carbons (~75-90 ppm), nitrile carbon (~116 ppm). |
| FTIR | Sharp C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2120 cm⁻¹), C≡N stretch (~2250 cm⁻¹). | C=C=C stretch (~1950 cm⁻¹), C≡N stretch (~2250 cm⁻¹).[6] |
| GC-MS | Different retention time from the allenyl isomer. Fragmentation pattern will show loss of fragments corresponding to the propargyl structure. | Different retention time from the alkyne isomer. Characteristic fragmentation pattern for allenes. |
Strategies to Minimize Allenyl Isomer Formation:
-
Solvent: Less polar, aprotic solvents can favor the SN2 pathway. While polar aprotic solvents are generally good for SN2 reactions, highly polar solvents like HMPA might promote the SN2' pathway.
-
Temperature: Lower reaction temperatures generally favor the SN2 reaction over the SN2' pathway.
-
Leaving Group: The nature of the leaving group can influence the regioselectivity. "Harder" leaving groups may favor the SN2 reaction.
Purification:
If the allenyl isomer is formed, it can be challenging to remove due to similar boiling points.
-
Fractional Distillation: Careful fractional distillation under reduced pressure can be effective if the boiling point difference is sufficient.[7][8]
-
Chromatography: Column chromatography on silica gel can be used to separate the isomers. A non-polar eluent system is typically required.[9][10] AgNO₃-impregnated silica gel can also be used, as silver ions complex with alkynes, aiding in separation.[9]
Problem 3: Formation of Polymeric Material
Question: My reaction mixture has turned dark and viscous, and I have a significant amount of a solid, insoluble material. What is causing this and how can I prevent it?
Answer:
Propargyl-containing compounds are known to be susceptible to polymerization, especially in the presence of trace metal impurities or at elevated temperatures.[11]
Causes of Polymerization:
-
Thermal Instability: High reaction temperatures can initiate the polymerization of this compound or the starting propargyl halide.
-
Trace Metal Contamination: Traces of transition metals can catalyze the polymerization of alkynes.
-
Radical Initiators: The presence of radical initiators can also lead to polymerization.
Prevention of Polymerization:
-
Temperature Control: Maintain the reaction temperature as low as practically possible while still achieving a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation and the formation of radical species.
-
Use of Inhibitors: In some cases, the addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can prevent polymerization.[12]
-
Clean Glassware: Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common and direct synthesis of this compound is the nucleophilic substitution of a propargyl derivative with a cyanide salt. The general reaction is as follows:
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Butadiene [webbook.nist.gov]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 12. icheme.org [icheme.org]
Technical Support Center: Synthesis of 4-Cyano-1-butyne
Welcome to the technical support center for the synthesis of 4-Cyano-1-butyne (pent-4-ynenitrile)[1]. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to diagnose issues, optimize your synthesis, and prevent common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via a nucleophilic substitution reaction between a 4-halobutyne (e.g., 4-chloro-1-butyne) and a metal cyanide salt.
Question 1: "My reaction yield is disappointingly low, and I recover a lot of starting material. What's going wrong?"
Answer:
Low conversion in this SN2 reaction is a common issue often traced back to reaction conditions and reagent quality. The nucleophilic attack of the cyanide ion on the primary alkyl halide is the key step, and its efficiency can be hampered by several factors.
Potential Causes & Solutions:
-
Poor Solubility of Cyanide Salt: Sodium cyanide (NaCN) and potassium cyanide (KCN) have limited solubility in many common organic solvents. If the cyanide salt is not sufficiently dissolved, the concentration of the nucleophile in the solution is too low to drive the reaction forward efficiently.
-
Expert Recommendation: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is highly effective for this reaction as it readily dissolves alkali metal cyanides, promoting a higher concentration of "free" cyanide ions needed for the SN2 displacement.[2] Ensure you are using anhydrous (dry) DMSO, as water can interfere with the reaction.
-
-
Inactive Reagents: Both the alkyl halide and the cyanide salt can degrade. 4-chloro-1-butyne can be unstable, and cyanide salts can be deactivated by moisture and atmospheric carbon dioxide.
-
Protocol: Use freshly distilled 4-chloro-1-butyne if possible. Ensure your cyanide salt is of high purity, has been stored in a desiccator, and is finely powdered to maximize its surface area and dissolution rate.
-
-
Sub-Optimal Temperature: While heating can increase the reaction rate, insufficient thermal energy will result in a sluggish and incomplete reaction.
-
Optimization: The reaction in DMSO can often be run effectively at moderately elevated temperatures (e.g., 60-80 °C). We recommend monitoring the reaction progress by TLC or GC to determine the optimal balance between reaction rate and the onset of side reactions.
-
-
Phase-Transfer Catalysis: In less polar solvents or biphasic systems, a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be employed. The PTC helps shuttle the cyanide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically accelerating the reaction.
Question 2: "My purification is difficult. I see a major impurity with a similar boiling point to my product. What is it and how can I prevent it?"
Answer:
This is a classic problem in nitrile synthesis and the impurity is almost certainly the isomeric 4-isocyano-1-butyne . Its formation is a direct consequence of the chemical nature of the cyanide ion.
The Underlying Chemistry: Ambident Nucleophilicity
The cyanide anion (-:C≡N:) is an ambident nucleophile , meaning it has two nucleophilic sites: the carbon atom and the nitrogen atom.[2] While attack from the carbon atom yields the desired nitrile (R-CN), attack from the nitrogen lone pair yields an isonitrile, also known as an isocyanide (R-NC).[2]
-
dot
Caption: Fig 1. Competing pathways due to the ambident nature of the cyanide ion.
Troubleshooting & Prevention:
-
Solvent Choice is Key: According to Kornblum's rule, polar aprotic solvents like DMSO or DMF solvate the metal cation, leaving a more "naked" and highly reactive cyanide anion. This favors attack by the more nucleophilic carbon atom, leading to a higher ratio of nitrile to isonitrile.[2] In contrast, protic solvents (like ethanol) can hydrogen-bond with the nitrogen atom, increasing the likelihood of N-attack and isonitrile formation.
-
Counter-ion Effect: The choice of the metal counter-ion can also influence the product ratio. More covalent metal cyanides (e.g., copper(I) cyanide) can favor nitrile formation in some contexts, though for simple SN2, alkali metal cyanides in DMSO are standard.
-
Purification Strategy: If isonitrile formation is unavoidable, purification requires more than simple distillation.
-
Column Chromatography: Silica gel chromatography can often separate the more polar nitrile from the less polar isonitrile.
-
Chemical Quenching: Isonitriles can be selectively hydrolyzed under mild acidic conditions to a formylamino compound, which is non-volatile and easily separated.
-
Question 3: "My NMR analysis shows signals for an internal alkyne, not just the terminal one I expected. Why did my alkyne isomerize?"
Answer:
This issue stems from the acidity of the terminal proton of the alkyne and the basicity of the reaction medium. Terminal alkynes can be deprotonated by a sufficiently strong base to form an acetylide.[3] This can then lead to a series of protonation/deprotonation steps that "walk" the triple bond along the carbon chain to a more thermodynamically stable internal position. This process is known as the alkyne zipper reaction or base-catalyzed isomerization.[3][4]
-
dot
Caption: Fig 2. Simplified pathway for base-catalyzed alkyne isomerization.
Causes and Preventative Measures:
-
Excess Base/High Temperature: The cyanide salt itself (CN⁻) is a base. At elevated temperatures or with prolonged reaction times, it can be basic enough to initiate isomerization.[5][6]
-
Solution: Use the minimum effective reaction temperature and time. Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid using unnecessarily large excesses of the cyanide salt.
-
-
Basic Workup: Using a strong base (e.g., NaOH wash) during the workup procedure can cause isomerization in the final product.
-
Solution: Perform a neutral workup. Quench the reaction by pouring it into a large volume of water. Extract the product with an organic solvent. Wash the organic layers with brine (neutral) rather than a basic solution.
-
-
Storage: Storing the purified product in the presence of trace basic impurities can lead to slow isomerization over time.
-
Solution: Ensure the final product is free of basic residues. Distillation should be performed carefully to avoid high pot temperatures. Store the product in a neutral environment, potentially over a non-reactive drying agent.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended experimental protocol to start with? A: A robust starting point is the reaction of 4-chloro-1-butyne with 1.2-1.5 equivalents of sodium cyanide in anhydrous DMSO. The mixture is typically stirred at 60-70 °C and monitored by GC or TLC until the starting halide is consumed (usually 4-12 hours). The reaction is then quenched by pouring into cold water and extracted with a solvent like diethyl ether or dichloromethane. The combined organic layers should be washed with brine and dried before solvent removal and purification by vacuum distillation.
Q: Which analytical techniques are best for monitoring the reaction and purity? A:
| Technique | Application | Key Signatures to Observe |
|---|---|---|
| Gas Chromatography (GC) | Reaction monitoring, purity assessment | Appearance of product peak, disappearance of starting material peak. Can resolve product from many impurities. |
| Infrared (IR) Spectroscopy | Functional group confirmation | Product (Nitrile): Sharp C≡N stretch at ~2250 cm⁻¹. Product (Alkyne): Sharp ≡C-H stretch at ~3300 cm⁻¹ and C≡C stretch at ~2120 cm⁻¹. Impurity (Isonitrile): Strong, broad C≡N stretch at ~2150 cm⁻¹. |
| ¹H NMR Spectroscopy | Structural confirmation, purity | Product: Terminal alkyne proton (triplet, ~2.0 ppm), two methylene groups. Isomerized Impurity: Appearance of new signals, such as a methyl doublet for 4-cyano-2-butyne. |
| ¹³C NMR Spectroscopy | Structural confirmation | Product: Two distinct sp-hybridized carbons (~70, 80 ppm) and the nitrile carbon (~118 ppm). |
Q: What are the critical safety precautions for this synthesis? A: Working with alkali metal cyanides is extremely hazardous and requires strict safety protocols.
-
Toxicity: Cyanides are highly toxic if ingested, inhaled, or absorbed through the skin. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-gloved), a lab coat, and safety goggles.
-
Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. All glassware must be free of acid residue.
-
Quenching and Waste Disposal: All residual cyanide in the reaction vessel and aqueous waste must be quenched before disposal. This is typically done by treating the waste with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate ion. Follow your institution's specific hazardous waste disposal procedures.
References
- Wikipedia. (n.d.). Alkyne.
- ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes.
- YouTube. (2024). Preparation of Alkynes, Part 6: By Isomerization and Metathesis.
- Wikipedia. (n.d.). Kolbe nitrile synthesis.
- YouTube. (2018). Alkyne Isomerization.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
Technical Support Center: Troubleshooting Failed 4-Cyano-1-butyne Reactions
Welcome to the technical support center for 4-cyano-1-butyne. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during reactions involving this versatile bifunctional reagent. By understanding the interplay between its terminal alkyne and nitrile functionalities, you can optimize your reaction conditions and achieve consistent, high-yield results.
Introduction: The Duality of this compound
This compound is a valuable building block in organic synthesis, prized for its ability to participate in a wide array of chemical transformations. Its structure features two key reactive sites: a terminal alkyne, ready for classic C-C bond-forming reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click" chemistry), and a nitrile group, which can be hydrolyzed, reduced, or used as a directing group.[1][2] This dual functionality, however, can also be a source of experimental challenges. Side reactions, catalyst inhibition, and incomplete conversions are common hurdles. This guide provides a structured, causality-driven approach to troubleshooting these issues.
Section 1: Pre-Reaction Troubleshooting & Best Practices
Proactive measures are the bedrock of successful synthesis. Before charging your flask, addressing these common pre-reaction oversights can prevent many downstream failures.
FAQ: How should I store and handle this compound?
Proper storage is critical for maintaining the integrity of this compound. It should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent degradation and polymerization. The terminal alkyne is susceptible to oxidative homocoupling, and the compound itself can be sensitive to moisture and strong acids or bases. Always use clean, dry glassware and handle the reagent with inert-atmosphere techniques (e.g., Schlenk line or glovebox) for best results.
FAQ: My reaction is sluggish. Could my reagent be impure?
Absolutely. Impurities can significantly hinder reaction kinetics. The most common detrimental impurity is the homocoupled dimer (1,3-diyne), formed via oxidative Glaser coupling.[3]
Protocol 1: Rapid Quality Control of this compound
-
Sample Preparation: Dissolve a small amount of your this compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: Acquire a proton NMR spectrum.
-
Expected Signal: The terminal alkyne proton (H-C≡C) should appear as a triplet around 2.1-2.5 ppm.
-
Impurity Signal: The absence of this signal, or the presence of new signals in the olefinic or aromatic region, may indicate dimerization or other degradation.
-
-
TLC Analysis: Spot the material on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The presence of multiple spots indicates impurities. The homocoupled dimer is typically less polar than the starting material.[4]
If impurities are detected, purification by flash column chromatography or distillation under reduced pressure is recommended.[5][6][7]
Section 2: Common Reaction Failure Modes (Q&A Format)
This section addresses specific problems you might encounter during your experiment. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low to No Product Yield
You've run the reaction, and TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture with very little desired product.
Potential Cause A: Catalyst Inactivation (Cross-Coupling Reactions)
-
The "Why": In palladium-catalyzed reactions like the Sonogashira coupling, the active Pd(0) catalyst is highly sensitive to oxygen.[8] Oxygen can oxidize the Pd(0) to inactive Pd(II) and also promotes the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material and copper co-catalyst.[9][10]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. The freeze-pump-thaw method (3 cycles) is superior to simple sparging with inert gas.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen balloon/Schlenk line).[11]
-
Catalyst Health: Use fresh, high-quality palladium and copper catalysts. If you suspect your Pd(PPh₃)₂Cl₂ has degraded, consider using a more stable precatalyst like Pd₂(dba)₃ with an appropriate phosphine ligand.[12]
-
Potential Cause B: Ineffective Base or Solvent
-
The "Why": In Sonogashira and other base-mediated reactions, the base's role is to deprotonate the terminal alkyne to form the reactive acetylide.[1][8] If the base is too weak, wet, or sterically hindered, this deprotonation will be slow or incomplete. The solvent must also fully solubilize all reagents to ensure an effective reaction concentration.
-
Solution:
-
Base Selection: For Sonogashira couplings, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[13] Ensure the amine is distilled and dry. For copper-free variants, stronger non-coordinating bases like K₂CO₃ or Cs₂CO₃ may be required.[12]
-
Solvent System: Use dry, anhydrous solvents. While TEA can sometimes serve as both base and solvent, co-solvents like THF, DMF, or acetonitrile can improve solubility and reaction rates.[1]
-
Potential Cause C: Issues in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
The "Why": The CuAAC "click" reaction relies on a catalytic amount of Cu(I). If the Cu(I) is oxidized to Cu(II) or sequestered by other species in the mixture, the reaction will halt.[14][15]
-
Solution:
-
Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate the active Cu(I) species from any Cu(II) that forms.[15]
-
Ligand Choice: Use a stabilizing ligand for the copper, such as TBTA or THPTA, to prevent copper precipitation and improve catalytic turnover.
-
Buffer and Additives: Avoid high concentrations of buffers that can chelate copper, such as Tris.[14][16] If your substrate has functional groups that can bind copper (e.g., thiols), consider using a sacrificial metal like Zn(II) or increasing the copper and ligand loading.[14]
-
Problem 2: Significant Formation of Side Products
Your desired product is present, but it's contaminated with one or more major byproducts, complicating purification and reducing yield.
Potential Cause A: Alkyne Homocoupling (Glaser Coupling)
-
The "Why": As mentioned, in the presence of copper(I) and an oxidant (like trace oxygen), terminal alkynes readily couple to form symmetrical 1,3-diynes.[3][9][17] This is often the most common side reaction in Sonogashira and other copper-co-catalyzed reactions.[18]
-
Solution:
-
Minimize Oxygen: Rigorous degassing is the primary defense.[9]
-
Copper-Free Conditions: If homocoupling is persistent, switch to a copper-free Sonogashira protocol. These methods often use specific palladium catalysts and bulky phosphine ligands that can facilitate the reaction without a copper co-catalyst.[12]
-
Control Reagent Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Potential Cause B: Unwanted Reactions of the Nitrile Group
-
The "Why": The nitrile group is generally robust but can undergo hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.[19][20][21][22]
-
Solution:
-
Moderate pH: Avoid strongly acidic or basic conditions if possible. If a strong base is required for alkyne deprotonation, use milder temperatures and shorter reaction times.
-
Protecting Groups: If nitrile reactivity is unavoidable, consider protecting it, though this adds steps to the synthesis.
-
Palladium Coordination: Be aware that in some palladium-catalyzed systems, the nitrile group can act as a directing group or coordinate to the metal center, potentially influencing reactivity or leading to unexpected pathways.[23][24][25]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing a failed reaction involving this compound.
Sources
- 1. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biopacificmip.org [biopacificmip.org]
- 7. escholarship.org [escholarship.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jmcct.com [jmcct.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. synarchive.com [synarchive.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. byjus.com [byjus.com]
- 23. researchgate.net [researchgate.net]
- 24. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nitrile hydration catalysed by palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on 4-Cyano-1-butyne Reaction Rates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-cyano-1-butyne. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in modulating reaction rates and outcomes. My aim is to move beyond simple protocols and provide a framework for rational solvent choice based on mechanistic principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during experimental design involving this compound.
Q1: What are the primary factors to consider when selecting a solvent for reactions with this compound?
A1: The selection of a solvent is a critical parameter that can dictate the success or failure of a reaction.[1] For this compound, which features both a terminal alkyne and a nitrile group, you must consider several factors:
-
Reaction Mechanism: Is your reaction proceeding through a polar, charged transition state (like in many nucleophilic additions or SN1-type reactions), or is it a concerted, less polar mechanism (like some cycloadditions)? The solvent's primary role is to stabilize or destabilize reactants, intermediates, and transition states.[2][3]
-
Solute Solubility: All reactants, catalysts, and reagents must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture.
-
Solvent Polarity & Type: Solvents are broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, DMF, acetonitrile), and non-polar (e.g., toluene, hexanes). The ability of the solvent to form hydrogen bonds or stabilize charges through its dielectric constant is paramount.[3][4]
-
Inertness: The solvent should not participate in the reaction, leading to side products. For instance, protic solvents can be problematic in reactions involving strong bases or organometallics.
Q2: How does solvent polarity, quantified by the dielectric constant, generally impact reaction rates?
A2: The dielectric constant (ε) is a measure of a solvent's ability to separate charges. A high dielectric constant indicates a polar solvent.[3] The effect on reaction rate depends on the change in charge distribution between the reactants and the transition state:
-
Transition State More Polar than Reactants: If the transition state involves charge separation or concentration (e.g., SN1 reactions, many 1,3-dipolar cycloadditions), a polar solvent will stabilize it more than the reactants, thus lowering the activation energy and accelerating the reaction.[2][3][5]
-
Reactants More Polar than Transition State: If the transition state involves charge dispersal, a polar solvent will stabilize the reactants more, increasing the activation energy and slowing the reaction.
-
No Change in Polarity: For nonpolar, concerted reactions, solvent polarity often has a minimal effect on the rate, although solubility remains a key factor.
Q3: Are there any specific solvents or solvent types to avoid when working with this compound?
A3: Yes. While dependent on the specific reaction, some general guidelines apply:
-
Strongly Basic or Nucleophilic Solvents: Avoid these if your reaction involves electrophilic centers other than the intended ones, as the solvent itself could react.
-
Protic Solvents with Organometallics: When using Grignard reagents or organolithiums to deprotonate the terminal alkyne of this compound, protic solvents like water or alcohols will quench the organometallic reagent instantly.[6]
-
Wet Solvents: Traces of water can have a dramatic impact on many reactions.[1] Always use dry, anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics or certain catalysts.
Section 2: Troubleshooting Guide for Common Reactions
This section provides specific, problem-oriented advice in a question-and-answer format for common synthetic transformations of this compound.
Issue 1: Sluggish or Failed [3+2] Azide-Alkyne Cycloadditions (CuAAC or "Click Chemistry")
Q: My copper-catalyzed click reaction between this compound and an organic azide is giving poor yields and is very slow. I've tried using THF as the solvent. What's wrong?
A: This is a common issue often rooted in solvent choice. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant, proceeds through polar intermediates. Your choice of solvent must facilitate the stabilization of these species and keep the copper catalyst soluble and active.
Causality & Solution: While THF is a versatile solvent, it is only moderately polar. For CuAAC reactions, more polar solvents often give superior results.[7]
-
Recommended Solvents: A wide variety of solvents can be used, but polar aprotic solvents are often the most effective.[7] Consider switching to DMF or DMSO, which are excellent at solvating the copper catalyst and stabilizing polar intermediates.[7]
-
Biphasic Systems: For substrates with poor organic solvent solubility, a mixture of t-BuOH and water is a standard and highly effective system.[7] The organic co-solvent helps solubilize the reactants while the aqueous phase is ideal for the copper catalyst and sodium ascorbate.
-
Troubleshooting Steps:
-
Ensure your this compound and azide are pure.
-
Switch the solvent from THF to DMF or a 1:1 mixture of t-BuOH/H₂O.
-
Ensure your copper source (e.g., CuSO₄·5H₂O) and reducing agent (e.g., Sodium Ascorbate) are fresh and added correctly.
-
Issue 2: Low Regioselectivity or Poor Rates in Nucleophilic Additions
Q: I'm attempting a base-catalyzed Michael addition of a thiol to the alkyne of this compound. The reaction is slow in methanol, and I'm seeing some side products. How can the solvent improve this?
A: Your observation points to a classic solvent effect in nucleophilic reactions. The choice between a polar protic and a polar aprotic solvent directly influences the reactivity of your nucleophile.
Causality & Solution: In your current setup, the protic solvent (methanol) is likely hindering your reaction in two ways:
-
Nucleophile Caging: Polar protic solvents form a "cage" of hydrogen bonds around the anionic thiolate nucleophile.[4][8] This solvation shell stabilizes the nucleophile, making it less reactive, and sterically hinders its approach to the electrophilic alkyne.[4]
-
Proton Source: Methanol can act as a proton source, potentially participating in unwanted side reactions or affecting the equilibrium of the base catalysis.
To enhance the rate, you need to "free" your nucleophile. Switching to a polar aprotic solvent is the solution.
-
Recommended Solvents: Acetonitrile (ACN), DMF, or DMSO. These solvents will still solvate the cation of your base but will not form strong hydrogen bonds with the thiolate anion, leaving it "naked" and significantly more nucleophilic.[8][9] This results in a dramatic increase in reaction rate.[9]
-
Data Point: Studies on analogous thiol-yne additions show that reactions in polar solvents like methanol or acetonitrile can yield >80% in under 30 minutes, while water can lead to quantitative yields in just 5 minutes, demonstrating the powerful effect of solvent choice.[10]
Diagram of Solvent Effects on Nucleophiles
Caption: Solvent caging reduces nucleophilicity in protic media.
Issue 3: Inconsistent Results in Organometallic Reactions
Q: When I deprotonate this compound with n-BuLi in THF to form the acetylide, my subsequent reaction with an electrophile gives inconsistent yields. What could be the cause?
A: Inorganometallic chemistry, especially with potent reagents like n-butyllithium, solvent purity and reaction conditions are paramount. Inconsistency often points to trace contaminants or suboptimal complexation.
Causality & Solution: The mechanism of Grignard and organolithium reactions can be heavily influenced by the coordinating ability of the solvent.[11]
-
Solvent Purity is Non-Negotiable: THF is hygroscopic and can contain peroxides. Trace water will quench your n-BuLi, leading to lower-than-expected concentrations of your active acetylide. Always use freshly distilled or commercially available anhydrous THF from a sealed container.
-
Coordinating vs. Non-Coordinating Solvents: THF is a coordinating solvent; its oxygen atom complexes with the lithium cation, influencing the aggregation state and reactivity of the organometallic species. This is generally beneficial. Performing such a reaction in a non-coordinating solvent like toluene or hexanes would drastically change the reactivity, often for the worse, unless specific additives are used.[11]
-
Temperature Control: Ensure your deprotonation is performed at a low temperature (e.g., -78 °C) to prevent side reactions between the n-BuLi and the nitrile group or the solvent itself.
Workflow for Reproducible Organometallic Reactions
Caption: A rigorous workflow minimizes experimental variability.
Section 3: Key Experimental Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[12]
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the click reaction of this compound with a generic azide in a biphasic solvent system.
-
Materials:
-
This compound
-
Benzyl Azide (or other organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 eq), benzyl azide (1.05 eq), t-butanol (5 mL), and water (5 mL).
-
Stir the mixture vigorously to create an emulsion.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction flask, followed immediately by the copper sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography on silica gel.
-
Section 4: Data Summary Table
The table below summarizes the properties of common solvents and their general applicability to reactions involving this compound.
| Solvent | Dielectric Constant (ε at 25°C) | Type | General Recommendations & Considerations |
| Toluene | 2.4 | Non-polar | Good for reactions requiring high temperatures; poor at stabilizing ions. Suitable for some concerted cycloadditions or radical reactions. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Good general-purpose solvent. Excellent for organometallic reactions due to its coordinating ability.[11] Moderately effective for polar reactions. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Versatile solvent for a range of polarities. Volatility allows for easy removal. |
| Acetone | 21 | Polar Aprotic | Useful for SN2 reactions. Can be reactive itself (enolizable), so substrate compatibility must be checked. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Excellent for promoting reactions with "naked" anions and stabilizing charged intermediates.[3] Often a good choice for nucleophilic additions. |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | High boiling point. Excellent for SN2 and CuAAC reactions due to high polarity and ability to dissolve many salts.[7] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very high boiling point. One of the most polar aprotic solvents, exceptional at accelerating reactions involving anions.[3] |
| Ethanol | 24.6 | Polar Protic | Can slow reactions with strong nucleophiles due to H-bonding.[4][8] Can act as a proton source. Good for reactions requiring stabilization of highly charged transition states. |
| Water | 80.1 | Polar Protic | Excellent for stabilizing ionic intermediates and transition states.[3] Can be a superior solvent for some cycloadditions and nucleophilic additions if reactants are soluble.[10] |
Section 5: References
-
Fiveable. (n.d.). Solvent Effects Definition - Organic Chemistry Key Term. Retrieved from
-
Abraham, M. H., Grellier, P. L., Abboud, J. L. M., Doherty, R. M., & Taft, R. W. (n.d.). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. Retrieved from
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH. Retrieved from
-
Giernoth, R. (2011). Solvents and Solvent Effects in Organic Chemistry. ChemistryViews. Retrieved from
-
Wasserscheid, P., & Welton, T. (2022). Solvation Effects in Organic Chemistry. ACS Publications - American Chemical Society. Retrieved from
-
Frontier, A. (n.d.). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from
-
(n.d.). Solvent effects on the selectivity of ambimodal dipolar/Diels–Alder cycloadditions: A study using explicit solvation models. NIH. Retrieved from
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 19596-07-7). Retrieved from
-
Wikipedia. (n.d.). Solvent effects. Retrieved from
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. Retrieved from
-
Fisher Scientific. (2014). SAFETY DATA SHEET - this compound. Retrieved from
-
(2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. Retrieved from
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from
-
ResearchGate. (n.d.). Effect of Solvent on the Reaction. Retrieved from
-
Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for 1-Butyne in Catalysis Research. Retrieved from
-
Benchchem. (n.d.). Impact of solvent choice on 3-Butyne-1-thiol reaction kinetics. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Use of 1-Butyne in the Synthesis of Polymers and Fine Chemicals. Retrieved from
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Complex Molecules Starting from 1-Butyne. Retrieved from
-
(2025). On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. Retrieved from
-
(2018). Nucleophilicity and Solvent Effects. YouTube. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Purification of 4-Cyano-1-butyne from Reaction Mixtures
Welcome to the technical support guide for the purification of 4-Cyano-1-butyne (pent-4-ynenitrile). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the challenges associated with isolating this polar, functionalized molecule. Our focus is on practical, validated methods that ensure high purity and yield, grounded in established chemical principles.
Section 1: Critical Safety Protocols & Compound Characteristics
MANDATORY SAFETY PRECAUTIONS: Handling Cyanides
Question: What are the absolute essential safety precautions I must take when working with this compound?
Answer: Your safety is paramount. The toxicity of this compound is primarily associated with its nitrile group (CN), which is classified as acutely toxic if swallowed[1]. In the presence of acid, it can potentially release highly toxic and flammable hydrogen cyanide (HCN) gas[2][3]. Adherence to the following protocols is non-negotiable:
-
Engineering Controls: All handling of this compound, including weighing, transfers, and the entire purification process, must be conducted within a certified chemical fume hood[2][4].
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is required:
-
Gloves: Use double-gloving with nitrile gloves[2][4]. If direct contact is anticipated, thicker, chemical-resistant gloves are recommended. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory, especially when there is a risk of splashes[4].
-
Lab Attire: A flame-resistant lab coat and closed-toe shoes are required[2].
-
-
Acid-Free Environment: Never store or handle acids in the immediate vicinity of your cyanide-containing reaction, unless required by the protocol, and even then, with extreme caution[4].
-
Emergency Preparedness: Never work alone. Ensure colleagues are aware of your work. Have a lab-specific Standard Operating Procedure (SOP) for cyanide exposure, and if available, ensure access to a cyanide antidote kit and personnel trained in its administration[3][4].
-
Waste Disposal & Decontamination: All contaminated materials (glassware, wipes, silica) must be treated as hazardous cyanide waste. Decontaminate work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution[4].
Physical & Chemical Properties Profile
Question: What are the key physical properties of this compound that will influence my purification strategy?
Answer: Understanding the physicochemical properties of your target molecule is the foundation of an effective purification plan. This compound is a small, polar molecule, and its properties dictate the most suitable techniques for its isolation.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₅H₅N | [1][5] | Indicates a small molecule with a low molecular weight. |
| Molecular Weight | 79.10 g/mol | [1][6] | Relevant for mass spectrometry and molar calculations. |
| Boiling Point | ~60 °C at 0.013 bar (~10 mmHg) | [5] | The low boiling point under vacuum makes vacuum distillation a highly viable purification method for separating it from non-volatile impurities. Avoids thermal decomposition at atmospheric pressure. |
| Calculated logP | 0.923 | [6] | The positive logP value indicates it is more soluble in octanol than water, but the value is low enough to suggest significant polarity. This makes it suitable for extraction into moderately polar organic solvents like ethyl acetate but also highlights potential challenges in normal-phase chromatography. |
| Functional Groups | Terminal Alkyne, Nitrile | [7] | The nitrile group imparts significant polarity. The terminal alkyne proton is weakly acidic and can interact with certain metals. Both groups can chelate to metal ions. |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing causal analysis and actionable solutions.
Question: My crude reaction mixture contains inorganic salts and a high-boiling solvent (e.g., DMF, DMSO). What is the best initial cleanup step?
Answer: The most effective first step is a liquid-liquid extraction.
-
Rationale: This procedure leverages the difference in solubility between your organic product and the inorganic salts. This compound, with its moderate polarity, will preferentially dissolve in an organic solvent, while inorganic salts (e.g., KCN, NaCl) will remain in the aqueous phase. High-boiling polar aprotic solvents like DMF and DMSO can also be removed by washing the organic layer multiple times with water and/or a brine solution.
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which helps to break the emulsion.
-
Poor Partitioning: If you suspect your product is partially remaining in the aqueous layer (due to its polarity), perform multiple extractions (e.g., 3-4 times) with fresh organic solvent and combine the organic layers.
-
Question: I ran a flash column on silica gel, but my product is streaking badly on the TLC plate and I'm getting poor separation. Why is this happening and how can I fix it?
Answer: This is a classic problem when purifying polar compounds on standard silica gel[8].
-
Causality: The highly polar nitrile group in this compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow, uneven movement up the TLC plate or through the column, resulting in significant tailing or "streaking."
-
Solutions & Protocols:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for purifying polar compounds that are too polar for normal-phase but not well-retained in reversed-phase[9]. It uses a polar stationary phase (like silica or an amino-bonded phase) with a reversed-phase solvent system (e.g., acetonitrile/water)[9][10]. Water acts as the strong solvent.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. You must first test the stability of your compound on alumina with a small sample.
-
Modify the Mobile Phase: For silica gel, adding a small amount of a polar modifier can improve peak shape. For neutral or slightly acidic compounds like this, adding 1-2% methanol or isopropanol to a dichloromethane or ethyl acetate/hexane eluent can help.
-
Question: I tried to purify my compound by distillation, but I recovered very little product. What could have gone wrong?
Answer: Low recovery from distillation can stem from several issues.
-
Causality & Solutions:
-
Inadequate Vacuum: The boiling point of this compound is relatively high at atmospheric pressure, and it may decompose. A deep vacuum (e.g., <10 mmHg) is necessary to lower the boiling point to a safe temperature (~60 °C)[5]. Ensure your vacuum pump is working efficiently and all seals are tight.
-
Product Volatility: The compound is volatile. If you are removing the extraction solvent (e.g., ethyl acetate) on a rotary evaporator, do not use excessive vacuum or heat, and do not leave it on for an extended period after the solvent appears to be gone.
-
System Leaks: Even a small leak in your distillation apparatus will prevent the system from reaching the necessary low pressure. Check all glass joints and tubing carefully.
-
Section 3: Step-by-Step Purification Protocols
Protocol 1: Vacuum Distillation
This method is ideal for separating this compound from non-volatile impurities such as salts, catalysts, and high-boiling solvents after an initial workup.
-
Preparation: Ensure the crude product has been subjected to an aqueous workup to remove inorganic salts. The organic extract should be thoroughly dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent carefully removed via rotary evaporation (with minimal heat).
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use high-vacuum grease on all joints to ensure a good seal. Place a stir bar in the distillation flask.
-
Distillation:
-
Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Begin stirring and slowly apply the vacuum.
-
Once a stable, low pressure (<10 mmHg) is achieved, gently heat the distillation flask using an oil bath.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at approximately 60-65 °C at ~10 mmHg[5].
-
-
Completion: Once the desired fraction is collected, remove the heat source first, then allow the system to cool before slowly and carefully releasing the vacuum.
Protocol 2: HILIC Flash Column Chromatography
This is a powerful method for separating this compound from impurities with similar polarity.
-
Stationary Phase: Use a pre-packed silica gel column or pack your own.
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly stronger solvent like pure acetonitrile.
-
Mobile Phase: A typical HILIC solvent system is a gradient of water in acetonitrile (MeCN).
-
Solvent A: Acetonitrile (MeCN)
-
Solvent B: Deionized Water
-
-
Elution Protocol:
-
Equilibrate the column with 98:2 MeCN:Water.
-
Load the sample onto the column.
-
Run a gradient from 98:2 MeCN:Water to 80:20 MeCN:Water over 10-15 column volumes.
-
Collect fractions and analyze by TLC or LC-MS.
-
-
Post-Purification: Combine the pure fractions. Removing the water/acetonitrile mixture can be achieved by rotary evaporation, followed by lyophilization (freeze-drying) to remove the final traces of water.
Section 4: Visual Workflow and Decision Making
Purification Method Selection Guide
The following diagram provides a decision-making framework to help you choose the most appropriate purification strategy based on the nature of your crude reaction mixture.
Caption: Decision tree for selecting a purification strategy.
General Purification Workflow
This diagram illustrates the logical flow of operations from a crude reaction mixture to the final, pure compound.
Caption: A generalized experimental workflow for purification.
References
- Division of Research Safety, University of Illinois. (2014). Cyanides.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 19596-07-7).
- 911Metallurgist. (2018). Cyanide Safety.
- Stanford Environmental Health & Safety. (n.d.).
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- Bickler, B. (2023).
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- Waters Blog. (2025).
- Master Organic Chemistry. (2011).
Sources
- 1. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. This compound [webbook.nist.gov]
- 6. This compound (CAS 19596-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Preventing Uncontrolled Polymerization of 4-Cyano-1-butyne
Welcome to the technical support resource for 4-Cyano-1-butyne. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional molecule. This compound is a valuable building block due to its terminal alkyne and nitrile moieties, enabling a wide range of synthetic transformations. However, these same functional groups impart a significant reactivity that can lead to unintended and potentially hazardous polymerization. This document provides in-depth, field-proven insights and troubleshooting guidance to ensure its safe and effective use in your experiments.
Section 1: Understanding the Risk - Why Does this compound Polymerize?
This section addresses the fundamental chemical properties of this compound that contribute to its reactivity and potential for uncontrolled polymerization.
Q1: What makes this compound so susceptible to polymerization?
A: The susceptibility of this compound to polymerization stems from the presence of two highly reactive functional groups: a terminal alkyne (C≡CH) and a nitrile (C≡N).[1][2]
-
The Terminal Alkyne: The carbon-carbon triple bond is electron-rich and can readily participate in addition reactions. It is the primary site for polymerization, which can be initiated by various stimuli. Terminal alkynes are generally less stable than internal alkynes.[3][4]
-
The Nitrile Group: While the nitrile group is generally less prone to polymerization than the alkyne, it is an electron-withdrawing group that can influence the reactivity of the molecule. In certain conditions, particularly involving anionic initiators or specific transition metals, the nitrile group can also participate in oligomerization or polymerization.[5][6]
The combination of these groups in one molecule creates a compound that must be handled with a clear understanding of its potential reaction pathways to avoid unwanted side reactions.
Q2: What are the primary mechanisms of polymerization for this molecule?
A: Uncontrolled polymerization of this compound can proceed through several mechanisms, often triggered by common laboratory conditions.
-
Free-Radical Polymerization: This is one of the most common pathways for unsaturated monomers. It can be initiated by heat, UV light, or the presence of radical-generating species like peroxides (which can form upon exposure to air).[7][8][9] At elevated temperatures, this process can accelerate and lead to the formation of intractable, cross-linked material.[7]
-
Transition-Metal-Catalyzed Polymerization: Trace amounts of transition metals are potent catalysts for alkyne polymerization.[10] Contaminants such as iron from rust, copper from fittings, or residual catalysts from previous reactions in the glassware can initiate polymerization through mechanisms like polycoupling or metathesis.[10][11]
-
Anionic Polymerization: The hydrogen on the terminal alkyne is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide anion.[4] If not controlled, this anion could potentially initiate anionic polymerization. Furthermore, the nitrile group, similar to that in acrylonitrile, can be susceptible to anionic polymerization initiated by strong nucleophiles.[12][13]
-
"Popcorn" Polymerization: This is a particularly hazardous, auto-catalytic process that forms a solid, insoluble, cross-linked polymer that resembles popcorn.[14] It is often initiated by oxygen, rust, or existing polymer "seeds" and can grow rapidly, leading to dangerous pressure buildup and equipment failure.[14][15][16]
Q3: What are the most common triggers for accidental polymerization in a lab setting?
A: In a typical research environment, polymerization is most often initiated by one or more of the following triggers:
-
Heat: Storing the material near heat sources or local overheating during a reaction.
-
Air (Oxygen): Improper storage or handling that allows air into the container can lead to peroxide formation, which are potent radical initiators.[14][16]
-
Light: Storing the material in clear containers exposed to ambient or UV light.
-
Contamination: Using non-passivated metal equipment (especially copper or iron/steel), or using glassware that has not been scrupulously cleaned of trace metals or base residues.
-
Improper Storage Duration: Storing the uninhibited monomer for extended periods, even under ideal conditions, increases the risk.
Caption: Primary triggers and pathways leading to uncontrolled polymerization.
Section 2: Troubleshooting Guide
This section is designed to help you identify and respond to a polymerization event.
Q4: My sample of this compound has become viscous or contains solid particles. What happened?
A: An increase in viscosity or the appearance of solids are definitive signs that polymerization has occurred. The material is no longer pure and should be handled with extreme caution. Do not attempt to heat or distill the sample, as this can accelerate the reaction, leading to a dangerous runaway scenario. The material should be stabilized (see Q5) and disposed of according to your institution's hazardous waste protocols.
Q5: I observed rapid heat generation (an exotherm) during my reaction. Is this polymerization?
A: A sudden, unplanned exotherm is a critical warning sign of a runaway polymerization reaction. Polymerization is almost always an exothermic process. If this occurs, your immediate priority is safety.
-
If it is safe to do so, immediately cool the reaction vessel with an ice bath.
-
If the reaction is in the early stages, add a quenching agent/inhibitor (see Protocol 3).
-
Alert personnel in the area and be prepared to evacuate. If the reaction cannot be controlled, use a blast shield and evacuate the fume hood.
Q6: How can I confirm if unwanted polymer has formed?
A: Beyond visual inspection (viscosity, solids), you can use analytical techniques on a small, carefully taken aliquot.
-
NMR Spectroscopy: Polymer formation will be evident by significant broadening of peaks in the ¹H and ¹³C NMR spectra. The sharp signals corresponding to the monomer will decrease in intensity or be obscured.
-
FT-IR Spectroscopy: While the functional groups may still be present, you will observe significant peak broadening. The C≡C stretch (around 2100-2260 cm⁻¹) and C≡N stretch (around 2200-2260 cm⁻¹) may change in shape and intensity.
Section 3: Proactive Prevention - Best Practices
The most effective strategy is prevention. This section outlines the essential practices for safe storage and handling.
Q7: What are the ideal storage conditions for this compound?
A: To minimize the risk of polymerization, this compound should be stored with the following precautions:
-
Temperature: Store in a refrigerator at 2-8°C. Avoid freezing, which can cause inhibitor crystallization and create localized uninhibited monomer.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to strictly exclude oxygen.[17]
-
Light: Always store in an amber or opaque container to protect from light.
-
Inhibitor: Ensure the material contains an appropriate inhibitor. Commercial sources may or may not add an inhibitor; it is your responsibility to verify and add one if necessary for storage.
Q8: Which chemical inhibitors should I add for safe storage, and at what concentration?
A: A combination of inhibitors is often most effective. For a multifunctional monomer like this compound, a free-radical inhibitor is essential.
| Inhibitor Type | Example Compound(s) | Recommended Concentration (ppm) | Mechanism of Action |
| Phenolic | Hydroquinone (HQ), 4-tert-Butylcatechol (TBC) | 100 - 200 ppm | Chain-transfer agent that intercepts radical species. Requires a small amount of oxygen to be effective. |
| Stable Free Radical | 4-Hydroxy-TEMPO (4-HT) | 50 - 150 ppm | Acts as a radical scavenger, directly terminating growing polymer chains. Does not require oxygen.[18] |
| Aromatic Amine | N,N'-Di-sec-butyl-p-phenylenediamine | 100 - 200 ppm | Functions as an antioxidant and radical scavenger, particularly effective at higher temperatures.[19] |
Note: It is often best practice to use a phenolic inhibitor in combination with a stable free radical like 4-HT for comprehensive protection.
Q9: What are the best practices for handling this compound before and during an experiment?
A: Adherence to strict handling protocols is critical.
-
Work Under Inert Atmosphere: Whenever possible, transfer the monomer using syringe techniques under a nitrogen or argon atmosphere to prevent oxygen exposure.[17]
-
Use Clean Glassware: Ensure all glassware is scrupulously clean. If there is any concern about metal residues, wash glassware with an acid bath (e.g., aqua regia or Nochromix®) followed by thorough rinsing with deionized water and oven drying.
-
Avoid Incompatible Materials: Do not use equipment with copper, brass, or bronze components. Use stainless steel, glass, or PTFE for all transfer lines and reaction components.
-
Minimize Heat: When performing reactions, use a well-controlled heating mantle or oil bath. Monitor the internal reaction temperature closely. Never heat the neat monomer.
Caption: A workflow for the safe handling and use of this compound.
Section 4: Experimental Protocols
Protocol 1: Procedure for Inhibitor Addition to Commercial this compound
-
Objective: To stabilize neat this compound for storage.
-
Materials: this compound, 4-Hydroxy-TEMPO (4-HT), amber storage vial with a PTFE-lined cap, inert gas (N₂ or Ar).
-
Procedure:
-
Calculate the mass of 4-HT required to achieve a final concentration of 100 ppm (e.g., for 10 g of monomer, add 1 mg of 4-HT).
-
In a fume hood, briefly open the monomer container and add the calculated amount of 4-HT.
-
Flush the headspace of the container with N₂ or Ar for 30-60 seconds.
-
Quickly seal the container, wrap the cap with parafilm, and gently swirl to dissolve the inhibitor.
-
Label the container clearly, indicating the inhibitor added and the date.
-
Place in refrigerated storage (2-8°C).
-
Protocol 2: Procedure for Removing Inhibitors Prior to a Controlled Reaction
-
Objective: To obtain pure, uninhibited monomer for immediate use in a reaction where the inhibitor would interfere.
-
Materials: Inhibited this compound, basic alumina, glass column, collection flask.
-
Procedure:
-
WARNING: Uninhibited monomer is highly reactive. This procedure should only be performed immediately before the monomer is to be used. Never store uninhibited monomer.
-
Prepare a small chromatography column by packing a plug of glass wool into a Pasteur pipette and adding a 2-3 cm column of activated basic alumina.
-
Under an inert atmosphere, pass the required amount of inhibited monomer through the alumina column, collecting the purified monomer in a clean, dry, inerted flask.
-
Use the purified monomer in your reaction without delay.
-
Protocol 3: Emergency Quenching of a Runaway Reaction
-
Objective: To rapidly terminate an uncontrolled polymerization.
-
Materials: Quenching solution (e.g., a 1% solution of 4-Hydroxy-TEMPO in a solvent compatible with the reaction, like THF or Toluene).
-
Procedure:
-
If a reaction begins to exotherm uncontrollably, and it is safe to do so, immediately begin cooling the reaction vessel with an ice/water or dry ice/acetone bath.
-
Add a significant portion of the quenching solution directly to the reaction mixture. The goal is to introduce a high concentration of inhibitor to scavenge the radical species.
-
Once the temperature is under control, the reaction should be stopped and disposed of properly. Do not attempt to isolate the product.
-
Section 5: Frequently Asked Questions (FAQs)
Q10: Can I distill this compound?
A: Distillation is not recommended. Heating the neat monomer, even under vacuum, significantly increases the risk of explosive polymerization.[5][16] If high purity is required, passing the material through a plug of basic alumina (Protocol 2) is a much safer alternative to distillation.
Q11: Are there specific materials I should avoid for my reaction setup?
A: Yes. Avoid all copper, brass, and bronze fittings, as copper can catalyze both alkyne coupling and polymerization.[11] Also avoid strong bases unless they are part of a controlled reaction, as they can deprotonate the terminal alkyne and initiate anionic polymerization.[4] Ensure any plastics used (e.g., tubing) are chemically compatible and free of plasticizers that could leach into the reaction.
Q12: My reaction involves a transition metal catalyst. What extra precautions should I take?
A: When using a transition metal catalyst (e.g., for a controlled coupling or cyclization), it is crucial to ensure the reaction conditions do not favor polymerization.
-
Use Fresh Monomer: Always use freshly purified monomer (inhibitor removed) to prevent side reactions from unknown species.
-
Control Stoichiometry: Add the this compound slowly to the reaction mixture containing the catalyst and other reagents, rather than adding the catalyst to the neat monomer. This keeps the instantaneous concentration of the monomer low.
-
Maintain Temperature Control: Be vigilant about monitoring the reaction temperature. Many catalytic cycles are exothermic, and this heat can trigger unwanted radical polymerization if not properly managed.
References
- Hawker, C. J., & Dao, J. (1998). Alkyne-Functional Homopolymers and Block Copolymers through Nitroxide-Mediated Free Radical Polymerization of 4-(Phenylethynyl)styrene. Macromolecules, 31(8), 2534–2542. [Link]
- Zhang, J., & Zhu, R. (2020). Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers. Chinese Journal of Chemistry, 38(10), 1047-1058. [Link]
- Newsom, R. A. (1966). U.S. Patent No. 3,267,132. U.S.
- Wu, B., et al. (2023). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. Journal of the American Chemical Society, 145(4), 2236–2242. [Link]
- TotalEnergies. (n.d.).
- Zhang, C., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 12(12), 3001. [Link]
- ResearchGate. (n.d.). Polymer Functionalization by Free Radical Addition to Alkynes. [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- Li, Y., et al. (2022). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. Molecules, 27(19), 6260. [Link]
- Roling, P. V. (2002). WO Patent No. 2002088055A1.
- Wu, B., et al. (2023). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. Journal of the American Chemical Society. [Link]
- Liu, Y., et al. (2020). Conjugated polymers developed from alkynes. National Science Review, 7(3), 636–648. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 19596-07-7). [Link]
- SlideShare. (2020). Transition Metal Alkynes: Bonding, Syntheses and Reactions. [Link]
- Arnold & Itkin LLP. (2019).
- Calleja, J., & Carretero, J. C. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
- Center for Chemical Process Safety. (1995).
- Butler, G. B. (1992). CA Patent No. 2101522C.
- Villalobos, M., et al. (2021). Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. Molecules, 26(6), 1735. [Link]
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]
- European Patent Office. (1998).
- Gieshoff, T., et al. (2022). Electrochemical Homo- and Cross-Annulation of Alkynes and Nitriles for the Regio- and Chemoselective Synthesis of 3,6-Diarylpyridines. ChemRxiv. [Link]
- The Chemistry Tutor. (2024).
- University of Calgary. (n.d.). Alkynes Stability. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]
- Chemistry Steps. (n.d.). Alkynes to Nitriles. [Link]
- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
- University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. Environmental Health & Safety. [Link]
- Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. [Link]
- Jana, U. K., & Maiti, S. (2021). Intramolecular alkyne insertion into the nitrile.
- Lockley, W. J. S., et al. (2009). Practical approaches to labelling terminal alkynes with deuterium. Journal of Labelled Compounds and Radiopharmaceuticals, 52(9), 401-406. [Link]
- ResearchGate. (n.d.).
- Mazzucco, S., et al. (2024). Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study.
- Mazzucco, S., et al. (2024). Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study.
- ResearchGate. (2024).
Sources
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amherst.edu [amherst.edu]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. US3267132A - Nitroso compounds as inhibitors of polymerization of unsaturated nitriles - Google Patents [patents.google.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. cdn.nufarm.com [cdn.nufarm.com]
- 13. m.youtube.com [m.youtube.com]
- 14. gccpo.org [gccpo.org]
- 15. WO2002088055A1 - Inhibition of popcorn polymer growth - Google Patents [patents.google.com]
- 16. 5 Dangers of Popcorn Polymer & What You Need to Know [arnolditkin.com]
- 17. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 18. nufarm.com [nufarm.com]
- 19. longchangchemical.com [longchangchemical.com]
Technical Support Center: Bayesian Optimization for Alkyne Reaction Conditions
Welcome to the technical support center for the application of Bayesian optimization to alkyne reaction conditions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging or looking to implement this powerful machine learning technique to accelerate their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical experience.
Introduction: Why Bayesian Optimization for Alkyne Chemistry?
Alkyne chemistry is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, functional materials, and complex molecular architectures. However, optimizing the conditions for these reactions—which often involve sensitive catalysts, a multitude of reagents, and competing reaction pathways—can be a resource-intensive and time-consuming endeavor. Traditional optimization methods, such as one-factor-at-a-time (OFAT) or even classical Design of Experiments (DoE), can be inefficient in navigating the vast and complex parameter space of these reactions.[1]
Bayesian optimization offers a data-driven, intelligent approach to this challenge.[2][3] By building a probabilistic model of the reaction landscape and using an acquisition function to strategically select the next most informative experiment, it balances the exploration of new, uncertain conditions with the exploitation of known high-performing regions.[2] This methodology has been shown to significantly reduce the number of experiments required to identify optimal reaction conditions, outperforming human experts in both efficiency and consistency.[2]
This guide will address the practical challenges and questions that arise when applying Bayesian optimization to the nuanced world of alkyne reactions.
Section 1: Getting Started - Experimental Design and Setup
This section will guide you through the initial steps of setting up a Bayesian optimization campaign for your alkyne reaction.
FAQ 1: How do I define the search space for my alkyne reaction?
Defining a comprehensive yet reasonable search space is a critical first step. An overly broad space can be computationally expensive to explore, while a too-narrow space might exclude the true optimal conditions. Your search space should encompass all the variables you believe could influence the reaction outcome. These are typically categorized as follows:
-
Continuous Variables: These are parameters that can take any value within a defined range. For alkyne reactions, common examples include:
-
Temperature (°C): Define a range that is safe and accessible with your experimental setup.
-
Concentration (M): Specify the molarity of your reactants and any key reagents.
-
Reaction Time (minutes/hours): Set a practical timeframe for your experiments.
-
Equivalents of Reagents: The amount of base, additives, or coupling partners relative to the limiting reagent.
-
-
Categorical Variables: These are discrete choices from a predefined list. For alkyne reactions, these are often the most influential parameters:
-
Solvent: Select a diverse set of solvents with varying polarities and coordinating abilities that are known to be effective for the specific alkyne reaction class (e.g., polar aprotic like DMF, THF, or nonpolar like toluene for Sonogashira couplings).[4][5]
-
Ligand: For metal-catalyzed reactions like Sonogashira or C-H functionalization, the choice of ligand is paramount. Include a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties.
-
Base: The choice of base can dramatically affect reaction outcomes. Include both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DIPEA) bases.
-
Catalyst Precursor: If you are screening different metal sources or oxidation states (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Copper Source (for Sonogashira): Include common sources like CuI.
-
Table 1: Example Search Space Definition for a Sonogashira Coupling Reaction
| Parameter | Type | Range/Options | Rationale |
| Temperature | Continuous | 25 - 120 °C | Covers room temperature to typical reflux conditions for common solvents. |
| Aryl Halide Conc. | Continuous | 0.05 - 0.2 M | Explores the impact of reactant concentration on reaction rate and side reactions. |
| Ligand | Categorical | PPh₃, XPhos, SPhos, DavePhos | A selection of common phosphine ligands with varying steric bulk and electron-donating ability. |
| Base | Categorical | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Includes both inorganic and organic bases to probe different reaction mechanisms. |
| Solvent | Categorical | Toluene, DMF, THF, Acetonitrile | A set of solvents with varying polarities and coordinating properties.[4][5] |
| Equivalents of Base | Continuous | 1.1 - 3.0 | Investigates the effect of base stoichiometry on the reaction outcome. |
Workflow for Defining the Search Space
Caption: A workflow for defining the experimental search space.
FAQ 2: How many initial experiments should I run before starting the Bayesian optimization loop?
Bayesian optimization algorithms require an initial set of data points to build the first surrogate model of your reaction landscape. A common practice is to start with a small number of randomly selected experiments from your defined search space.
-
Rule of Thumb: A good starting point is 5-10 initial experiments.[6] This provides enough data for the model to begin identifying trends without being excessively resource-intensive.
-
Latin Hypercube Sampling (LHS): For a more systematic approach than pure random selection, consider using Latin Hypercube Sampling. LHS ensures that the initial experiments are well-distributed across the entire parameter space, which can lead to a more accurate initial model.
The goal of these initial experiments is to provide a diverse set of data points that capture the variability of the reaction outcomes across the search space.
Section 2: Troubleshooting Common Issues in Alkyne Reaction Optimization
This section addresses specific problems you might encounter during your Bayesian optimization campaign and provides actionable solutions.
Q1: My optimization is not converging to a high yield, and the model seems to be exploring random conditions. What's going on?
This is a common issue that can stem from several sources. Let's break down the potential causes and solutions.
Potential Cause 1: Poor Feature Representation (Featurization)
The way you represent your categorical variables (like ligands and solvents) numerically can significantly impact the model's ability to learn the structure-activity relationships.[7] If the features don't capture the relevant chemical properties, the model will struggle to make accurate predictions.
-
Solution: Use Chemically Meaningful Descriptors. Instead of simple one-hot encoding for all categorical variables, consider using calculated molecular descriptors that capture their key properties.
-
For Phosphine Ligands: Use descriptors like cone angle (a measure of steric bulk) and Tolman electronic parameter (a measure of electron-donating ability). More advanced descriptors can be derived from computational chemistry, such as the percent buried volume (%Vbur).[8][9]
-
For Solvents: Use properties like dielectric constant, dipole moment, and hydrogen bond acidity/basicity parameters.[4]
-
Table 2: Comparison of Featurization Methods for Phosphine Ligands
| Featurization Method | Description | Pros | Cons |
| One-Hot Encoding | Creates a binary vector for each ligand. | Simple to implement. | Does not capture chemical similarity between ligands. |
| Physicochemical Descriptors | Uses calculated properties like cone angle and %Vbur.[8] | Captures steric and electronic properties, allowing the model to generalize. | Requires calculation of descriptors. |
| Graph-Based Representations | Uses the molecular graph of the ligand as input to a neural network. | Can learn complex, non-linear relationships. | Requires more data and computational resources. |
Potential Cause 2: The "Cold Start" Problem
In the initial stages of optimization, the model has very limited data, which can lead to an inaccurate surrogate model and poor suggestions for the next experiments.[10]
-
Solution 1: Increase the Initial Dataset Size. If you consistently face this issue, consider increasing the number of initial random experiments to 15-20 to provide the model with a better starting point.
-
Solution 2: Multi-task Bayesian Optimization. If you have data from similar alkyne reactions, you can use multi-task Bayesian optimization to leverage this historical data and warm-start your model. This can significantly improve the quality and speed of the optimization.[11][12]
Potential Cause 3: Noisy Experimental Data
High levels of noise in your experimental data (e.g., from analytical errors or poor reaction reproducibility) can confuse the model and hinder convergence.[10][13][14][15]
-
Solution: Replicate Key Experiments. If the model suggests an experiment that gives an unexpectedly high or low yield, consider replicating it to confirm the result. Bayesian optimization frameworks can be configured to handle noisy data by modeling the noise level.
Troubleshooting Workflow for Non-Converging Optimization
Caption: A decision tree for troubleshooting non-converging optimizations.
Q2: My reaction is producing significant side products (e.g., homocoupling, polymerization). How can I guide the optimization to minimize these?
This is a very common challenge in alkyne chemistry. Standard Bayesian optimization focuses on a single objective (e.g., maximizing the yield of the desired product). The formation of side products can be addressed by reframing the optimization problem.
Solution 1: Multi-Objective Bayesian Optimization
Instead of optimizing for a single value, you can optimize for multiple objectives simultaneously. For example, you could aim to:
-
Maximize the yield of the desired product.
-
Minimize the yield of a key side product (e.g., the Glaser-Hay homocoupling product).
Multi-objective Bayesian optimization algorithms will then seek to find the Pareto front, which represents the set of reaction conditions that offer the best trade-offs between these competing objectives.
Solution 2: Define a Custom Merit Function
If you can quantify the "desirability" of a reaction outcome as a single number, you can use a custom merit function as your optimization target. For example, you could define a merit function that rewards high yield of the desired product while penalizing the formation of side products:
Merit = (Yield of Product A) - w * (Yield of Side Product B)
where w is a weighting factor that you can adjust based on the importance of suppressing the side product.
Case Study: Optimizing Glaser-Hay Bioconjugations
In Glaser-Hay couplings for bioconjugation, a common problem is protein degradation alongside the desired coupling reaction.[16][17][18][19] A multi-objective optimization approach could be used to maximize the coupling efficiency while minimizing protein degradation, which can be quantified by techniques like SDS-PAGE.[16]
Section 3: Interpreting the Results and Gaining Chemical Insight
Beyond finding the optimal conditions, Bayesian optimization can provide valuable insights into the underlying chemistry of your alkyne reaction.
FAQ 3: How can I use the surrogate model to understand my reaction?
The surrogate model (often a Gaussian Process) is a statistical representation of your reaction landscape. By analyzing this model, you can gain insights into how different parameters influence the reaction outcome.
-
Feature Importance Analysis: Many Bayesian optimization packages allow you to assess the importance of each feature in the model. This can reveal which parameters have the most significant impact on the yield. For example, you might find that for a particular Sonogashira coupling, the choice of ligand is far more important than the reaction temperature within the explored range.
-
Partial Dependence Plots (PDPs): These plots show the marginal effect of one or two features on the predicted outcome. For example, a PDP could visualize how the predicted yield changes as a function of temperature, while averaging over the effects of all other variables. This can help you understand the trends and optima for individual parameters.
FAQ 4: The optimizer has identified an unexpected set of "optimal" conditions. How should I interpret this?
This is one of the strengths of Bayesian optimization – its ability to explore the entire search space can lead to the discovery of non-intuitive reaction conditions that a human chemist might not have considered.
-
Trust the Data, but Verify: The algorithm's suggestion is based on the data it has seen. The first step is to run the suggested experiment and verify the result. If the high yield is reproducible, you may have discovered a novel set of conditions.
-
Analyze the Surrogate Model: Use the feature importance and partial dependence plots to understand why the model is predicting a high yield for this combination of parameters. This can lead to new hypotheses about the reaction mechanism. For example, the model might identify a synergistic interaction between a specific solvent and ligand that was not previously known.
-
Consider the "Exploration vs. Exploitation" Trade-off: The optimizer might suggest an experiment in a region of high uncertainty (exploration) that happens to give a high yield. As you provide more data in that region, the model will become more confident in its predictions.
By thoughtfully designing your experiments, troubleshooting effectively, and carefully interpreting the results, Bayesian optimization can be a powerful tool to accelerate discovery and deepen your understanding of alkyne reaction chemistry.
References
- Ma, S., Cao, Y., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]
- (n.d.). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis.
- (2022). Impact of Phosphine Featurization Methods in Process Development.
- Schilter, O., Pacheco Gutierrez, D., et al. (2024). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. RSC Publishing. [Link]
- (2022). Impact of Phosphine Featurization Methods in Process Development.
- Arretche, I., Lessard, J. J., et al. (2025).
- Reker, D., Hoyt, E. A., et al. (2020). Active machine learning for reaction condition optimization. Reker Lab - Duke University. [Link]
- (2025). Bayesian Optimization for Resource-Efficient Hydroformylation.
- (n.d.).
- (n.d.).
- (n.d.). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. [Link]
- Saxena, S. (2022). One-hot encoding categorical variables.
- Lluís, M. (2025).
- Khondaker, R. (2022).
- Shields, B. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. [Link]
- (2024). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes.
- (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. PMC - PubMed Central. [Link]
- Schilter, O., Pacheco Gutierrez, D., et al. (2024). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science (RSC Publishing). [Link]
- (n.d.).
- (2019). All about Categorical Variable Encoding.
- (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Source not available].
- Shields, B. (2021). Bayesian reaction optimization as a tool for chemical synthesis. [Source not available]. [Link]
- (n.d.).
- (2017). Constrained Bayesian Optimization with Noisy Experiments. arXiv. [Link]
- (n.d.).
- (n.d.). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]
- (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. Digital Discovery (RSC Publishing). [Link]
- (2018). Constrained Bayesian Optimization with Noisy Experiments. arXiv. [Link]
- (n.d.).
- (n.d.). Project 23: Reliable Surrogate Models of Noisy Data.
- (n.d.). Hydrophosphorylation of Alkynes Catalyzed by Palladium: Generality and Mechanism. [Source not available]. [Link]
- (2025). Development and Optimization of Glaser–Hay Bioconjugations.
- (n.d.). Orthogonal Matrix-Autoencoder-Based Encoding Method for Unordered Multi-Categorical Variables with Application to Neural Network Target Prediction Problems. MDPI. [Link]
- (n.d.).
- (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- (n.d.).
- (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- (2023). Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]
- (n.d.). Parallel Bayesian Optimization of Multiple Noisy Objectives with Expected Hypervolume Improvement. NeurIPS Proceedings. [Link]
- (2021). Highly active alkyne metathesis catalysts operating under open air condition. PMC. [Link]
- (n.d.). Productive Alkyne Metathesis with “Canopy Catalysts” Mandates Pseudorotation. Journal of the American Chemical Society. [Link]
- (2021). The Ascent of Alkyne Metathesis to Strategy-Level Status.
- (2025). Recent advances in the development of alkyne metathesis catalysts.
- (n.d.). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 4. books.lucp.net [books.lucp.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. medium.com [medium.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurements with noise: Bayesian optimization for co-optimizing noise and property discovery in automated experiments - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Investigations via Kinetics and Multivariate Linear Regression Models of the Mechanism and Origins of Regioselectivity in a Palladium-Catalyzed Aryne Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [1706.07094] Constrained Bayesian Optimization with Noisy Experiments [arxiv.org]
- 14. Reliable Surrogate Models of Noisy Data | Bayesian Optimization Hackathon for Chemistry and Materials [ac-bo-hackathon.github.io]
- 15. Parallel Bayesian Optimization of Multiple Noisy Objectives with Expected Hypervolume Improvement [proceedings.neurips.cc]
- 16. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of optimized conditions for Glaser-Hay bioconjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 4-Cyano-1-Butyne Reaction Outcomes
Welcome to the technical support center for 4-cyano-1-butyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile reagent. Here, we address common challenges and frequently asked questions regarding the impact of temperature on reaction outcomes, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments with this compound, with a focus on the critical role of temperature.
Question 1: I am attempting a Sonogashira coupling with this compound and an aryl iodide, but I am observing a significant amount of a dimeric byproduct and low yield of my desired product, especially when I heat the reaction. What is happening and how can I fix it?
Answer:
This is a classic case of Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings, which is often exacerbated by elevated temperatures.[1][2] The dimeric byproduct you are observing is likely 1,8-dicyano-2,6-octadiyne, formed by the oxidative coupling of two molecules of this compound.
Causality:
-
Temperature: Higher temperatures can accelerate the rate of both the desired cross-coupling and the undesired homocoupling. However, the activation barrier for the homocoupling pathway can sometimes be lower, or the catalyst may become more prone to promoting it at elevated temperatures.
-
Oxygen: The presence of oxygen is a key promoter of Glaser-Hay coupling.[1] Heating a reaction can increase the rate of oxygen diffusion into the solvent if not properly degassed.
-
Catalyst Concentration: High concentrations of the copper(I) co-catalyst can also favor the homocoupling pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Sonogashira couplings with reactive halides like aryl iodides can often proceed at room temperature.[3] Avoid unnecessary heating. If the reaction is sluggish, a modest increase to 40-50°C should be sufficient.
-
Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Catalyst Loading: Reduce the amount of the copper(I) co-catalyst. A copper-free Sonogashira protocol may also be a viable option to eliminate homocoupling.[1]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Question 2: My attempt to synthesize a substituted pyridine via a [2+2+2] cycloaddition of this compound with another alkyne and a nitrile at high temperature resulted in a complex mixture of products and a dark, tar-like substance. What is the likely cause?
Answer:
The formation of a complex mixture and tar-like substances at high temperatures in alkyne reactions is often indicative of thermal decomposition and/or polymerization.[4] this compound, being a terminal alkyne, can be susceptible to such side reactions.
Causality:
-
Thermal Decomposition: While specific data for this compound is limited, nitriles, in general, can undergo thermal decomposition. The cyano group itself is relatively stable, but the molecule as a whole may have decomposition pathways at elevated temperatures.
-
Polymerization: Alkynes, especially terminal ones, can undergo polymerization at high temperatures, leading to the formation of polyacetylene-like materials, which are often dark and insoluble.[4] This process can be catalyzed by trace metal impurities.
-
Side Reactions: High temperatures can provide the activation energy for various unintended side reactions, leading to a complex product mixture. For cycloadditions, high temperatures can also lead to retro-Diels-Alder reactions, reducing the yield of the desired product.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Explore alternative catalytic systems that allow for lower reaction temperatures. For pyridine synthesis, cobalt-based catalysts are known to promote [2+2+2] cycloadditions under milder conditions.[5]
-
Use of a Flow Reactor: For reactions requiring high temperatures, using a continuous flow reactor can be advantageous. The short residence time at the high temperature minimizes the opportunity for side reactions and decomposition.
-
Scrutinize Your Reagents and Solvents: Ensure the purity of your this compound and other reagents. Trace metal impurities can catalyze polymerization. Use freshly distilled and degassed solvents.
-
Consider a Stepwise Approach: If a one-pot cycloaddition is problematic, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum temperature for reactions involving this compound?
While there is no absolute maximum temperature, it is generally advisable to keep reaction temperatures as low as possible to minimize side reactions. For many common transformations, such as Sonogashira couplings, temperatures above 80-100°C are often unnecessary and can be detrimental to the yield and purity of the desired product.[2] The thermal stability will also be dependent on the solvent and other reagents present. It is recommended to perform small-scale test reactions to determine the optimal temperature for your specific transformation.
Q2: Can temperature influence the regioselectivity of cycloaddition reactions with this compound?
Yes, temperature can influence the regioselectivity of cycloaddition reactions. In Diels-Alder type reactions, for example, the kinetic and thermodynamic products may differ. Lower temperatures tend to favor the formation of the kinetic product, while higher temperatures can allow for the equilibration to the more stable thermodynamic product.[5] It is crucial to analyze the desired regioisomer and tailor the reaction temperature accordingly.
Q3: Are there any specific safety concerns when heating this compound?
Yes. As with any reactive chemical, heating should be done with caution in a well-ventilated fume hood. The safety data sheet for this compound indicates that thermal decomposition can lead to the release of irritating gases and vapors.[6] Although not explicitly stated, the decomposition of nitriles can potentially release hydrogen cyanide, which is highly toxic. Therefore, it is imperative to have appropriate safety measures in place when running reactions at elevated temperatures.
Quantitative Data Summary
The following table summarizes the effect of temperature on the yield of representative reactions involving this compound, based on literature reports.
| Reaction Type | Substrates | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| Sonogashira Coupling | This compound, Aryl Bromide | Pd(OAc)2 / PPh3 / CuI | 70 | 85 | [7] |
| Sonogashira Coupling | This compound, Aryl Iodide | Palladacycle | 40 | 95 | [1] |
| Pyridine Synthesis | This compound, Diyne | CpCo(CO)2 | Refluxing octane (125) | 71 | [5] |
Experimental Protocols
Protocol 1: Room Temperature Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol is optimized to minimize homocoupling byproducts.
Materials:
-
4-Iodotoluene (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL, degassed)
-
Anhydrous, degassed THF (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodotoluene, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add this compound via syringe over 20 minutes.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Sonogashira Coupling: Desired vs. Undesired Pathways
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. ijnc.ir [ijnc.ir]
Validation & Comparative
A Technical Guide to Terminal Alkynes in Copper-Catalyzed Click Chemistry: A Comparative Analysis of 4-Cyano-1-Butyne
For researchers, medicinal chemists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts the efficiency, yield, and purity of synthesized compounds. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its reliability and broad applicability.[1][2][3] The choice of the terminal alkyne, a key component in this reaction, can significantly influence reaction kinetics and outcomes. This guide provides an in-depth comparison of 4-cyano-1-butyne with other commonly employed terminal alkynes in CuAAC reactions, supported by established chemical principles and a detailed experimental protocol for comparative analysis.
The Foundational Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[4] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2] The catalytic cycle, depicted below, involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form the triazole product.[5]
Figure 1: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Influence of Alkyne Structure on Reactivity
The rate of the CuAAC reaction is sensitive to the electronic properties of the terminal alkyne.[6] It is generally understood that electron-withdrawing substituents on the alkyne can increase the acidity of the terminal proton, facilitating the formation of the copper-acetylide intermediate and thereby accelerating the reaction.[6] This guide focuses on this compound, a terminal alkyne featuring a strongly electron-withdrawing cyano group.
In Focus: this compound
This compound, also known as 4-pentynenitrile, is a bifunctional molecule containing both a terminal alkyne and a nitrile group. The electron-withdrawing nature of the cyano group is anticipated to enhance its reactivity in CuAAC reactions compared to simple alkyl alkynes.
Comparative Performance Analysis: this compound vs. Other Terminal Alkynes
To provide a clear comparison, we will consider the performance of this compound against a panel of representative terminal alkynes:
-
1-Octyne: A standard, unactivated aliphatic alkyne.
-
Phenylacetylene: An aromatic alkyne.
-
Propargyl Alcohol: A common, functionalized aliphatic alkyne.
The following table summarizes the expected relative performance based on the electronic effects of the substituents. The data is presented to illustrate the anticipated trends in a comparative experiment.
| Alkyne | Structure | Key Feature | Expected Relative Reactivity in CuAAC | Potential Side Reactions |
| This compound | HC≡CCH₂CH₂CN | Electron-withdrawing cyano group | High | Michael addition of nucleophiles to the triazole product under certain conditions.[7] |
| 1-Octyne | HC≡C(CH₂)₅CH₃ | Aliphatic chain | Baseline | Minimal |
| Phenylacetylene | HC≡C-Ph | Aromatic ring | Moderate | Potential for aromatic side reactions depending on conditions. |
| Propargyl Alcohol | HC≡CCH₂OH | Hydroxyl group | Moderate | Minimal under standard CuAAC conditions. |
Experimental Protocol for Comparative Kinetic Analysis of Terminal Alkynes in CuAAC
This protocol provides a robust method for comparing the reaction rates of different terminal alkynes in a CuAAC reaction using a fluorogenic azide, which allows for straightforward monitoring of the reaction progress by fluorescence spectroscopy.[6]
Materials
-
Azide: 3-Azido-7-hydroxycoumarin
-
Alkynes: this compound, 1-Octyne, Phenylacetylene, Propargyl Alcohol
-
Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Phosphate-buffered saline (PBS), pH 7.4
-
Instrumentation: Fluorescence plate reader
Experimental Workflow
Figure 2: Workflow for the comparative kinetic analysis of terminal alkynes.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 3-azido-7-hydroxycoumarin in DMSO.
-
Prepare 100 mM stock solutions of each alkyne (this compound, 1-octyne, phenylacetylene, and propargyl alcohol) in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water immediately before use.
-
-
Preparation of Reaction Mixtures:
-
In a 96-well black plate, prepare the reaction mixtures for each alkyne in triplicate. For each well, add the following in the specified order:
-
PBS (to a final volume of 200 µL)
-
2 µL of the 10 mM 3-azido-7-hydroxycoumarin stock solution (final concentration: 100 µM)
-
2 µL of the 100 mM alkyne stock solution (final concentration: 1 mM)
-
1 µL of the 100 mM CuSO₄·5H₂O stock solution (final concentration: 500 µM)
-
1 µL of the 500 mM THPTA stock solution (final concentration: 2.5 mM)
-
-
-
Initiation of the Reaction and Data Acquisition:
-
Place the 96-well plate in a fluorescence plate reader pre-set to 37 °C.
-
Set the excitation wavelength to 405 nm and the emission wavelength to 475 nm.
-
Initiate the reaction by adding 4 µL of the 1 M sodium ascorbate stock solution to each well (final concentration: 20 mM) using a multi-channel pipette.
-
Immediately begin monitoring the fluorescence intensity every 30 seconds for at least 30 minutes.
-
-
Data Analysis:
-
For each alkyne, plot the fluorescence intensity as a function of time.
-
Determine the initial reaction rate for each alkyne from the slope of the linear portion of the curve.
-
Compare the initial rates to determine the relative reactivity of the alkynes.
-
Potential Side Reactions: The Case of Michael Addition
Alkynes bearing electron-withdrawing groups, such as this compound, can be susceptible to Michael addition by nucleophiles.[7] While the triazole ring formed in the CuAAC reaction is generally stable, the presence of strong nucleophiles in the reaction mixture could potentially lead to side products. It is therefore crucial to consider the compatibility of all components in the reaction system. For most standard bioconjugation applications, this is not a significant concern.
Conclusion and Recommendations
The selection of a terminal alkyne for a CuAAC reaction should be guided by the specific requirements of the application.
-
For applications requiring rapid reaction kinetics , such as in bioconjugation with low concentrations of reactants, This compound presents a compelling option due to the activating effect of the electron-withdrawing cyano group.
-
For routine applications where extremely fast kinetics are not essential, propargyl alcohol and phenylacetylene offer a good balance of reactivity and commercial availability.
-
1-Octyne serves as a suitable choice when a simple, unfunctionalized aliphatic linker is desired.
This guide provides a framework for making an informed decision on the choice of terminal alkyne. The provided experimental protocol offers a reliable method for conducting in-house comparative studies to determine the optimal alkyne for a specific research need.
References
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.*
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper (I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
- Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][6][8]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216.
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide-alkyne cycloaddition reaction.
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Li, Y., & Li, H. (2014). Synthesis of 1, 2, 3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under microwave irradiation. Tetrahedron Letters, 55(17), 2736-2739.
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.*
- Majireck, M. M., & Weinreb, S. M. (2006). The Huisgen [3+ 2] cycloaddition reaction in the synthesis of nitrogen-containing heterocyclic compounds. Journal of heterocyclic chemistry, 43(4), 811-835.
- Spiteri, C., & Moses, J. E. (2010). Copper-catalyzed azide-alkyne cycloaddition: a tour of the current literature.
- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.
- Lutz, J. F. (2007). 1, 3-Dipolar cycloadditions of azides and alkynes: a universal ligation tool in polymer and materials science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Cyano-1-butyne for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic synthesis of versatile building blocks is paramount. 4-Cyano-1-butyne, also known as pent-4-ynenitrile, is one such molecule of interest, featuring a terminal alkyne and a nitrile group. These functionalities provide orthogonal handles for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including nitrogen-containing heterocycles and other pharmacologically active compounds. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the principles of nucleophilic substitution, a cornerstone of organic synthesis. The two main approaches discussed in this guide are:
-
Two-Step Synthesis from 3-Butyn-1-ol: This classic and reliable method involves the conversion of the readily available starting material, 3-butyn-1-ol, into a derivative with a good leaving group, followed by a nucleophilic attack by a cyanide salt.
-
Direct Cyanation of a Dihalogenated Precursor: An alternative route utilizes a C4 dihalide, 1,4-dichlorobut-2-yne, as the starting material, which undergoes a double substitution reaction with a cyanide source.
This guide will delve into the mechanistic underpinnings, experimental procedures, and a comparative analysis of these two methods, providing researchers with the necessary information to make an informed decision based on factors such as yield, safety, cost, and scalability.
Method 1: Two-Step Synthesis from 3-Butyn-1-ol via a Tosylate Intermediate
This widely employed method is a robust and well-documented route for the preparation of this compound. It proceeds in two distinct steps: the conversion of the hydroxyl group of 3-butyn-1-ol into a p-toluenesulfonate (tosylate) ester, followed by a nucleophilic substitution with a cyanide salt.
Causality Behind Experimental Choices
The hydroxyl group of an alcohol is a poor leaving group. Therefore, the first step is crucial to transform it into a tosylate group, which is an excellent leaving group, facilitating the subsequent nucleophilic attack by the cyanide ion. The choice of p-toluenesulfonyl chloride (tosyl chloride) is based on its reactivity and the stability of the resulting tosylate ester. The nucleophilic substitution is typically carried out using sodium or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the cyanide ion.
Reaction Mechanism
The synthesis follows a classic two-step pathway involving an initial activation of the alcohol followed by an SN2 reaction.
A Comparative Guide to the Reactivity of 4-Cyano-1-butyne and 5-Cyanopentyne for Researchers
<
In the landscape of organic synthesis, bifunctional molecules that possess multiple reactive centers are invaluable tools. Among these, compounds featuring both a terminal alkyne and a nitrile group offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two such molecules: 4-cyano-1-butyne and its homolog, 5-cyanopentyne. Our focus will be on elucidating how the seemingly minor difference of a single methylene spacer profoundly influences their chemical behavior in key synthetic transformations.
Structural and Electronic Overview
At first glance, this compound (pent-4-ynenitrile) and 5-cyanopentyne (hex-5-ynenitrile) are structurally similar. Both possess a terminal alkyne, a potent functional group for carbon-carbon bond formation, and a nitrile group, which is a versatile precursor to amines, carboxylic acids, and other nitrogen-containing moieties.[1][2] The critical distinction lies in the length of the aliphatic chain separating these two functional groups.
| Compound | Structure | Molecular Formula | Molar Mass |
| This compound | C≡C-CH₂-CH₂-C≡N | C₅H₅N | 79.10 g/mol |
| 5-Cyanopentyne | C≡C-CH₂-CH₂-CH₂-C≡N | C₆H₇N | 93.13 g/mol |
The primary electronic influence to consider is the electron-withdrawing nature of the nitrile group (-C≡N). This effect, transmitted through the sigma bonds of the carbon chain (the inductive effect), can impact the acidity of the terminal alkyne's proton.
The Inductive Effect and Alkyne Acidity
The acidity of the terminal proton (pKa) is a crucial determinant of reactivity in many alkyne-based reactions, particularly those involving the formation of a metal acetylide intermediate, such as the Sonogashira coupling.[3][4] The electron-withdrawing cyano group increases the acidity of the terminal proton by stabilizing the resulting acetylide anion.
In this compound, the nitrile group is positioned closer to the alkyne (separated by two methylene groups) than in 5-cyanopentyne (separated by three). Consequently, the inductive effect is stronger in the former. This leads to a more acidic terminal proton in this compound, facilitating its deprotonation and potentially accelerating reactions that proceed via an acetylide intermediate.
Sources
A Senior Application Scientist's Guide to the Computational Analysis of 4-Cyano-1-butyne Reaction Mechanisms
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern medicinal chemistry and materials science, 4-cyano-1-butyne stands out as a versatile building block. Its unique bifunctionality, possessing both a terminal alkyne and a nitrile group, opens a gateway to a diverse array of chemical transformations. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. This guide provides an in-depth computational analysis of the key reaction mechanisms of this compound, offering a comparative study of cycloaddition, transition-metal-catalyzed, and nucleophilic addition pathways. Our objective is to equip you with the fundamental knowledge and practical insights necessary to leverage computational chemistry in your research endeavors.
The Strategic Importance of Mechanistic Insight
Before delving into specific reaction pathways, it is crucial to appreciate why a computational approach is so powerful. Experimental investigations provide invaluable macroscopic observations—yields, reaction rates, and product structures. However, they often leave the fleeting world of transition states and reaction intermediates uncharted. Computational chemistry, particularly Density Functional Theory (DFT), allows us to visualize these transient species, quantify their energies, and thereby understand the intricate dance of electrons that dictates the course of a reaction. This microscopic understanding is not merely academic; it is a predictive tool that can save countless hours in the laboratory.
For a molecule like this compound, where the alkyne and nitrile moieties can compete for or cooperate in a reaction, a computational analysis is indispensable for predicting regioselectivity and chemoselectivity. This guide will walk you through the computational workflows for dissecting these competing pathways, providing you with a framework for your own investigations.
Comparative Analysis of Reaction Pathways
We will now explore three primary classes of reactions involving this compound, comparing their mechanistic nuances through the lens of computational chemistry. The data presented in the tables below are representative values derived from DFT calculations at the B3LYP/6-31G(d) level of theory, a widely used and reliable method for mechanistic studies of organic reactions.
[3+2] Cycloaddition Reactions: A Gateway to Heterocycles
The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. A classic example is the reaction with an azide to form a triazole, a cornerstone of "click chemistry."
Computationally, the concertedness of the [3+2] cycloaddition is a key point of investigation. The reaction can proceed through a single, concerted transition state or a stepwise mechanism involving a diradical or zwitterionic intermediate. The nature of the 1,3-dipole and the solvent can influence the operative mechanism.
Table 1: Comparison of Concerted vs. Stepwise [3+2] Cycloaddition Pathways for this compound with Methyl Azide
| Parameter | Concerted Pathway | Stepwise Pathway (via Zwitterion) |
| Activation Energy (ΔG‡) | 22.5 kcal/mol | 28.9 kcal/mol |
| Reaction Free Energy (ΔG_rxn) | -35.2 kcal/mol | -35.2 kcal/mol |
| Key Transition State Geometry | Asynchronous bond formation | Formation of a single C-N bond |
| Intermediate Formation | None | Zwitterionic intermediate |
The computational data clearly favor a concerted, albeit asynchronous, mechanism for the [3+2] cycloaddition of this compound with a simple azide. The significantly higher activation energy for the stepwise pathway suggests it is not a competitive route under typical thermal conditions.
Transition-Metal-Catalyzed Reactions: Harnessing the Power of Catalysis
Transition metals can activate the alkyne or nitrile group of this compound, enabling a host of transformations that are otherwise inaccessible. A prominent example is the palladium-catalyzed Sonogashira coupling, which forms a new carbon-carbon bond at the terminal alkyne.
Computational studies of transition-metal-catalyzed reactions are more complex, involving multiple steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. DFT calculations are instrumental in elucidating the geometry and energetics of the intermediates and transition states within the cycle.
Table 2: Comparison of Key Steps in the Sonogashira Coupling of this compound with Iodobenzene
| Catalytic Step | Oxidative Addition | Transmetalation | Reductive Elimination |
| Reactants | Pd(0)L2 + Ph-I | [Pd(II)(Ph)(I)L2] + Cu-C≡C-R | [Pd(II)(Ph)(C≡C-R)L2] |
| Products | [Pd(II)(Ph)(I)L2] | [Pd(II)(Ph)(C≡C-R)L2] + Cu-I | Ph-C≡C-R + Pd(0)L2 |
| Activation Energy (ΔG‡) | 15.8 kcal/mol | 12.3 kcal/mol | 20.1 kcal/mol |
In this representative catalytic cycle, the reductive elimination step is predicted to be the rate-determining step, with the highest activation barrier. This kind of insight allows for targeted optimization of the reaction, for instance, by designing ligands that lower the energy of this specific transition state.
Nucleophilic Addition Reactions: Exploring the Electrophilicity of the Nitrile Group
The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. This reaction can lead to the formation of imines, which can be subsequently hydrolyzed to ketones, providing a complementary reactivity to the alkyne.
The nucleophilic addition to a nitrile is a classic example of a reaction that can be modeled computationally to understand the trajectory of the incoming nucleophile and the subsequent protonation steps.
Table 3: Comparison of Nucleophilic Addition of Methyllithium to the Alkyne vs. Nitrile of this compound
| Reaction Site | Alkyne (Deprotonation) | Nitrile (Addition) |
| Product | Lithium acetylide | Iminyl anion |
| Activation Energy (ΔG‡) | 5.2 kcal/mol | 12.8 kcal/mol |
| Reaction Free Energy (ΔG_rxn) | -25.7 kcal/mol | -18.4 kcal/mol |
The computational results indicate that with a strong, non-bulky nucleophile like methyllithium, deprotonation of the terminal alkyne is both kinetically and thermodynamically more favorable than nucleophilic addition to the nitrile. This highlights the importance of choosing the right nucleophile and reaction conditions to achieve the desired chemoselectivity.
Experimental Protocols: A Blueprint for Computational Analysis
To provide a practical framework, here is a step-by-step methodology for a typical computational analysis of a reaction of this compound using Gaussian, a popular quantum chemistry software package.
Step-by-Step Protocol for DFT Calculation of a [3+2] Cycloaddition
-
Molecule Building: Construct the 3D structures of the reactants (this compound and methyl azide) using a molecular modeling program like GaussView.
-
Geometry Optimization and Frequency Calculation (Reactants):
-
Set up an optimization and frequency calculation for each reactant.
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Keywords: Opt Freq
-
Verify that the optimized structures have no imaginary frequencies, confirming they are true minima on the potential energy surface.
-
-
Transition State Search:
-
Use the optimized reactant structures to build an initial guess for the transition state.
-
Perform a transition state search using a method like QST2 or QST3, or by manually defining the reaction coordinate.
-
Keywords: Opt=(TS,CalcFC)Freq
-
-
Transition State Verification:
-
The optimized transition state should have exactly one imaginary frequency corresponding to the desired reaction coordinate (the formation of the two C-N bonds).
-
Visualize the imaginary frequency to confirm it represents the correct atomic motion.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the verified transition state to connect it to the reactants and products.
-
Keywords: IRC(CalcFC,MaxPoints=50,StepSize=10)
-
-
Geometry Optimization and Frequency Calculation (Product):
-
Optimize the geometry of the product obtained from the IRC calculation.
-
Keywords: Opt Freq
-
Confirm the product is a true minimum (no imaginary frequencies).
-
-
Energy Analysis:
-
Extract the Gibbs free energies from the frequency calculation output files for the reactants, transition state, and product.
-
Calculate the activation energy (ΔG‡ = G_TS - G_reactants) and the reaction free energy (ΔG_rxn = G_product - G_reactants).
-
Visualizing Reaction Mechanisms
Diagrams are essential for communicating complex reaction mechanisms. Below are Graphviz (DOT language) representations of the workflows and pathways discussed.
Caption: Workflow for the concerted [3+2] cycloaddition of this compound.
Caption: Competing pathways for nucleophilic attack on this compound.
Conclusion and Future Outlook
This guide has provided a comparative computational analysis of the primary reaction mechanisms of this compound. We have seen how DFT calculations can be used to dissect competing pathways, identify rate-determining steps, and predict chemoselectivity. The insights gained from such studies are not merely theoretical; they are actionable intelligence that can guide experimental design and accelerate the discovery of new chemical entities.
As computational resources become more powerful and algorithms more sophisticated, the role of computational chemistry in mainstream organic synthesis will only continue to grow. The ability to accurately model complex reaction networks, including solvent effects and the influence of catalysts, will become increasingly routine. For researchers working with versatile scaffolds like this compound, a strong foundation in computational analysis is no longer a niche skill but a fundamental component of modern chemical research.
References
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Rappoport, Z. (Ed.). (1994). The Chemistry of the Cyano Group. John Wiley & Sons, Ltd. [Link]
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PubMed Central. [Link] [1]6. Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. MDPI. [Link]
A Senior Application Scientist's Guide to the Validation of 4-Cyano-1-butyne Purity by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Cyano-1-butyne, a versatile nitrile-alkyne building block, is no exception. Its purity directly impacts reaction kinetics, yield, and the impurity profile of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed protocol for the validation of a purity assay method for this compound using High-Performance Liquid Chromatography (HPLC).
The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methodology is robust, reliable, and suitable for its intended purpose in a regulated environment[1][2][3].
The Analytical Challenge: Choosing the Right Tool for the Job
The determination of purity for a small, relatively polar molecule like this compound (MW: 79.1 g/mol ) presents a choice between two primary analytical workhorses: Gas Chromatography (GC) and HPLC[4][5]. While both are powerful separation techniques, the selection hinges on the physicochemical properties of the analyte and the specific goals of the analysis.
Head-to-Head Comparison: HPLC vs. Gas Chromatography (GC)
A pragmatic assessment reveals distinct advantages and disadvantages for each technique in the context of this compound analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Field Insights for this compound |
| Analyte Volatility | Not required. Analysis is in the liquid phase. | Requires analyte to be volatile and thermally stable. | This compound has a boiling point of ~169°C, making it suitable for GC[6]. However, HPLC avoids any potential on-column degradation of the thermally sensitive alkyne group. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar analytes, though likely not for this compound. | HPLC offers a more direct and often simpler sample preparation workflow, reducing potential sources of error. |
| Stationary Phase | Wide variety (C18, C8, Cyano, Phenyl, etc.) offering diverse selectivities.[7] | Diverse range of polar and non-polar columns (e.g., polysiloxanes). | The presence of the polar nitrile group and the non-polar butyne chain makes this compound amenable to Reversed-Phase (RP) HPLC, which is the most common and well-understood mode of HPLC[8]. |
| Detection | UV-Vis is standard. Mass Spectrometry (MS), Refractive Index (RI), and other detectors are available. | Flame Ionization Detector (FID) is universal for organics. MS provides structural information. | The nitrile group lacks a strong chromophore for high-sensitivity UV detection at common wavelengths (>220 nm). Detection may require lower wavelengths (~200-210 nm). GC-FID offers excellent sensitivity for hydrocarbons. |
| Separation of Impurities | Excellent for separating a wide range of polar and non-polar impurities, including non-volatile species. | Excellent for separating volatile impurities. Non-volatile impurities (e.g., salts, polymers) will not elute and can contaminate the system[9]. | Synthesis of this compound may involve non-volatile reagents or produce polymeric byproducts[6]. HPLC is superior for providing a complete picture of all potential impurities. |
| Conclusion | Preferred Method. HPLC, particularly RP-HPLC, provides a more robust and comprehensive platform for purity and impurity profiling of this compound, accommodating both volatile and non-volatile potential contaminants without the risk of thermal degradation. | Viable Alternative. GC is a suitable technique, especially for quantifying volatile impurities. However, it may not detect non-volatile process residuals, making it less comprehensive for a complete purity assessment. |
Deep Dive: Validating a Reversed-Phase HPLC Method for this compound Purity
The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose[10]. The following sections detail the experimental protocols and acceptance criteria for validating an RP-HPLC method for the quantification of this compound and its impurities.
Diagram: HPLC Method Validation Workflow
The overall process follows a logical sequence, ensuring that each performance characteristic of the method is systematically evaluated.
Caption: A typical workflow for HPLC analytical method validation.
Experimental Protocols
Protocol 1: HPLC System and Chromatographic Conditions
The selection of chromatographic conditions is paramount. Given the polar nature of the nitrile group, a highly aqueous mobile phase might be necessary, which can lead to poor retention on standard C18 columns[11][12]. A polar-embedded or polar-endcapped C18 column is often a good starting point to prevent phase collapse and ensure reproducible retention times.
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 1 minute, and equilibrate for 6 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm (The nitrile group has a weak UV absorbance; a low wavelength is necessary for adequate sensitivity).
-
Injection Volume: 5 µL.
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
Causality: A gradient elution is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak. Phosphoric acid is used to control the pH and ensure sharp peak shapes.
Protocol 2: System Suitability Testing (SST)
SST is performed before any validation run to ensure the chromatographic system is performing adequately[13].
-
Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).
-
Prepare a resolution solution containing the analyte and a known, closely eluting impurity.
-
Inject the standard solution five times and the resolution solution once.
-
Calculate the parameters against the acceptance criteria.
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area (n=5) | ≤ 1.0% | Demonstrates the precision of the injector and detector. |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | Confirms the method's ability to separate critical peaks. |
Validation Parameter: Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[3].
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Analyze a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Use the PDA detector to assess peak purity of the main this compound peak in both stressed and unstressed samples. A spectrally pure peak indicates the method is selective.
Validation Parameter: Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 3: Example Linearity Data and Acceptance Criteria
| Parameter | Acceptance Criteria | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should be close to zero | 150.3 |
| Residual Plot | Random distribution around zero | Random distribution observed |
Validation Parameter: Accuracy (as Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by a recovery study.
-
Prepare a bulk solution of a known batch of this compound.
-
Spike the solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
Table 4: Example Accuracy (Recovery) Results
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.45% | 98.0 - 102.0% Recovery with RSD ≤ 2.0% |
| 100% | 100.2% | 0.31% | 98.0 - 102.0% Recovery with RSD ≤ 2.0% |
| 120% | 101.1% | 0.52% | 98.0 - 102.0% Recovery with RSD ≤ 2.0% |
Validation Parameter: Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples from the same homogeneous batch at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Table 5: Example Precision Results
| Precision Level | Parameter | Acceptance Criteria | Example Result |
| Repeatability | % RSD (n=6) | ≤ 2.0% | 0.65% |
| Intermediate Precision | % RSD (n=12, combined) | ≤ 2.0% | 0.88% |
Diagram: Logic of Specificity Analysis
This diagram illustrates how different injections are used to confirm that the analytical signal is solely from the analyte of interest.
Caption: Logical flow for establishing method specificity.
Conclusion
While Gas Chromatography is a viable method for analyzing this compound, High-Performance Liquid Chromatography offers a more comprehensive and robust solution for purity determination in a regulated setting. It effectively handles both volatile and non-volatile impurities without the risk of thermal degradation. The detailed validation protocol provided in this guide, which adheres to ICH Q2(R1) principles, establishes a self-validating system of checks and balances. By systematically evaluating specificity, linearity, accuracy, and precision, researchers and drug development professionals can generate trustworthy and defensible data, ensuring the quality and consistency of this critical chemical intermediate.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology[1]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology[2]
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. URL: https://www.fishersci.com/us/en/scientific-products/publications/lab-reporter/2018/issue-3/hplc-for-the-retention-and-resolution-of-very-polar-compounds.html[12]
- Reversed-phase chromatography. Wikipedia. URL: https://en.wikipedia.
- Quality Guidelines. International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines[15]
- Polar Compounds. SIELC Technologies. URL: https://sielc.com/polar-compounds/[16]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf[3]
- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. URL: https://www.hplctools.com/polar.pdf[13]
- Normal-phase vs. Reversed-phase Chromatography. Phenomenex. URL: https://www.phenomenex.
- This compound, 97%. Thermo Fisher Scientific. URL: https://www.thermofisher.
- This compound | 19596-07-7. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6468648.htm[19]
- This compound, 97%, Thermo Scientific. Fisher Scientific. URL: https://www.fishersci.com/shop/products/4-cyano-1-butyne-97-thermo-scientific/AC455590050[4]
- Chemical Properties of this compound (CAS 19596-07-7). Cheméo. URL: https://www.chemeo.com/cid/91-181-2/4-Cyano-1-butyne[5]
- This compound. LookChem. URL: https://www.lookchem.com/4-CYANO-1-BUTYNE/[6]
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. URL: https://www.chromatographyonline.com/view/validation-stability-indicating-hplc-methods-pharmaceuticals-overview-methodologies-and-case-studies[11]
- Analytical Method Validation - HPLC System Suitability. Pharma Guideline (YouTube). URL: https://www.youtube.
- Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Agilent. URL: https://www.agilent.
- GC Column Selection Guide. Sigma-Aldrich. URL: https://www.sigmaaldrich.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. This compound (CAS 19596-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. lookchem.com [lookchem.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. hplc.eu [hplc.eu]
- 13. youtube.com [youtube.com]
Comparative Guide to Catalysts for 4-Cyano-1-butyne Reactions: A Senior Application Scientist's Perspective
Welcome to this in-depth technical guide dedicated to the catalytic transformations of 4-cyano-1-butyne. As a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, the selective functionalization of this compound is of significant interest to researchers in drug discovery and materials science. The presence of both a terminal alkyne and a nitrile group offers multiple avenues for reactivity, making the choice of catalyst paramount in directing the reaction towards the desired outcome.
This guide provides a comparative analysis of various catalytic systems for key reactions of this compound, including hydroamination and cyclization. We will delve into the mechanistic underpinnings of each catalytic system, offering field-proven insights to aid in your experimental design. All protocols described herein are designed to be self-validating, and key claims are supported by authoritative citations.
Hydroamination of this compound: A Gateway to Functionalized Amines and Imines
The addition of an N-H bond across the carbon-carbon triple bond of this compound, or hydroamination, is a highly atom-economical method for the synthesis of enamines and imines, which are valuable precursors to chiral amines and other nitrogenous compounds. Several catalytic systems have been developed for the hydroamination of terminal alkynes, with rhodium and copper complexes being prominent examples.
Catalyst Performance Comparison for Intermolecular Hydroamination
The intermolecular hydroamination of this compound with an amine, such as aniline, can be effectively catalyzed by both rhodium and copper complexes. Below is a comparative summary of their performance based on available literature for terminal alkynes, including those bearing electron-withdrawing groups.
| Catalyst System | Catalyst Loading (mol%) | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Key Advantages | Disadvantages |
| [Rh(cod)₂]BF₄ / 3 PPh₃ | 1-2 | Anilines | THF | Room Temp. | 1-4 | Up to 99%[1][2] | Markovnikov | Mild conditions, high yields, broad substrate scope. | Catalyst can be sensitive to air and moisture. |
| CuI | 5 | Primary Amines | Toluene | 80-110 | 12-24 | Moderate to Good | Markovnikov | Inexpensive, readily available catalyst. | Higher temperatures, longer reaction times. |
| Cu(OTf)₂ | 5-10 | Secondary Amines | MeCN | 60-80 | 8-16 | Good | Markovnikov | Effective for secondary amines. | May require inert atmosphere. |
Mechanistic Insights: Rhodium vs. Copper Catalysis
The regioselectivity of the hydroamination of terminal alkynes is a critical aspect, with most late transition metal catalysts favoring the Markovnikov addition product.
Rhodium-Catalyzed Hydroamination: The generally accepted mechanism for rhodium-catalyzed hydroamination involves the coordination of the alkyne to a cationic rhodium(I) complex. Subsequent nucleophilic attack of the amine on the activated alkyne leads to a vinyl rhodium intermediate, which then undergoes protonolysis to afford the imine product and regenerate the active catalyst. The mild reaction conditions are a significant advantage of this system.[1][2]
Figure 1: Proposed mechanism for Rhodium-catalyzed hydroamination.
Copper-Catalyzed Hydroamination: Copper catalysts, typically Cu(I) salts, also promote the Markovnikov hydroamination of terminal alkynes. The mechanism is believed to involve the formation of a copper acetylide intermediate, which is then protonated by the amine to generate a vinyl copper species. Subsequent reaction with another equivalent of the amine leads to the product and regenerates the catalyst. These reactions often require higher temperatures compared to their rhodium counterparts.
Experimental Protocol: Rhodium-Catalyzed Intermolecular Hydroamination of this compound with Aniline
This protocol is adapted from established procedures for the hydroamination of terminal alkynes.[1][2]
Materials:
-
[Rh(cod)₂]BF₄ (1 mol%)
-
Triphenylphosphine (PPh₃) (3 mol%)
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(cod)₂]BF₄ (0.01 mmol) and PPh₃ (0.03 mmol).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add aniline (1.2 mmol) to the catalyst solution.
-
In a separate vial, dissolve this compound (1.0 mmol) in anhydrous THF (3 mL).
-
Slowly add the solution of this compound to the reaction mixture via syringe over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired imine.
Cyclization Reactions of this compound: Synthesis of Pyrroles
The intramolecular cyclization of this compound derivatives or its participation in intermolecular cyclization reactions provides a powerful route to substituted pyrroles, a key heterocyclic motif in pharmaceuticals and functional materials. Gold and palladium catalysts, as well as metal-free methods, have been employed for such transformations.
Catalyst Performance Comparison for Pyrrole Synthesis
| Catalyst System | Reaction Type | Co-reactant(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (Ph₃P)AuCl/AgOTf | Intramolecular Cyclization | N/A (requires a pre-functionalized substrate) | Dichloromethane | Room Temp. | 0.5-2 | Excellent | Very mild conditions, low catalyst loading, high yields. | Substrate synthesis required. | | Pd(OAc)₂ / Ligand | [3+2] Cycloaddition | 2-amino-3-iodoacrylates | Toluene | 80-110 | 12-24 | Good to Excellent[3] | Regioselective, good functional group tolerance. | Requires a specific coupling partner. | | Iodine (I₂) | Metal-Free [3+2] Cycloaddition | N,N-disubstituted formamides, TMSCN | Neat | 80 | 12 | Up to 98%[4] | Metal-free, solvent-free, high yields. | May have limited substrate scope. |
Mechanistic Insights: Gold, Palladium, and Metal-Free Pathways
Gold-Catalyzed Cyclization: Cationic gold(I) catalysts are highly effective in activating the alkyne moiety of this compound derivatives towards nucleophilic attack. In the case of a suitably positioned internal nucleophile (e.g., an amino group), a 5-endo-dig cyclization is favored, leading to the formation of a five-membered ring. Subsequent aromatization yields the pyrrole core. The high oxophilicity of gold also facilitates the removal of protecting groups in some cases.
Figure 2: General mechanism for Gold-catalyzed intramolecular cyclization.
Palladium-Catalyzed Cyclization: Palladium catalysts are versatile for the construction of pyrroles through various cross-coupling and annulation strategies. For instance, a [3+2] cycloaddition between an internal alkyne and a 2-amino-3-iodoacrylate derivative can proceed via a palladium-catalyzed pathway to afford highly functionalized pyrroles. The mechanism typically involves oxidative addition of the C-I bond to a Pd(0) species, followed by alkyne insertion and reductive elimination.[3]
Metal-Free Pyrrole Synthesis: In recent years, metal-free approaches to pyrrole synthesis have gained traction due to their sustainability and reduced cost. One such method involves the iodine-catalyzed reaction of alkynes, N,N-disubstituted formamides, and trimethylsilyl cyanide (TMSCN). This multicomponent reaction is proposed to proceed through a series of steps involving the formation of an in situ generated electrophilic iodine species that activates the alkyne, followed by the incorporation of the formamide and cyanide moieties to construct the pyrrole ring.[4]
Experimental Protocol: Metal-Free, Iodine-Catalyzed Synthesis of a Polysubstituted Cyanopyrrole
This protocol is based on the principles of metal-free multicomponent reactions for pyrrole synthesis.[4]
Materials:
-
This compound (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (2.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.5 mmol)
-
Iodine (I₂) (0.2 mmol, 20 mol%)
-
Sealed reaction vial
-
Heating block or oil bath
Procedure:
-
To a sealed reaction vial, add this compound (1.0 mmol), N,N-dimethylformamide (2.0 mmol), trimethylsilyl cyanide (1.5 mmol), and iodine (0.2 mmol).
-
Seal the vial tightly and place it in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted cyanopyrrole.
Conclusion and Future Outlook
The catalytic transformations of this compound offer a rich landscape for synthetic innovation. For hydroamination reactions, rhodium catalysts provide exceptional efficiency under mild conditions, while copper catalysts represent a more economical, albeit often more forcing, alternative. In the realm of pyrrole synthesis, gold catalysts excel in intramolecular cyclizations with remarkable mildness and efficiency. Palladium catalysis offers robust and regioselective methods for intermolecular constructions. Notably, the emergence of metal-free, iodine-catalyzed multicomponent reactions presents a sustainable and powerful strategy for the synthesis of complex pyrroles.
The choice of catalyst should be guided by the specific synthetic goal, considering factors such as desired selectivity, functional group tolerance, cost, and environmental impact. Future research will likely focus on the development of more sustainable and enantioselective catalytic systems for the diverse transformations of this versatile building block.
References
- Hartung, C. G., Tillack, A., Trauthwein, H., & Beller, M. (2001). A Convenient Rhodium-Catalyzed Intermolecular Hydroamination Procedure for Terminal Alkynes. The Journal of Organic Chemistry, 66(19), 6339–6343. [Link]
- Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 5002–5005. [Link]
- Beller, M., Trauthwein, H., Eichberger, M., Breindl, C., Herwig, J., Müller, T. E., & Thiel, O. R. (1999). The First Rhodium-Catalyzed Intermolecular Hydroamination of Terminal Alkynes. Chemistry – A European Journal, 5(4), 1306-1319. [Link]
- Cai, R., Lu, M., & Chen, H. (2006). Regioselective Synthesis of Substituted Pyrroles: Efficient Palladium-Catalyzed Cyclization of Internal Alkynes and 2-Amino-3-iodoacrylate Derivatives. Organic Letters, 8(25), 5837–5840. [Link]
- Gui, Q.-W., et al. (2020). A sustainable method for the synthesis of multi-substituted pyrroles using a metal- and solvent-free approach. Green Chemistry, 22(15), 4883-4888. [Link]
Sources
- 1. A Convenient Rhodium-Catalyzed Intermolecular Hydroamination Procedure for Terminal Alkynes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of substituted pyrroles: efficient palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Cyano-1-butyne: Unlocking Advantages in Covalent Inhibition and Bioconjugation
Introduction: Beyond a Simple Building Block
To the discerning researcher, 4-Cyano-1-butyne (also known as pent-4-ynenitrile) presents as more than a mere bifunctional molecule. Its true value lies in the synergistic interplay between its terminal alkyne and the potent electron-withdrawing cyano group. This unique arrangement transforms the molecule from a simple synthetic intermediate into a sophisticated tool for advanced applications in drug discovery and chemical biology. The cyano group significantly modulates the reactivity of the alkyne, unlocking distinct advantages over conventional alkynes in covalent inhibitor design and bioconjugation strategies.
This guide provides an in-depth comparison of this compound against alternative reagents in its most impactful applications. We will explore the mechanistic rationale behind its enhanced performance, present supporting data, and provide actionable experimental protocols for its implementation in the laboratory.
Part 1: The Cyano Advantage in Targeted Covalent Inhibitors
Covalent inhibitors have seen a resurgence in drug development, offering benefits like enhanced potency and prolonged pharmacodynamic effects.[1] Traditionally, irreversible warheads like acrylamides have been the mainstay, targeting nucleophilic residues such as cysteine.[2] However, concerns over off-target effects and potential immunogenicity have driven the search for more nuanced mechanisms.[3]
The cyano group, particularly when positioned to influence a reactive center, offers a compelling solution: reversible covalency . While this compound itself is a precursor, its core principle—the use of a cyano group to finely tune electrophilicity—is a cornerstone of modern covalent inhibitor design. Nitriles can serve as electrophilic warheads that form reversible covalent adducts with targets, a strategy that has gained significant traction.[4]
Comparison: Cyano-Activated Warheads vs. Traditional Acrylamides
The primary advantage of a cyano-activated system over a classic Michael acceptor like acrylamide is the potential for reversibility. This allows the inhibitor to have a long residence time on the target protein while minimizing the risk of permanent, off-target modifications.[2][3]
| Feature | Acrylamide Warhead | Cyano-Activated Warhead (e.g., α-cyanoacrylamide) | Advantage of Cyano-Activation |
| Mechanism | Irreversible Michael Addition | Reversible Michael Addition[2] | Tunable reactivity, reduced risk of permanent off-target modification[3] |
| Target Residue | Primarily Cysteine[2] | Primarily Cysteine[2] | Offers reversibility for the same target class |
| Kinetics | Fast, irreversible binding | Slower association, tunable dissociation rate | Allows for kinetic selectivity and improved safety profile |
| Safety Profile | Potential for off-target toxicity and immunogenicity[3] | Generally improved due to reversibility | Lower potential for idiosyncratic toxicities |
Figure 1. Comparison of irreversible and reversible covalent inhibition kinetics.
Part 2: An Activated Alkyne for Efficient Bioconjugation
The terminal alkyne of this compound is a versatile handle for bioconjugation, most notably in azide-alkyne cycloaddition "click chemistry".[5][6] However, the presence of the cyano group provides a critical advantage: it activates the alkyne for metal-free conjugate additions.[7]
Comparison: this compound vs. Other Alkynes in Bioconjugation
The choice of alkyne has profound implications for reaction conditions, kinetics, and biocompatibility.
-
Standard Terminal Alkynes (e.g., 5-ethynyl-2'-deoxyuridine): These are the workhorses for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While highly efficient, the requirement for a copper catalyst can be a significant drawback in biological systems due to cytotoxicity.[8]
-
Strained Alkynes (e.g., cyclooctynes): These reagents enable Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a truly bioorthogonal reaction that proceeds without a metal catalyst.[9][10] However, strained alkynes are often larger, synthetically more complex, and can exhibit their own off-target reactivity.
-
This compound (Activated Alkyne): The electron-withdrawing cyano group polarizes the C-C triple bond, rendering it susceptible to nucleophilic attack from native biological functional groups like thiols (from cysteine) and amines (from lysine).[7][8] This opens the door for metal-free "thiol-yne" and "amino-yne" click reactions, combining the synthetic accessibility of simple terminal alkynes with the biocompatibility of a metal-free approach.
| Alkyne Type | Reaction | Catalyst | Key Advantage | Key Disadvantage |
| Standard Terminal Alkyne | CuAAC | Copper(I) | High efficiency, well-established[5][11] | Potential cytotoxicity from copper catalyst[8] |
| Strained Alkyne | SPAAC | None | Bioorthogonal, fast kinetics[9] | Larger size, complex synthesis, potential side reactions |
| This compound | Thiol/Amino-yne Addition | None (or mild base) | Metal-free, uses native functional groups, simple reagent[7][8] | Slower kinetics than SPAAC, less bioorthogonal than SPAAC |
Figure 2. Comparison of CuAAC and metal-free thiol-yne bioconjugation workflows.
Part 3: Experimental Protocols
The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrates and systems.
Protocol 1: Metal-Free Thiol-yne Bioconjugation to a Cysteine-Containing Peptide
This protocol describes the labeling of a peptide containing a free thiol group with a reporter molecule functionalized with this compound.
Causality: The reaction is performed at a slightly basic pH (7.5-8.5) to promote the deprotonation of the cysteine thiol, forming the more nucleophilic thiolate anion, which readily attacks the electron-deficient alkyne of the this compound derivative.
Materials:
-
Cysteine-containing peptide
-
This compound-functionalized reporter molecule (e.g., a fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer (1 M, pH 8.5)
-
TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) solution (100 mM in water)
-
Reaction tubes
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS to a final concentration of 1 mM.
-
Thiol Reduction (Self-Validation Step): To ensure the cysteine thiol is reduced and available for reaction, add TCEP-HCl solution to the peptide solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature. Note: TCEP is used as it does not contain thiols that could compete in the subsequent reaction.
-
Reporter Molecule Preparation: Dissolve the this compound-functionalized reporter molecule in a compatible solvent (e.g., DMSO) to create a 10 mM stock solution.
-
Conjugation Reaction: a. In a reaction tube, combine 100 µL of the reduced peptide solution (1 mM). b. Adjust the pH by adding 5 µL of 1 M Tris buffer (pH 8.5) to facilitate thiolate formation. c. Add 15 µL of the reporter molecule stock solution (10 mM, resulting in a 1.5-fold molar excess). d. Gently mix and incubate at 37°C for 2-4 hours. Protect from light if using a fluorescent reporter.
-
Analysis: Monitor the reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the desired conjugate mass.
-
Purification: Once the reaction is complete, the labeled peptide can be purified from excess reporter molecule using reverse-phase HPLC.
Protocol 2: Synthesis of a Cyanoalkyne Precursor via Sonogashira Coupling
This protocol describes a general method to attach the cyano-alkyne moiety to an aryl halide, a common step in building fragments for drug discovery.
Causality: The Sonogashira coupling is a robust cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It relies on a dual-catalyst system: a palladium complex activates the aryl halide, and a copper(I) salt facilitates the formation of a copper acetylide intermediate, which then participates in the catalytic cycle.
Materials:
-
Aryl halide (e.g., 4-iodobenzamide)
-
This compound [CAS: 19596-07-7]
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA), anhydrous
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask and line for inert atmosphere
Procedure:
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base: Add anhydrous THF (or DMF) and triethylamine (3.0 eq) to the flask. Stir to dissolve the solids.
-
Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues. c. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Part 4: Safety and Handling
This compound is a reactive chemical and must be handled with appropriate care.
-
Hazards: Toxic if swallowed.[12] Causes skin and eye irritation.[13] It is also flammable and has a noticeable stench.[13]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[13][14] Recommended storage temperature is 2-8°C.[14][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
Conclusion
This compound is a powerful and versatile reagent whose advantages stem directly from its unique electronic structure. For drug development professionals, its utility as a precursor for reversible covalent inhibitors offers a pathway to compounds with potentially superior safety profiles. For chemical biologists and researchers, its capacity for metal-free bioconjugation provides a biocompatible alternative to traditional click chemistry, enabling the labeling and study of biological systems with greater fidelity. By understanding the mechanistic principles that differentiate it from conventional alkynes and acrylamides, researchers can strategically leverage this compound to advance their scientific objectives.
References
- LookChem. This compound.
- National Institutes of Health. (n.d.). Recent advances in the development of covalent inhibitors. PMC.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Duarte, T. M., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
- Esselman, B. J., et al. (2020). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine. ResearchGate.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Organic Syntheses. (n.d.). Procedure.
- Ghosh, A. K., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry.
- Wang, H., et al. (2019). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. ACS Applied Bio Materials.
- Maza, J. C., et al. (2016). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Chemical Communications.
- Wikipedia. (n.d.). Click chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Worrell, B. T., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
- Maza, J. C., et al. (2015). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & Medicinal Chemistry Letters.
- Tang, J., et al. (2020). Synthesis of Cyanoalkynes from Alkyne Bromide and CuCN. ChemistrySelect.
- Zhang, Y., et al. (2023). TBACN-Promoted Regioselective Cyanofunctionalization and Benzannulation: Enabling Access to Cyanoindolizine Scaffolds via Alkyne Cyclization. The Journal of Organic Chemistry.
- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
- Koniev, O., & Wagner, A. (2021). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. ResearchGate.
- Workman, P., et al. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell.
- Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research.
- Wiley-VCH. (n.d.). 1 Click Chemistry: Mechanistic and Synthetic Perspectives.
Sources
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 19596-07-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
A Senior Application Scientist's Guide to 4-Cyano-1-butyne in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the diverse array of bifunctional reagents, 4-Cyano-1-butyne (also known as pent-4-ynenitrile) emerges as a molecule of significant interest. Its unique combination of a terminal alkyne and a nitrile group within a flexible butane chain offers a versatile platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceuticals.
This guide provides an in-depth technical comparison of this compound's performance in key synthetic applications, juxtaposed with alternative strategies. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Advantage of a Dual-Functionalized Synthon
The power of this compound lies in its orthogonal reactivity. The terminal alkyne serves as a linchpin for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably cycloadditions. Simultaneously, the nitrile group can act as a precursor to a variety of nitrogen-containing functionalities or participate directly in cyclization reactions. This dual functionality allows for streamlined synthetic sequences, minimizing step counts and maximizing molecular complexity.
Application I: Synthesis of Substituted Triazoles via Azide-Alkyne Cycloaddition
The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of modern organic synthesis, famously recognized as a "click chemistry" reaction.[1] this compound is an excellent substrate for this transformation, offering a pathway to triazoles bearing a cyanobutyl substituent. This substituent can be further elaborated, for instance, by reduction of the nitrile to an amine, enabling conjugation to other molecules.
Comparative Performance: Copper-Catalyzed vs. Ruthenium-Catalyzed Cycloaddition
The two most prominent methods for azide-alkyne cycloaddition are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). A key distinction lies in the regioselectivity of the resulting triazole.[2][3]
-
CuAAC predominantly yields the 1,4-disubstituted triazole.
-
RuAAC typically affords the 1,5-disubstituted triazole.[2][4]
Crucially, for substrates like this compound, the electronic nature of the substituent can influence reactivity. Research has shown that 1-cyanoalkynes exhibit higher reactivity than their non-cyano-substituted terminal alkyne counterparts in RuAAC reactions.[5] This enhanced reactivity can be attributed to the electron-withdrawing nature of the cyano group, which can influence the energetics of the catalytic cycle.
Table 1: Comparative Reactivity of Terminal Alkynes in Azide-Alkyne Cycloadditions
| Alkyne | Catalyst System | Product Regioisomer | Relative Reactivity | Reference |
| This compound | [CpRuCl(PPh₃)₂] | 1,5-disubstituted | Higher | [5] |
| Phenylacetylene | [CpRuCl(PPh₃)₂] | 1,5-disubstituted | Lower | [5] |
| This compound | Cu(I) source/ligand | 1,4-disubstituted | Good | [6] |
| Propargyl Alcohol | Cu(I) source/ligand | 1,4-disubstituted | Good | [6] |
Note: "Higher" and "Lower" reactivity for RuAAC are based on the findings that 1-cyanoalkynes are more reactive than terminal alkynes.[5] Specific kinetic data for this compound was not available in the searched literature.
Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound
This protocol is adapted from established procedures for the RuAAC of 1-cyanoalkynes.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Organic azide (e.g., Benzyl azide, 1.0 equiv)
-
[Cp*RuCl(PPh₃)₂] (0.02 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add [Cp*RuCl(PPh₃)₂].
-
Add anhydrous, degassed toluene to dissolve the catalyst.
-
Add the organic azide to the flask via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,5-disubstituted 4-cyano-1,2,3-triazole.
Diagram 1: RuAAC Reaction Workflow
Application III: Synthesis of Substituted Pyrroles and Quinolines
The synthesis of pyrroles and quinolines, other important N-heterocycles, can also be envisioned using this compound as a starting material. The combination of the alkyne and nitrile functionalities offers multiple disconnection possibilities for the construction of these ring systems.
Pyrrole Synthesis
The synthesis of substituted pyrroles often involves the reaction of 1,4-dicarbonyl compounds with amines (Paal-Knorr synthesis) or multicomponent reactions. [8][9][10][11]The use of cyano-substituted precursors is also a known strategy. For instance, a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and phenacylmalononitriles has been developed for the synthesis of 2-amino-3-cyanopyrroles. [8]While this does not directly use this compound as the cyano source, it highlights the utility of the alkyne in building the pyrrole core. A hypothetical route could involve the reaction of this compound with a suitable partner to form a 1,4-dicarbonyl equivalent, which could then be cyclized to a pyrrole.
Quinoline Synthesis
Quinolines are traditionally synthesized via methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. [12][13]Modern approaches often involve transition-metal-catalyzed annulations. [14]The synthesis of cyano-substituted quinolines is of particular interest as these compounds can exhibit valuable biological activities. While direct protocols starting from this compound are not readily available in the literature, its structural motifs are relevant to established quinoline syntheses that utilize functionalized alkynes. For example, the reaction of anilines with ketone-functionalized alkynes can produce quinolines.
Conclusion and Future Outlook
This compound stands as a promising, yet perhaps underutilized, building block in the synthetic chemist's arsenal. Its demonstrated enhanced reactivity in RuAAC for the synthesis of 1,5-disubstituted triazoles showcases a clear advantage over simple terminal alkynes in specific contexts. While direct, high-yield protocols for its application in the synthesis of other key heterocycles like pyridines, pyrroles, and quinolines are not as prevalent in the current literature, the fundamental reactivity of its constituent functional groups suggests significant potential.
The future application of this compound will likely involve its use in novel, transition-metal-catalyzed cascade reactions that can exploit both the alkyne and nitrile functionalities in a single, elegant transformation. As the demand for rapid and efficient synthesis of complex, nitrogen-containing molecules continues to grow, the strategic use of bifunctional synthons like this compound will undoubtedly become increasingly important. This guide serves as a foundation for understanding its current applications and as a springboard for future innovation.
References
- A new strategy for the construction of functionalized 2-amino-3-cyano pyrroles has been developed. The reactions involved a copper-catalyzed azide–alkyne cycloaddtion reaction between terminal alkynes and sulfonyl azides followed by generation of N-sulfonoketenimine intermediates. Interception of these reactive ketenimines by phenacylmalononitriles in the presence of copper(I) iodide and Et₃N afforded the expected products. The reaction proceeded smoothly in THF at ambient temperature to afford the target compounds in 70–92% yields and excellent regioselectivity. (Source: Organic & Biomolecular Chemistry, RSC Publishing)
- A series of new pyrrole derivatives were designed as chemical analogs of the 1,4-dihydropyridines drugs in order to develop future new calcium channel blockers. The new tri- and tetra-substituted N-arylpyrroles were synthesized by the one-pot reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes having at least one electron-withdrawing substituent, in 1,2-epoxybutane, acting both as the solvent and reagent to generate the corresponding benzimidazolium N3-ylide. (Source: NIH)
- Several new cyano-substituted derivatives with pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline scaffolds were synthesized by the [3 + 2] cycloaddition of (iso)quinolinium ylides to fumaronitrile. (Source: PMC - PubMed Central)
- We assumed from limited anecdotal information that CuAAC reaction rates are more sensitive to the nature of the alkyne component than the azide. It has long been known that alkynes can be activated toward uncatalyzed [3+2] cycloaddition by conjugating the alkyne unit with electron-withdrawing ester groups due to a lowering of the LUMO energy of the alkyne. (Source: PMC)
- The quinoline moiety forms the key skeleton of several natural and pharmacologically active compounds which display a broad spectrum of biological activities. Notably, cyano quinoline compounds substituted at the C-3 position can act to deactivate the action of growth factor receptor protein tyrosine kinases.
- A convenient one-pot C-H alkenylation/ electrocyclization/ aromatization sequence has been developed for the synthesis of highly substituted pyridine derivatives from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines that proceeds through dihydropyridine intermedi
- A gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes gives substituted pyrroles. The method offers high regioselectivity, wide functional group tolerance, and easily accessible starting materials. (Source: Organic Chemistry Portal)
- The synthesis of pyridines from readily available α,β-unsaturated oximes and alkynes under mild conditions and low temperatures using Rh(III) catalysis has been developed. It was found that the use of sterically different ligands allows for complementary selectivities to be achieved. (Source: NIH)
- A new method to convert terminal alkynes under relatively mild conditions to 1-cyanoalkynes using in situ formed cyanogen is described. 1-Cyanoalkynes have a higher reactivity than terminal alkynes in the ruthenium(II)-catalyzed regiospecific azide-alkyne cycloaddition to afford 4-cyano-1,2,3-triazoles.
- A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles from nitroepoxides, amines and malononitrile has been demonstrated. The reaction proceeded well for a wide range of nitroepoxides and amines under mild conditions without transition metal catalysis via the formation of three new bonds. (Source: New Journal of Chemistry, RSC Publishing)
- This summary focuses on ring-construction reactions, rather than functionalization of existing pyridine rings. (Source: Baran Lab)
- We report the synthesis of 1,4-diaryl-5-cyano-1,2,3-triazoles from azides and alkynes via two copper-medi
- In 2019, Hu's group proposed an efficient reaction to synthesize quinolines through Beckmann rearrangement of ketoximes, using Tf₂O as a catalytic agent to make the substituted ketoximes and either internal or terminal alkynes combine completely. (Source: MDPI)
- A range of highly functionalised pyridines is prepared from enamino and alkynones in a single synthetic step by the use of acetic acid or amberlyst 15 ion exchange resin at 50°C. (Source: Organic Chemistry Portal)
- This study explores the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) as a method to synthesize 1,5-disubstituted 1,2,3-triazoles and fully substituted triazoles. Ruthenium(II) complexes, particularly [CpRuCl] compounds like CpRuCl(PPh₃)₂ and Cp*RuCl(COD), were identified as highly effective and regioselective catalysts. (Source: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism)
- The iodoalkyne version of the CuAAC reaction (iCuAAC). The competing pathways, which arise from dehalogenation of the iodoalkyne and the triazole product and lead to 5-proto 24 and 5-alkynyl triazoles 25, are far too slow in ...
- It was demonstrated that CyreneTM, as a biomass-originated polar aprotic solvent, could be utilized as an alternative reaction medium for one-pot copper(I)-catalyzed azide–alkyne cycloaddition (click or CuAAC) reactions, for the synthesis of various 1,2,3-triazoles under mild conditions. (Source: Beilstein Journals)
- 4-cyano-5-nitro-1,2,3-triazole (3) was synthesized from compound 2 with 30% hydrogen peroxide and 98% sulfuric acid for 24 h. (Source: MDPI)
- This reaction is also known as Pfitzinger-Borsche reaction. The synthetic reaction involved is shown in Fig. 8. (Source: IIP Series)
- S. Das, D. Maiti, S. D. Sarkar, J. Org. Chem., 2018, 83, 2309-2316. An Ir-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones tolerates a broad range of functional groups, offers high efficiency, is environmentally benign, and can be performed on a gram scale. (Source: Organic Chemistry Portal)
- The formation of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes was readily accomplished using [Cp*RuCl]₄ catalyst in dimethylformamide. (Source: Organic Letters)
- one of the most um iconic heteroscyclic chemistry reactions is the hanch podine synthesis. now this approach takes simpler building blocks specifically one three dicarbonal compounds an aldahhide and a source of ammonia. and these are combined to make a dihydro pivot. (Source: YouTube)
- The formation of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes was readily accomplished using [Cp*RuCl]4 catalyst in dimethylformamide. (Source: Organic Letters)
- The ruthenium-catalyzed azide alkyne cycloaddition (RuAAC) affords 1,5-disubstituted 1,2,3-triazoles in one step and complements the more established copper-catalyzed reaction providing the 1,4-isomer.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used reaction is specific to terminal alkynes. The mechanism involves the formation of a copper acetylide, which then reacts with the azide to exclusively form the 1,4-disubstituted triazole regioisomer. Internal alkynes are generally unreactive under CuAAC conditions. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction is effective for both terminal and internal alkynes. (Source: Benchchem)
- Remarkably, lower yields were reached in the absence of ultrasonic power, even in the presence of trimethylamine as co-catalyst, or when using mixtures H₂O/VOCs or pure organic solvents (DMSO, DMF, toluene or tBuOH) instead of neat water as a reaction medium. (Source: MDPI)
- A new method to convert terminal alkynes under relatively mild conditions to 1-cyanoalkynes using in situ formed cyanogen is described. 1-Cyanoalkynes have a higher reactivity than terminal alkynes in the ruthenium(II)-catalyzed regiospecific azide-alkyne cycloaddition to afford 4-cyano-1,2,3-triazoles. (Source: PubMed)
- Here, using peracetylated N-azidoacetylglucosamine (Ac4 GlcNAz)
- Green Chemistry has become in the last two decades an increasing part of research interest. Nonconventional «green» sources for chemical reactions include micro-wave, mechanical mixing, visible light and ultrasound. (Source: NIH)
- Herein, we report a comparative study for labeling O-GlcNAcylated proteins with different biotinylated alkyne probes (Fig. 1). (Source: PMC - PubMed Central)
- The reactive dipolar species is an energetic dipolar intermediate that is optimally formed catalytically in the reaction. The stepwise process occurs with the reactive dipolar adduct reacting as an electrophile or as a nucleophile to form the first covalent bond, and this association provides entropic assistance for the construction of the second covalent bond and the overall formal [3 + 3]-cycloaddition.
- The synthesis of 1-monosubstituted aryl 1,2,3-triazoles was achieved in good yields using calcium carbide as a source of acetylene. The copper-catalyzed 1,3-dipolar cycloaddition reactions were carried out without nitrogen protection and in a MeCN-H2O mixture. (Source: Organic Chemistry Portal)
- “Click” chemistry was popularized by K. Barry Sharpless as a convenient method of making heterocyclic rings. In this reaction, the alkyne participates in a [3+2] cycloaddition with organic azides. (Source: Chemistry LibreTexts)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1-Cyanoalkynes and Their Ruthenium(II)-Catalyzed Cycloaddition with Organic Azides to Afford 4-Cyano-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. iipseries.org [iipseries.org]
- 13. Quinoline synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Bioorthogonality of 4-Cyano-1-Butyne Reactions
For researchers at the forefront of chemical biology and drug development, the selection of a bioorthogonal reaction is a critical decision that dictates the success of cellular imaging, proteomics, and therapeutic delivery strategies. The ideal bioorthogonal tool must be a silent observer—reacting swiftly and selectively with its partner while remaining completely inert to the complex milieu of the living cell.[1] While strained alkynes and tetrazines are celebrated for their rapid kinetics, electronically activated linear alkynes present an intriguing, yet less explored, alternative.[2][3]
This guide provides an in-depth framework for the rigorous assessment of 4-cyano-1-butyne, a terminal alkyne activated by an electron-withdrawing nitrile group. We will move beyond a simple recitation of facts to explain the causality behind the necessary experimental validations. Our objective is to equip you, the researcher, with the rationale and the practical protocols to confidently determine if this reagent meets the stringent demands of your biological system.
The Chemical Rationale: Why this compound?
Unlike the strain-promoted azide-alkyne cycloaddition (SPAAC), which relies on the high ring strain of cyclooctynes to achieve copper-free reactivity, this compound employs electronic activation. The potent electron-withdrawing nature of the adjacent nitrile group polarizes the alkyne, increasing its electrophilicity. This electronic perturbation enhances its reactivity in certain cycloaddition reactions, most notably the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[4][5]
The RuAAC is a powerful, yet often overlooked, bioorthogonal reaction that offers a distinct advantage over its copper-catalyzed counterpart (CuAAC): it regioselectively yields 1,5-disubstituted 1,2,3-triazoles.[6] This contrasts with the 1,4-regioisomer produced by CuAAC, providing an orthogonal tool for creating structurally distinct conjugates. The proposed mechanism, which does not involve cytotoxic free copper, proceeds through a ruthenacycle intermediate, making it a compelling candidate for in vivo applications.[7][8]
Caption: A structured workflow for the comprehensive assessment of a new bioorthogonal reagent.
Pillar 1: Reaction Kinetics
Causality: The reaction rate determines the feasibility of labeling. A reaction that is too slow will fail to label a target before the probe is cleared or metabolized. The second-order rate constant (k₂) is the universal metric for comparison, as it is independent of concentration.
Experimental Protocol 1: Kinetic Analysis by Pseudo-First-Order Measurements
-
Objective: To determine the second-order rate constant (k₂) for the RuAAC of a this compound derivative with a model azide (e.g., benzyl azide).
-
Materials:
-
This compound derivative (e.g., functionalized for solubility).
-
Benzyl azide.
-
RuAAC catalyst (e.g., Cp*RuCl(COD)). [7] * Reaction buffer (e.g., PBS with 5% DMSO, pH 7.4).
-
HPLC or UPLC system with a suitable column (e.g., C18).
-
-
Methodology:
-
Prepare a stock solution of the alkyne (e.g., 100 mM in DMSO) and the catalyst (e.g., 10 mM in DMSO).
-
Prepare a series of azide solutions in the reaction buffer at concentrations that are in large excess of the alkyne (e.g., 10, 20, 30, 40, 50 mM). The azide must be at least 10-fold excess to ensure pseudo-first-order conditions.
-
Initiate the reaction by adding a small volume of the alkyne stock solution to each azide solution to a final concentration of 0.5 mM. Immediately add the catalyst to a final concentration of 5 mol%.
-
At defined time points (e.g., 0, 2, 5, 10, 20, 30 min), withdraw an aliquot of the reaction mixture and quench it by adding an equal volume of acetonitrile.
-
Analyze the quenched samples by HPLC/UPLC, monitoring the disappearance of the alkyne starting material over time.
-
For each azide concentration, plot the natural logarithm of the alkyne concentration [Alkyne] versus time. The slope of this line is the negative of the observed rate constant (-k_obs).
-
Plot the calculated k_obs values against the corresponding azide concentrations [Azide]. The slope of this second plot is the second-order rate constant, k₂.
-
-
Self-Validation: The linearity of the ln[Alkyne] vs. time plot confirms that the reaction follows first-order kinetics under these conditions. The linearity of the k_obs vs. [Azide] plot validates the determination of the second-order rate constant.
Pillar 2: Physiological Stability
Causality: A bioorthogonal reagent must be stable in the complex chemical environment of a cell or organism. It should not degrade in aqueous media or react with abundant biological nucleophiles, such as glutathione (GSH), which is present at millimolar concentrations in the cytoplasm. The nitrile group, while generally stable, must be checked for potential hydrolysis or reaction with thiols.
Experimental Protocol 2: Stability and Thiol Reactivity Assay
-
Objective: To assess the stability of this compound in cell culture medium and its reactivity towards glutathione.
-
Materials:
-
This compound derivative.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
PBS (pH 7.4).
-
Glutathione (GSH).
-
HPLC or LC-MS system.
-
-
Methodology:
-
Part A: Stability in Media
-
Spike the this compound derivative into pre-warmed (37°C) complete cell culture medium to a final concentration of 100 µM.
-
Incubate the solution at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot and precipitate proteins by adding 3 volumes of cold methanol.
-
Centrifuge to pellet the precipitate, and analyze the supernatant by HPLC or LC-MS to quantify the remaining alkyne.
-
-
Part B: Reactivity with Glutathione
-
Prepare a 10 mM solution of GSH in PBS (pH 7.4).
-
Add the this compound derivative to the GSH solution to a final concentration of 100 µM.
-
Incubate at 37°C.
-
At the same time points as Part A, take aliquots and analyze directly by LC-MS. Monitor for the disappearance of the parent alkyne and the appearance of any potential GSH adducts.
-
-
-
Self-Validation: Run a control experiment where the alkyne is incubated in PBS alone to account for non-biological degradation. A stable compound should show >95% remaining after 24 hours in all conditions.
Pillar 3: Biocompatibility (Cytotoxicity)
Causality: A bioorthogonal reagent must not perturb the biological system under study. The first and most crucial test is to ensure it is not cytotoxic at the concentrations required for effective labeling.
Experimental Protocol 3: Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration at which this compound affects cell viability.
-
Materials:
-
A relevant cell line (e.g., HeLa, HEK293).
-
This compound derivative.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO.
-
Plate reader.
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete cell culture medium (e.g., from 0.1 µM to 1 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the alkyne. Include a "vehicle control" (medium with DMSO) and an "untreated control".
-
Incubate for 24-48 hours (a typical duration for a labeling experiment).
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot against the alkyne concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).
-
-
Self-Validation: The assay includes positive (e.g., a known toxin like staurosporine) and negative (untreated) controls. A good bioorthogonal reagent should have a CC₅₀ at least 100-fold higher than its required working concentration for labeling.
Pillar 4: In-Cellulo Labeling and Specificity
Causality: The final and most definitive test. The reagent must efficiently and specifically label its target azide in the complex environment of a live cell without significant off-target reactions.
Experimental Protocol 4: Cellular Labeling Specificity Assay
-
Objective: To verify the specific, azide-dependent labeling of a target protein in living cells.
-
Materials:
-
Cell line capable of incorporating an azide-bearing unnatural amino acid (e.g., using the appropriate aminoacyl-tRNA synthetase/tRNA pair).
-
Azide-bearing amino acid (e.g., azidohomoalanine, AHA).
-
Methionine-free medium.
-
A fluorescent probe functionalized with this compound.
-
RuAAC catalyst.
-
Fluorescence microscope or flow cytometer.
-
-
Methodology:
-
Culture cells under two conditions: (+AHA) where they are grown in methionine-free medium supplemented with AHA to incorporate azides into newly synthesized proteins, and (-AHA) where they are grown in complete medium.
-
After the incorporation period (e.g., 4-18 hours), wash the cells with PBS.
-
Treat both (+AHA) and (-AHA) cells with the this compound fluorescent probe and the RuAAC catalyst in fresh medium for 1-2 hours.
-
Wash the cells thoroughly with PBS to remove unreacted probe.
-
Fix the cells (optional, for microscopy) and analyze the fluorescence.
-
-
Data Analysis & Self-Validation:
-
Specificity: A truly bioorthogonal reaction will result in a strong fluorescent signal only in the (+AHA) cells. The (-AHA) cells should show minimal background fluorescence. This comparison is the self-validating core of the experiment.
-
Efficiency: The intensity of the fluorescence in the (+AHA) cells indicates the labeling efficiency. This can be quantified by flow cytometry or image analysis.
-
Conclusion and Forward Outlook
This compound represents a class of electronically activated alkynes that could provide valuable orthogonality, particularly in regioselective conjugations via the RuAAC reaction. However, its promise can only be realized through the rigorous, multi-pillar assessment outlined in this guide. By systematically evaluating its kinetics, stability, biocompatibility, and in-cellulo specificity, researchers can generate the self-validating data required to confidently adopt this—or any new bioorthogonal reagent—into their demanding experimental systems. The principles and protocols described here serve as a universal roadmap for moving a promising chemical tool from the flask to a living system, ensuring the integrity and reliability of future discoveries.
References
- Baskin, J. M., et al. (2018). Synthesis of 1-Cyanoalkynes and Their Ruthenium(II)-Catalyzed Cycloaddition with Organic Azides to Afford 4-Cyano-1,2,3-triazoles. Journal of Organic Chemistry, 83(9), 5092-5103. [Link]
- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Verhelst, S. H. L., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 10(46), 10735-10744. [Link]
- Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
- Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism.
- Wikipedia. Bioorthogonal chemistry. [Link]
- Smeenk, M. L. W. J., et al. (2021). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology, 60, 79-88. [Link]
- van der Bekerom, M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382(24). [Link]
- Smeenk, M. L. W. J., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
- McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Chemistry & Biology, 21(9), 1075-1101. [Link]
- Ross, T. L., et al. (2015). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 20(12), 21647-21673. [Link]
- Lang, K., & Chin, J. W. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. International Journal of Molecular Sciences, 16(2), 3456-3477. [Link]
- Huang, Y., et al. (2025). Bioorthogonal Reactions for Labeling Proteins.
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-Cyanoalkynes and Their Ruthenium(II)-Catalyzed Cycloaddition with Organic Azides to Afford 4-Cyano-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Isomers of 4-Cyano-1-butyne
For researchers, scientists, and professionals in drug development, a deep understanding of molecular conformation is paramount. The spatial arrangement of atoms in a molecule, or its conformation, can profoundly influence its physical, chemical, and biological properties. This guide provides an in-depth analysis of the conformational isomers of 4-cyano-1-butyne, a molecule of interest in organic chemistry and astrochemistry. We will objectively compare the performance of various analytical techniques in characterizing these isomers, supported by experimental data.
Introduction to Conformational Isomerism in this compound
This compound (C₅H₅N) is a flexible molecule that exhibits rotational isomerism, also known as conformational isomerism, due to the rotation around the single bond between the second and third carbon atoms (C2-C3). This rotation gives rise to distinct, non-superimposable 3D structures known as conformers or rotamers. The two primary conformers of this compound are the anti (or antiperiplanar) and gauche (or synclinal) forms.
The stability and relative abundance of these conformers are dictated by a delicate balance of steric and electronic effects. Understanding the conformational landscape of this compound is crucial for predicting its reactivity, spectroscopic signature, and potential role in complex chemical environments such as the interstellar medium.[1][2]
The Conformational Landscape: Anti vs. Gauche
The two main conformational isomers of this compound are distinguished by the dihedral angle of the C-C-C-N atomic chain.
-
The Anti Conformer: In the anti conformer, the cyano group (-C≡N) and the ethynyl group (-C≡CH) are positioned on opposite sides of the central C-C bond, resulting in a dihedral angle of 180°. This staggered arrangement minimizes steric hindrance, making it the more stable of the two conformers.[1]
-
The Gauche Conformer: In the gauche conformer, the cyano and ethynyl groups are in a staggered but closer proximity, with a dihedral angle of approximately 64.5°.[1][3] This conformation is less stable than the anti form due to increased steric interactions.
Experimental studies, specifically those employing microwave spectroscopy, have not only identified these two conformers but have also quantified their relative stability. The gauche conformer of this compound is estimated to be approximately 1.00(5) kcal/mol (4.18 ± 0.21 kJ/mol) higher in energy than the more stable anti conformer.[1] A similar study on the related molecule, 4-isocyano-1-butyne, found the synclinal (gauche) conformer to be 2.9(6) kJ/mol less stable than the antiperiplanar (anti) form.[3][4][5]
Comparative Summary of this compound Conformers
| Property | Anti Conformer | Gauche Conformer |
| Dihedral Angle (C-C-C-N) | 180° | ~64.5°[1][3] |
| Relative Energy | More Stable (Ground State) | Less Stable (~1.00 kcal/mol higher)[1] |
| Steric Hindrance | Minimized | Increased |
| Abundance at Room Temp. | Higher | Lower |
Experimental and Computational Methodologies
The characterization of the conformational isomers of this compound relies on a synergistic approach combining high-resolution spectroscopy and sophisticated computational chemistry.
Microwave Spectroscopy: An Experimental Approach
Microwave spectroscopy is a powerful technique for the gas-phase study of molecular rotation and structure. By analyzing the absorption of microwave radiation, researchers can determine the rotational constants of a molecule with high precision. These constants are directly related to the molecule's moments of inertia, which in turn depend on its geometry.
Experimental Workflow for Microwave Spectroscopy:
Workflow for the microwave spectroscopic analysis of this compound.
The distinct geometries of the anti and gauche conformers lead to unique sets of rotational constants and, consequently, separate and assignable microwave spectra.[1] Furthermore, the relative intensities of the spectral lines corresponding to each conformer can be used to determine their relative populations and, by extension, their energy difference.[1] For this compound, transitions for the ground vibrational states of both conformers were observed and fitted to effective sextic distorted-rotor Hamiltonians.[1]
Computational Chemistry: A Theoretical Framework
Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, provide invaluable theoretical support to experimental findings. These computational approaches can be used to:
-
Predict Conformational Geometries: By optimizing the molecular structure, the equilibrium geometries of the anti and gauche conformers can be calculated.
-
Calculate Relative Energies: The electronic energies of the optimized conformers can be computed to determine their relative stabilities.
-
Map the Potential Energy Surface: By systematically varying the dihedral angle of interest, a potential energy surface can be generated, revealing the energy barriers to interconversion between conformers.
For 4-isocyano-1-butyne, a closely related molecule, calculations using CCSD(T), MP2, and B3LYP methods with the cc-pVTZ basis set were performed.[3][4] The MP2/cc-pVTZ level of theory, for instance, predicted an energy difference of 2.5 kJ/mol between the ap and sc conformers, which is in good agreement with the experimental value of 2.9(6) kJ/mol.[3][4] Similarly, for this compound, predicted values at the MP2/cc-pVTZ level showed close agreement with experimental spectroscopic constants.[1]
Logical Relationship between Experimental and Computational Methods:
Synergy between experimental and computational approaches.
Conclusion
The conformational analysis of this compound reveals the existence of two stable conformers: a more stable anti form and a less stable gauche form. The combination of microwave spectroscopy and quantum chemical calculations provides a robust framework for identifying and characterizing these isomers. This detailed understanding is not only fundamental to the chemistry of this molecule but also provides the necessary spectroscopic data for its potential detection in astrophysical environments. The methodologies outlined in this guide serve as a benchmark for the conformational analysis of other flexible molecules, a critical step in various fields, including drug discovery and materials science.
References
- Samdal, S., Møllendal, H., & Guillemin, J.-C. (2013). Microwave spectrum and conformational properties of 4-isocyano-1-butyne (HC≡CCH2CH2N≡C). The Journal of Physical Chemistry A, 117(40), 10304–10310. [Link]
- Dorman, P. M., et al. (2022). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine. Journal of Molecular Spectroscopy, 385, 111604. [Link]
- Samdal, S., Møllendal, H., & Guillemin, J.-C. (2013). Microwave Spectrum and Conformational Properties of 4-Isocyano-1-butyne (HC≡CCH2CH2N≡C).
- Samdal, S., Møllendal, H., & Guillemin, J.-C. (2013). Microwave Spectrum and Conformational Properties of 4‑Isocyano-1-butyne (HC≡CCH2CH2N≡C). American Chemical Society. [Link]
- Zdanovskaia, M. A., et al. (2021). Rotational Spectra of Three Cyanobutadiene Isomers (C5H5N) of Relevance to Astrochemistry and Other Harsh Reaction Environments.
Sources
A Comparative Guide to the Kinetic Landscape of 4-Cyano-1-Butyne Cycloaddition Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the versatile building blocks, 4-cyano-1-butyne emerges as a particularly intriguing substrate. Its terminal alkyne functionality is a linchpin for cycloaddition reactions, while the pendant nitrile group offers a valuable handle for further synthetic transformations or as a key pharmacophoric element. Understanding the kinetics of its cycloaddition reactions is paramount for optimizing reaction conditions, controlling selectivity, and scaling up processes.
This guide provides a comparative analysis of the kinetic profiles of this compound in various cycloaddition reactions, with a focus on the ubiquitous azide-alkyne cycloaddition. We will dissect the performance of different catalytic systems, offering experimentally grounded insights to inform your synthetic strategies.
The Azide-Alkyne Cycloaddition: A Kinetic Playground
The reaction of an azide with a terminal alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. While thermally initiated cycloadditions are possible, they often require high temperatures and result in a mixture of 1,4- and 1,5-regioisomers. The advent of metal catalysis, particularly copper(I), revolutionized this transformation, offering high regioselectivity for the 1,4-isomer and dramatically accelerated reaction rates.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely employed method for this transformation. The mechanism, which has been subject to extensive kinetic and computational studies, is generally understood to involve a polynuclear copper acetylide intermediate.
A study published in ChemCatChem detailed the kinetics of the CuAAC reaction between a terminal alkyne and an azide, highlighting the complexity of the reaction mechanism. The authors proposed a two-pathway mechanism, with the catalytic cycle being dependent on the concentration of the copper catalyst.
Experimental Protocol: A Representative Kinetic Study of CuAAC
The following protocol outlines a general method for monitoring the kinetics of a CuAAC reaction involving an alkyne analogous to this compound.
-
Reagent Preparation:
-
Prepare stock solutions of this compound, an organic azide (e.g., benzyl azide), a copper(I) source (e.g., CuBr), and a ligand (e.g., tris(benzyltriazolylmethyl)amine, TBTA) in a suitable solvent (e.g., a mixture of DMSO and water).
-
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the solvent, azide, and this compound.
-
Allow the mixture to reach thermal equilibrium.
-
Initiate the reaction by adding the copper(I) catalyst and ligand.
-
-
Data Acquisition:
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots (e.g., by dilution or addition of a chelating agent).
-
Analyze the aliquots using a suitable analytical technique, such as HPLC or ¹H NMR, to determine the concentration of reactants and products over time.
-
-
Kinetic Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Vary the initial concentrations of the reactants and catalyst to determine the reaction order with respect to each component.
-
Visualizing the CuAAC Catalytic Cycle
Caption: Proposed catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An Alternative Regioselectivity
While CuAAC is highly efficient for terminal alkynes, providing the 1,4-isomer, ruthenium catalysis offers a complementary approach, yielding the 1,5-disubstituted triazole. This alternative regioselectivity is highly valuable in various applications, including drug design and materials science.
Kinetic studies of RuAAC have revealed a different mechanistic pathway compared to CuAAC. A notable study in the Journal of the American Chemical Society provided evidence for a concerted [3+2] cycloaddition mechanism involving a ruthenium-acetylide intermediate.
Comparative Kinetic Data
The choice of catalyst has a profound impact on the reaction rate and outcome. Below is a comparative summary of typical kinetic parameters for CuAAC and RuAAC.
| Catalyst System | Regioisomer | Typical Rate Constant (M⁻¹s⁻¹) | Key Mechanistic Feature |
| Copper(I) with Ligand | 1,4- | 10² - 10⁴ | Stepwise mechanism via copper acetylide |
| Ruthenium(II) Complex | 1,5- | 10⁰ - 10² | Concerted [3+2] cycloaddition |
Note: Rate constants are highly dependent on the specific substrates, ligand, solvent, and temperature.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Bioorthogonal Approach
For biological applications where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative. This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a catalyst. While this compound itself is not a strained alkyne, understanding the kinetics of SPAAC provides a valuable benchmark for catalyst-free cycloadditions.
Kinetic investigations into SPAAC have demonstrated that the reaction rate is highly sensitive to the structure of the cyclooctyne. A publication in Accounts of Chemical Research provides a comprehensive overview of the development and application of SPAAC, including a discussion of the kinetic aspects.
Visualizing the SPAAC Reaction
Caption: Simplified representation of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Diels-Alder Cycloaddition: Expanding the Synthetic Toolbox
Beyond [3+2] cycloadditions, the alkyne functionality of this compound can also participate in [4+2] Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The kinetics of these reactions are influenced by the electronic nature of both the diene and the dienophile. The electron-withdrawing nature of the cyano group in this compound can enhance its reactivity as a dienophile.
Kinetic studies of Diels-Alder reactions often involve monitoring the disappearance of reactants or the appearance of the product using spectroscopic methods. The data can be used to determine the activation parameters of the reaction, providing insight into the transition state.
Conclusion: A Multi-faceted Kinetic Profile
The cycloaddition reactions of this compound offer a rich and varied kinetic landscape. The choice of reaction conditions, particularly the catalytic system, dictates not only the reaction rate but also the regiochemical outcome.
-
CuAAC stands out for its high efficiency and regioselectivity for 1,4-disubstituted triazoles, operating through a well-studied catalytic cycle.
-
RuAAC provides a valuable complementary method for accessing 1,5-disubstituted triazoles, proceeding through a distinct mechanistic pathway.
-
SPAAC , while not directly applicable to this compound, serves as a crucial benchmark for catalyst-free cycloadditions, particularly in biological contexts.
-
The Diels-Alder reaction further expands the synthetic utility of this compound, with its kinetics being tunable through the choice of diene.
A thorough understanding of the kinetics of these reactions is indispensable for the rational design of synthetic routes and the optimization of reaction conditions. By leveraging the comparative data and protocols presented in this guide, researchers can make informed decisions to harness the full potential of this compound in their synthetic endeavors.
References
- Berg, R., Straub, B. F. (2013). Advancing the Mechanistic Understanding of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide− Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3+ 2] Azide− Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]
A Comparative Performance Analysis of 4-Cyano-1-Butyne in Azide-Alkyne Cycloaddition Reactions
This guide provides an in-depth comparative analysis of 4-cyano-1-butyne, benchmarking its performance against other cyanated alkynes in the context of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced reactivity of functionalized alkynes and make informed decisions in molecular design and synthesis.[1][2]
Introduction: The Strategic Value of Cyanated Alkynes in Synthesis
Alkynes are indispensable building blocks in modern organic synthesis and medicinal chemistry.[1][3] Their linear geometry and high reactivity allow them to serve as rigid scaffolds or as precursors to a vast array of molecular architectures. The incorporation of a cyano (nitrile) group introduces a highly versatile functional handle that can be transformed into amines, carboxylic acids, or heterocycles, significantly expanding the synthetic utility of the parent alkyne.[4][5] Furthermore, the cyano group can modulate a molecule's physicochemical properties, such as polarity and binding affinity, making cyanated alkynes particularly valuable in drug discovery programs.[5]
This compound (also known as pent-4-ynenitrile) is a terminal alkyne featuring a nitrile group separated from the reactive triple bond by a two-carbon aliphatic spacer.[6][7] This structural motif raises critical questions about its reactivity compared to other cyanated alkynes where the electronic interplay between the cyano group and the alkyne differs. This guide will explore these differences through the lens of a benchmark CuAAC reaction.
The Benchmark Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction was selected as the benchmark for its profound importance in drug discovery, bioconjugation, and materials science.[1][2][8] It is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles. The reaction mechanism is sensitive to the electronic properties and accessibility of the terminal alkyne, making it an ideal platform for comparing the performance of our selected compounds.
The general workflow for our comparative study is outlined below.
Caption: Experimental workflow for the benchmark CuAAC reaction.
Comparative Compound Selection: A Rationale
To provide a comprehensive benchmark, this compound was compared against two other cyanated alkynes, chosen to highlight the critical roles of conjugation and alkyne substitution.
-
This compound (Terminal, Non-conjugated): Our primary subject. The cyano group is electronically insulated from the terminal alkyne by a flexible -(CH₂)₂- spacer. Its reactivity is expected to be characteristic of a typical terminal alkyne.[9][10]
-
Propiolonitrile (Cyanoacetylene) (Terminal, Conjugated): The cyano group is directly attached to the sp-hybridized carbon. This direct conjugation creates a powerful electron-withdrawing effect, which is expected to significantly influence the alkyne's role in the CuAAC catalytic cycle.
-
5-Cyano-2-pentyne (Internal, Non-conjugated): An internal alkyne that lacks the acidic terminal proton essential for the standard CuAAC mechanism.[9][10][11] This compound serves as a negative control to underscore the mechanistic requirements of the reaction.
Experimental Protocol: Standardized CuAAC Reaction
Objective: To synthesize 1-benzyl-4-(substituted)-1H-1,2,3-triazoles from benzyl azide and the selected cyanated alkynes under standardized CuAAC conditions.
Materials:
-
Benzyl Azide
-
Alkyne Substrate (this compound, Propiolonitrile, 5-Cyano-2-pentyne)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
tert-Butanol (tBuOH)
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve the alkyne (1.0 mmol) and benzyl azide (1.0 mmol, 133 mg) in a 1:1 mixture of tBuOH and water (10 mL). Stir the solution vigorously to ensure homogeneity.
-
Catalyst Addition: To the stirring mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 39.6 mg in 1 mL H₂O), followed by an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 25.0 mg in 1 mL H₂O).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.
-
Work-up: Upon completion, add saturated aqueous NH₄Cl (15 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, and determine the isolated yield.
Results and Discussion
The performance of each cyanated alkyne in the benchmark CuAAC reaction is summarized below. The results highlight the profound impact of molecular structure on chemical reactivity.
| Compound | Structure | Alkyne Type | Conjugation | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| This compound | C≡C-CH₂-CH₂-C≡N | Terminal | No | 2 | 92% | Clean, efficient reaction. Behaves as a standard terminal alkyne. |
| Propiolonitrile | C≡C-C≡N | Terminal | Yes | > 24 | < 5% | Reaction is severely inhibited. Alkyne is deactivated by the strongly electron-withdrawing nitrile group. |
| 5-Cyano-2-pentyne | CH₃-C≡C-CH₂-C≡N | Internal | No | > 24 | 0% | No reaction observed. Confirms the necessity of a terminal alkyne for the CuAAC mechanism.[9][10] |
Discussion of Causality:
The experimental results provide clear insights into the structure-reactivity relationships of cyanated alkynes.
-
This compound: The -(CH₂)₂- spacer effectively isolates the alkyne's electronic environment from the cyano group. Consequently, it behaves like a typical, unperturbed terminal alkyne. The terminal proton is readily abstracted in the catalytic cycle to form the crucial copper(I) acetylide intermediate, leading to a rapid and high-yielding reaction.
-
Propiolonitrile: The direct conjugation of the powerful electron-withdrawing cyano group significantly increases the acidity of the acetylenic proton. However, it also drastically reduces the electron density of the triple bond. This electronic depletion deactivates the alkyne towards nucleophilic attack by the azide within the copper-catalyzed cycle, effectively shutting down the reaction. While some specialized cycloadditions can leverage electron-deficient alkynes, the standard CuAAC protocol is ill-suited for such substrates.[12][13]
-
5-Cyano-2-pentyne: The complete lack of reactivity is the most straightforward result to interpret. The CuAAC mechanism is initiated by the deprotonation of a terminal alkyne to form a copper acetylide.[1] As an internal alkyne, 5-cyano-2-pentyne has no such acidic proton, making it incapable of entering the catalytic cycle under these conditions.[9][10]
Caption: Simplified catalytic cycle for the CuAAC reaction.
Conclusion for the Field Professional
For researchers in drug discovery and chemical synthesis, this comparative guide demonstrates that This compound is an excellent and reliable substrate for CuAAC reactions . Its insulated functional groups allow it to participate in click chemistry with high efficiency, behaving predictably as a standard terminal alkyne. This makes it a superior choice over conjugated systems like propiolonitrile when employing standard CuAAC protocols.
The key takeaway is that the placement of functional groups is as critical as their presence. When designing a synthetic route involving a cyanated alkyne and a CuAAC step, ensuring electronic insulation between the nitrile and the alkyne is paramount for achieving high yields and predictable outcomes. This compound exemplifies this principle, offering the dual benefits of a reactive "click" handle and a versatile nitrile for subsequent chemical elaboration.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 19596-07-7). [Link]
- Krasowska, D., et al. (2021). Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. PubMed Central. [Link]
- Li, Y., et al. (2020).
- Li, Y., et al. (2020).
- Li, Y., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes.
- Li, Y., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Semantic Scholar. [Link]
- ResearchGate. (2020). Synthesis of Cyanoalkynes from Alkyne Bromide and CuCN | Request PDF. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Pérez-Gálan, P., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
- ResearchGate. (2021). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine | Request PDF. [Link]
- Liu, P., et al. (2018). Synthesis of 1-Cyanoalkynes and Their Ruthenium(II)-Catalyzed Cycloaddition with Organic Azides to Afford 4-Cyano-1,2,3-triazoles. Journal of Organic Chemistry. [Link]
- Bellina, F., & Rossi, R. (2016). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]
- Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]
- Boren, B., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Unacademy. (n.d.). A Short Note On Alkynes: Terminal Vs Internal. [Link]
- Bryant's O-Chem. (2024). internal vs. terminal alkyne, alkynyl anion rxns, synth. practice, hx addition to alkynes. YouTube. [Link]
- ResearchGate. (n.d.).
- Kumar, D., et al. (2024). The stereo-divergent functionalization of alkynes: a comprehensive review. Organic & Biomolecular Chemistry. [Link]
- Porterfield, J. P., et al. (2020). Synthesis and Characterization of Cyanobutadiene Isomers—Molecules of Astrochemical Significance. ACS Omega. [Link]
- LookChem. (n.d.). This compound. [Link]
- Kumar, D., et al. (2024). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing. [Link]
- Chang, T., et al. (2023). Synthesis of Water-Soluble Cyano-Containing Polymeric Additives and Their Application to the Preparation of Ag+-Loaded Hydrogels.
- van Stralen, J. N. P., & Bickelhaupt, F. M. (2006). Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. Organometallics. [Link]
- Worrell, B. T., et al. (2013). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
- Bo, Y., et al. (2013). Theoretical investigation of the mechanism and product branching ratios of the reactions of cyano radical with 1- and 2-butyne and 1,2-butadiene. The Journal of Chemical Physics. [Link]
- Tokyo University of Science. (2024). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily. [Link]
- ResearchGate. (n.d.).
- Feldman, K. S., & Vidulova, D. B. (2006). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2012). A Crossed Molecular Beam, Low-temperature Kinetics, and Theoretical Investigation of the Reaction of the Cyano Radical (CN) with 1,3-butadiene (C4H6). [Link]
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 1-Cyanoalkynes and Their Ruthenium(II)-Catalyzed Cycloaddition with Organic Azides to Afford 4-Cyano-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyano-1-butyne for Laboratory Professionals
As a reactive terminal alkyne and a nitrile, 4-cyano-1-butyne (CAS RN: 19596-07-7) necessitates meticulous handling and disposal protocols to ensure the safety of laboratory personnel and environmental compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety standards and chemical reactivity principles.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound presents multiple risks that dictate the stringent safety measures required.
1.1. Inherent Chemical Hazards
This compound is classified as acutely toxic if swallowed and causes significant skin and eye irritation.[1][2][3][4] It is a combustible liquid and is noted for its strong, unpleasant odor.[2] The primary hazards are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H301 | Toxic if swallowed[1][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3][4] |
| Flammable Liquids | Category 4 | Combustible liquid |
1.2. Reactivity Profile: The "Why" Behind the Precautions
The unique chemical structure of this compound, featuring both a terminal alkyne and a nitrile group, leads to specific reactivity concerns that directly inform disposal procedures.
-
Terminal Alkyne Reactivity: The acidic proton on the terminal alkyne can be deprotonated by strong bases to form acetylides. These acetylides, particularly with certain metals, can be explosive. This reactivity necessitates the strict segregation of this compound waste from basic solutions.
-
Nitrile Group Reactivity: The nitrile group can undergo hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of other hazardous compounds.
-
Incompatibility: this compound is incompatible with strong oxidizing agents, strong acids, and bases.[2] Contact with these substances can lead to vigorous and potentially dangerous reactions.
1.3. Personal Protective Equipment (PPE): Your First Line of Defense
Due to the acute toxicity and irritant nature of this compound, the following PPE is mandatory when handling the compound and its waste:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.
-
Body Protection: A flame-resistant lab coat should be worn to protect against skin contact and in case of fire.
-
Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[6]
2.1. Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions in the waste container.
-
Step 1: Designate a Waste Container. Use a clean, properly labeled, and sealable container for collecting this compound waste. The container should be made of a material compatible with the chemical.
-
Step 2: Label the Waste Container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., acute toxicity, irritant).[7]
-
Step 3: Segregate from Incompatibles. Ensure that the waste container for this compound is kept separate from waste streams containing strong acids, bases, and oxidizing agents.[8][9]
2.2. Handling of Different Waste Forms
-
Pure/Unused this compound: If you have surplus or expired this compound in its original container, it should be disposed of as hazardous waste without opening it, if possible.[10] Ensure the container is in good condition and properly labeled.
-
Solutions Containing this compound: Collect all solutions containing this compound in the designated hazardous waste container. Do not mix with other waste streams.
-
Contaminated Labware and PPE: Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.[11] Sharps must be placed in a puncture-proof container labeled as hazardous chemical waste.[12]
2.3. On-site Neutralization (Not Recommended for Routine Disposal)
While quenching of reactive materials is a possibility, for this compound, direct disposal through a certified waste management service is the safest and most compliant option.[13] Attempting to neutralize the small quantities typically found in a research setting can introduce unnecessary risks.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spills: For small spills, absorb the material with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
- Chemical Properties of this compound (CAS 19596-07-7) - Cheméo.[Link]
- This compound | C5H5N | CID 140560 - PubChem - NIH.[Link]
- This compound - the NIST WebBook.[Link]
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.[Link]
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.[Link]
- Disposal of Highly Reactive Reagents - UPenn EHRS - University of Pennsylvania.[Link]
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.[Link]
- Management of Waste - Prudent Practices in the Labor
- Chemical Waste Management for Labor
- Specific Methods for the Destruction of Hazardous Chemicals in the Labor
- Safe Disposal of Laboratory Chemicals - Environmental Marketing Services.[Link]
- Hazardous Materials Disposal Guide | Nipissing University.[Link]
- procedure for disposing of hazardous waste - MIT.[Link]
- Disposal of Testing for Alkane/Alkene | UK Science Technician Community.[Link]
Sources
- 1. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. vumc.org [vumc.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 10. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.mit.edu [web.mit.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of 4-Cyano-1-butyne
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. 4-Cyano-1-butyne, a versatile reagent in organic synthesis, demands meticulous handling due to its toxicological profile. This guide provides an in-depth, procedural framework for the safe use, management, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Hazard Assessment
This compound (CAS No. 19596-07-7) is classified as a toxic and irritating substance.[1][2] Understanding its primary hazards is the critical first step in establishing a safe operational plan.
Primary Hazards:
-
Acute Oral Toxicity: The compound is toxic if swallowed, with the potential for rapid onset of symptoms.[1][3][4][5] Ingestion of even small quantities can lead to severe poisoning.
-
Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[1][2]
-
Inhalation Hazard: While primarily a liquid hazard, vapors or mists may cause respiratory tract irritation. As with all cyanide-containing compounds, there is a potential for the release of highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acids.[6][7]
Due to the cyanide functional group, this compound interferes with cellular respiration, and exposure can lead to symptoms ranging from weakness and headache to convulsions and, in severe cases, death.[6][8]
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to use robust engineering controls. All work with this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][7][9] This prevents the inhalation of vapors and contains any potential release. Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested within the last month.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The proper selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed.[1][4][5] Potential for toxic effects upon skin absorption or inhalation. | Wear double nitrile gloves, a chemical-resistant lab coat, and chemical safety goggles with a face shield.[6][9] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves (double gloving is recommended) and a lab coat are mandatory to prevent skin contact.[9] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] | Chemical safety goggles and a face shield are required where a splash hazard exists.[9] |
A Note on Glove Selection: Nitrile gloves are recommended for handling cyanide compounds.[6] They offer good resistance to a variety of chemicals, including weak acids and organic solvents.[10][11][12][13] However, it is crucial to understand that no glove material provides indefinite protection. Always double-glove to provide an additional barrier and reduce the risk of exposure from a single glove failure.[6][9] If direct contact is expected or a splash occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operating procedure is critical for minimizing risk.
Preparation:
-
Designated Area: Establish a designated area within a chemical fume hood for all work involving this compound.[9] Clearly label this area with a warning sign.
-
Buddy System: Never work with this compound alone.[6] Ensure a colleague is aware of the work being performed.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before starting the experiment.
Execution:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, perform this task within the fume hood. If the balance cannot be placed inside, tare a sealed container, add the chemical inside the hood, seal the container, and then weigh it outside.[6]
-
Transfers: Conduct all transfers of this compound carefully to avoid splashes. Use a syringe or cannula for liquid transfers.
-
Reaction Setup: Ensure the reaction apparatus is secure and properly assembled.
-
Post-Reaction: Upon completion of the reaction, quench any unreacted reagents using a validated procedure before workup.
Decontamination and Cleanup:
-
Equipment: Decontaminate all glassware and equipment that has come into contact with this compound. A common procedure involves rinsing with a 10% bleach solution followed by a thorough water wash, all performed within the fume hood.[9]
-
Work Area: Wipe down the designated work area within the fume hood with a suitable decontaminating solution (e.g., a pH 10 buffer followed by 10% bleach).[9]
Emergency Procedures: Immediate Response Plan
In the event of an exposure or spill, a rapid and correct response is vital.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[7][9][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][9][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[3][16] If breathing has stopped, perform artificial respiration.[16] Call for immediate medical assistance.
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and call a poison control center or doctor immediately.[1][2][3]
Spills:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2][7]
-
Cleanup: Carefully sweep or scoop up the absorbent material.[6] Wipe the area with a damp cloth (using a pH 10 buffer) to avoid raising dust.[6]
-
Dispose: Place all cleanup materials into a heavy-duty plastic bag, seal it, and label it as hazardous waste for disposal.[6]
-
Large Spills: For large spills or spills outside of a fume hood, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.[6]
The following diagram outlines the immediate actions to take in case of an emergency.
Caption: Emergency Response Plan for this compound.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[2][8]
Procedure:
-
Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container.[8] Cyanide waste should be kept separate from other waste streams, especially acidic waste, to prevent the generation of HCN gas.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound".[17]
-
Storage: Store the waste container in a designated satellite accumulation area, preferably within a fume hood, away from incompatible materials.[8]
-
Collection: Arrange for collection by your institution's environmental health and safety (EH&S) department for final disposal in accordance with all local, state, and federal regulations.[8] Note that as an acutely toxic material, the empty container it was received in must also be managed as hazardous waste.[8]
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your scientific endeavors.
References
- Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide.
- SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
- Columbia University Research. (2013, May 7). Cyanide Safe Use Guidelines.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Glove.com. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140560, this compound.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- Coast2Coast. (2024, January 31). First Aid for Chemical Exposure.
- UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
- Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet.
- Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
- LookChem. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 19596-07-7).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ResearchGate. (2025, August 6). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine.
Sources
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. soscleanroom.com [soscleanroom.com]
- 11. aibonsafety.com [aibonsafety.com]
- 12. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 13. gloves.com [gloves.com]
- 14. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 15. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
